3,4,5-Trichloro-6-hydroxypicolinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO3/c7-1-2(8)4(6(12)13)10-5(11)3(1)9/h(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPUPXKVBBLQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649922 | |
| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73455-14-8 | |
| Record name | 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73455-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 3,4,5-Trichloro-6-hydroxypicolinic Acid
Abstract
This technical guide outlines a proposed synthetic pathway for 3,4,5-Trichloro-6-hydroxypicolinic acid, a highly functionalized pyridine derivative. Given the absence of a directly published synthesis route, this document constructs a scientifically plausible, multi-step pathway based on established chemical transformations reported for analogous compounds. The proposed route commences with the synthesis of a key intermediate, 3,4,5,6-tetrachloropicolinic acid, followed by a selective reaction to introduce the hydroxyl group at the C6 position. Each step is detailed with mechanistic insights, step-by-step experimental protocols derived from related literature, and a discussion of the underlying chemical principles. This guide is intended for researchers and organic chemists in the fields of agrochemical and pharmaceutical development.
Introduction and Strategic Overview
This compound is a polychlorinated pyridine derivative with potential applications as a scaffold in the development of novel herbicides or pharmaceuticals.[1] The strategic challenge in its synthesis lies in the controlled, regioselective introduction of four distinct substituents onto the pyridine ring: three chlorine atoms, a carboxylic acid, and a hydroxyl group.
Our proposed synthetic strategy is a convergent approach that begins with the formation of a heavily chlorinated pyridine core, which is then further functionalized. This approach is supported by extensive literature on the synthesis of related compounds, such as the herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid).[2][3]
The proposed pathway consists of two primary stages:
-
Stage 1: Synthesis of 3,4,5,6-Tetrachloropicolinic Acid. This key intermediate provides the necessary chlorinated scaffold and the carboxylic acid handle at the C2 position.
-
Stage 2: Selective Hydroxylation at the C6 Position. This final step involves the replacement of the C6-chloro substituent with a hydroxyl group to yield the target molecule.
This document will elaborate on the experimental details and chemical logic for each stage.
Proposed Synthesis Pathway
The overall proposed transformation is visualized below. Subsequent sections will provide in-depth protocols and rationale for each step.
Figure 1: Proposed two-stage synthesis pathway for this compound.
Stage 1: Synthesis of 3,4,5,6-Tetrachloropicolinic Acid
The synthesis of the tetrachlorinated intermediate is a critical first step. A plausible method, adapted from patent literature, involves the diazotization of a mixture of aminotrichloropicolinic acids, followed by a Sandmeyer-type reaction to introduce the final chlorine atom.[3]
Reaction Principle: Diazotization and Sandmeyer Reaction
This classic transformation converts an aromatic amino group into a diazonium salt using a nitrite source in a strong acid. The resulting diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles. In this case, a copper(I) or copper(II) chloride catalyst facilitates the introduction of a chlorine atom.
Experimental Protocol (Adapted from CN104649965A)
Materials:
-
Mixed isomers of aminotrichloropicolinic acid ammonium salt (starting material)
-
Concentrated Hydrochloric Acid (HCl, 36%)
-
Toluene
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Chloride (CuCl₂) (Catalyst)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (e.g., 300g) and toluene (e.g., 200g).[3]
-
Substrate Addition: Cool the mixture to 15-25°C using an ice bath. Add the aminotrichloropicolinic acid ammonium salt mixture (e.g., 40g) portion-wise while maintaining the temperature.[3]
-
Diazotization: Prepare a solution of sodium nitrite (e.g., 11.6g) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 25°C.[3] Stir for an additional 30 minutes after the addition is complete.
-
Sandmeyer Reaction: Introduce a catalytic amount of CuCl₂ to the reaction vessel. Slowly warm the mixture to 60-70°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.
-
Work-up and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,4,5,6-tetrachloropicolinic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Stage 2: Selective Hydroxylation of 3,4,5,6-Tetrachloropicolinic Acid
The final step requires the selective substitution of a single chlorine atom with a hydroxyl group. In polychlorinated pyridine systems, the chlorine atoms at the α-positions (C2 and C6) are generally the most susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. We hypothesize that the C6-chloro atom can be selectively hydrolyzed under controlled basic conditions.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the tetrachlorinated pyridine ring makes it susceptible to attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate. The presence of the carboxylic acid at C2 and the nitrogen atom enhances the electrophilicity of the C6 position, making it a prime target for nucleophilic attack by a hydroxide ion.
Proposed Experimental Protocol
Materials:
-
3,4,5,6-Tetrachloropicolinic Acid
-
Sodium Hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric Acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4,5,6-tetrachloropicolinic acid in an aqueous solution of sodium hydroxide (1.0 to 1.2 molar equivalents).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100°C). Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to observe the consumption of the starting material. The reaction time may vary from a few hours to 24 hours.
-
Work-up and Isolation: Once the reaction is deemed complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 1-2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and the newly formed hydroxyl group, causing the product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product, this compound, can be purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.
Alternative Synthetic Considerations
While the proposed pathway is logical, other routes could be explored. The table below compares the primary proposed route with a potential alternative.
| Feature | Proposed Route (Hydrolysis) | Alternative Route (Reductive Dechlorination) |
| Key Precursor | 3,4,5,6-Tetrachloropicolinic Acid | Pentachloropyridine |
| Key Transformation | Selective SNAr Hydrolysis | Sequential functionalization |
| Plausibility | High, based on known reactivity of α-chloropyridines. | Plausible, but may suffer from regioselectivity issues during chlorination steps.[4] |
| Potential Issues | Over-reaction (hydrolysis of other chlorine atoms); requires careful control of conditions. | Multiple steps; potential for isomer formation; harsh reaction conditions.[4] |
| Supporting Lit. | General SNAr principles on pyridines. | Synthesis of 4,5,6-trichloropicolinic acid via reductive dechlorination.[5][6] |
Conclusion
This technical guide presents a viable, albeit proposed, synthetic pathway for this compound. The route leverages well-established chemical reactions, including diazotization, the Sandmeyer reaction, and nucleophilic aromatic substitution, with protocols adapted from the synthesis of structurally similar molecules. The successful execution of this synthesis would require careful optimization of reaction conditions, particularly for the selective hydrolysis step, to maximize yield and minimize side-product formation. This document provides a strong foundational framework for any research team aiming to synthesize this complex and potentially valuable molecule.
References
- KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
- US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloro-4-hydroxypicolinic Acid. Benchchem.
- WO2016022623A1 - Process for the preparation of 4,5,6-trichloropicolinic acid.
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
- EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- This compound | C6H2Cl3NO3 | CID 26339028. PubChem.
- Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid.
Sources
- 1. This compound | C6H2Cl3NO3 | CID 26339028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 3. CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 6. WO2016022623A1 - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trichloro-6-hydroxypicolinic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3,4,5-Trichloro-6-hydroxypicolinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimentally determined data for this specific compound in peer-reviewed literature, this guide synthesizes available computed data with established analytical methodologies for structurally related compounds. By providing detailed, field-proven experimental protocols for the determination of key physicochemical parameters, this document serves as a robust resource for the characterization of this compound and similar halogenated heterocyclic compounds. The causality behind experimental choices is emphasized to empower researchers in developing and validating their own analytical methods.
Introduction
This compound belongs to the class of polychlorinated picolinic acids, a group of compounds with diverse biological activities and applications in pharmaceuticals and agrochemicals. The precise substitution pattern of three chlorine atoms and a hydroxyl group on the picolinic acid scaffold imparts unique electronic and steric properties that are expected to significantly influence its chemical behavior, biological activity, and environmental fate. An in-depth understanding of its physicochemical properties is therefore a critical prerequisite for its rational application in drug design, metabolic studies, and toxicological assessment.
This guide is structured to provide both a summary of known (primarily computed) data and a practical framework for the experimental determination of the key physicochemical properties of this compound.
Chemical Identity and Computed Properties
A foundational aspect of characterizing any chemical entity is the establishment of its identity and the compilation of its fundamental computed properties. These values, while theoretical, provide a valuable starting point for experimental design and data interpretation.
| Property | Value | Source |
| IUPAC Name | 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid | PubChem[1] |
| Synonyms | 3,4,5-Trichloro-6-hydroxy-2-picolinic acid, 3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid | ChemWhat[2] |
| CAS Number | 73455-14-8 | PubChem[1] |
| Molecular Formula | C₆H₂Cl₃NO₃ | PubChem[1] |
| Molecular Weight | 242.44 g/mol | PubChem[1] |
| Canonical SMILES | C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl | PubChem[1] |
| InChI Key | WTPUPXKVBBLQOQ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 1.5 | PubChem[1] |
| Topological Polar Surface Area | 66.4 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note on Tautomerism: The IUPAC name, 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid, highlights the existence of keto-enol tautomerism in this molecule. The "6-hydroxy" and "6-oxo" forms are in equilibrium, a common feature for hydroxypyridines. The position of this equilibrium can be influenced by the solvent and pH.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, illustrative protocols for the experimental determination of key physicochemical properties. These protocols are based on established methods for analogous compounds, such as other halogenated picolinic acids, and are designed to be adaptable for this compound.
Melting Point
The melting point is a fundamental indicator of purity. For many picolinic acid derivatives, decomposition is observed at the melting point.
Illustrative Protocol: Capillary Melting Point Determination
-
Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.
-
Instrumentation: Digital melting point apparatus with a calibrated thermometer.
-
Procedure:
-
Ensure the sample of this compound is thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid increase (e.g., 10-20 °C/min) for an initial approximate determination.
-
For a precise determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
-
Note any signs of decomposition, such as darkening of the sample. A melting point reported as ">230 °C (dec.)" for this compound suggests that it decomposes upon melting[2].
-
Solubility
Solubility in various solvents is a critical parameter for drug development, influencing formulation and bioavailability.
Illustrative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
-
Materials: this compound, a selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile), orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound using the analytical method.
-
The solubility is expressed in units such as mg/mL or µg/mL.
-
Acid Dissociation Constant (pKa)
The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Illustrative Protocol: Potentiometric Titration
-
Principle: The compound is dissolved in a suitable solvent and titrated with a standardized strong base. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
-
Instrumentation: Autotitrator or a pH meter with a calibrated electrode, magnetic stirrer, and a micro-burette.
-
Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, degassed deionized water, and a co-solvent if necessary (e.g., methanol or ethanol, due to the potential for low aqueous solubility of the neutral form).
-
Procedure:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of a water/co-solvent mixture.
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the micro-burette.
-
Stir the solution gently.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
-
Expected Spectral Features: Picolinic acid and its derivatives typically exhibit absorption maxima in the UV region. The presence of the pyridine ring, the carboxylic acid, the hydroxyl group, and the chlorine atoms will influence the position and intensity of these absorptions. The extensive conjugation and the presence of auxochromic groups suggest significant absorption in the 200-400 nm range.
-
Illustrative Protocol:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Use a dual-beam UV-Vis spectrophotometer and record the spectrum from approximately 200 to 400 nm.
-
Use the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Spectral Features:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
O-H stretch (hydroxyl group): A band around 3200-3600 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=O stretch (pyridone tautomer): A band around 1650-1670 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretches: Bands in the fingerprint region, typically below 800 cm⁻¹.
-
-
Illustrative Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule.
-
Expected ¹H NMR Spectral Features: Due to the fully substituted pyridine ring, the ¹H NMR spectrum is expected to be simple, showing signals for the acidic protons of the carboxylic acid and the hydroxyl/amide group. The chemical shifts of these protons will be highly dependent on the solvent and concentration.
-
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms.
-
Illustrative Protocol:
-
Dissolve a precisely weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Analytical Methodologies for Quantification
Accurate quantification of this compound is essential for various applications, including pharmacokinetic studies and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of organic compounds.
Illustrative Protocol: Reversed-Phase HPLC with UV Detection
-
Principle: The compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection is achieved by monitoring the UV absorbance of the eluting compound.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid and ensure good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 30 °C.
-
Detection Wavelength: At the λmax determined by UV-Vis spectroscopy.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Method Development
Caption: A streamlined workflow for developing an HPLC analytical method.
Stability and Storage
The stability of this compound under various conditions is a key consideration for its handling and formulation.
-
Solid State Stability: As a crystalline solid, the compound is expected to be relatively stable when stored in a cool, dry, and dark place.
-
Solution Stability: The stability in solution will be dependent on the solvent, pH, and temperature. Polychlorinated aromatic compounds can be susceptible to degradation under certain conditions, such as exposure to strong bases or UV light.
-
Recommended Storage: Store in a tightly sealed container in a freezer (-20 °C) to minimize degradation[2].
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling related chlorinated and acidic organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth and seek medical attention.
-
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a significant portion of the available data is computational, this guide bridges the gap by furnishing detailed, illustrative experimental protocols based on established methodologies for structurally similar compounds. The provided workflows and explanations of the underlying principles are intended to empower researchers to confidently characterize this and other novel chemical entities. The generation of robust experimental data for properties such as solubility, pKa, and spectral characteristics will be invaluable for advancing the research and development of applications involving this intriguing molecule.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
ChemWhat. (n.d.). 3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid CAS#: 73455-14-8. Retrieved January 14, 2026, from [Link]
Sources
An In-depth Technical Guide to 3,4,5-Trichloro-6-hydroxypicolinic Acid (CAS: 73455-14-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Bioactive Scaffold
3,4,5-Trichloro-6-hydroxypicolinic acid, a polychlorinated derivative of 6-hydroxypicolinic acid, represents a molecule of significant interest within the realms of agrochemical research and medicinal chemistry. While specific literature on this exact compound is sparse, its structural relationship to a class of well-documented synthetic auxin herbicides and other bioactive picolinic acids provides a strong foundation for predicting its chemical behavior, biological activity, and potential applications. This guide, therefore, serves as a comprehensive technical resource, synthesizing available data on the core molecule and leveraging established knowledge of analogous compounds to provide field-proven insights for researchers. Every effort has been made to ground the presented information in authoritative sources, with clear delineation between established data and scientifically informed predictions.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in any experimental setting. These properties govern its solubility, stability, and interactions with biological systems.
The molecule exists in a tautomeric equilibrium between the 6-hydroxypyridine and the 6-oxo-1,6-dihydropyridine forms, with the latter, 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid, being the preferred IUPAC name.[1] This tautomerism is a key feature of hydroxypyridines and can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.[2]
Table 1: Physicochemical Properties of this compound [1][3]
| Property | Value | Source |
| CAS Number | 73455-14-8 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₃ | [1] |
| Molecular Weight | 242.44 g/mol | [1] |
| Appearance | White to Off-White Solid (Predicted) | [3] |
| Melting Point | >230 °C (decomposes) | [3] |
| Boiling Point | 233.8 ± 40.0 °C (Predicted) | [3] |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 1.78 ± 0.20 (Predicted) | [3] |
| Solubility | Slightly soluble in aqueous base and DMSO | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |
Synthesis and Purification: A Proposed Pathway
A logical starting material would be 6-hydroxypicolinic acid. The direct, regioselective chlorination of the pyridine ring can be challenging. However, a multi-step approach involving the protection of the carboxylic acid and hydroxyl groups, followed by controlled chlorination and subsequent deprotection, is a feasible strategy. An alternative and potentially more direct route would involve the hydrolysis of a polychlorinated precursor, such as a chlorinated 2-methylpyridine or a 2-trichloromethylpyridine derivative.
Proposed Synthetic Protocol: Chlorination of 6-Hydroxypicolinic Acid
This protocol is a hypothetical, yet chemically sound, approach based on general principles of aromatic chlorination and functional group manipulations.
Step 1: Protection of the Carboxylic Acid
The carboxylic acid group is first converted to an ester (e.g., a methyl or ethyl ester) to prevent side reactions during chlorination.
-
Reagents: 6-Hydroxypicolinic acid, Methanol (or Ethanol), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄).
-
Procedure:
-
Suspend 6-hydroxypicolinic acid in an excess of dry methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting crude methyl 6-hydroxypicolinate can be purified by crystallization or column chromatography.
-
Step 2: Chlorination of the Pyridine Ring
The protected 6-hydroxypicolinate is then subjected to chlorination. The hydroxyl group is activating and ortho-, para-directing. Given the substitution pattern, a strong chlorinating agent will be required to achieve trichlorination.
-
Reagents: Methyl 6-hydroxypicolinate, a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃).
-
Procedure:
-
Dissolve methyl 6-hydroxypicolinate in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Add the chlorinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is likely exothermic.
-
Monitor the reaction progress by TLC or GC-MS to follow the formation of mono-, di-, and trichlorinated products.
-
Upon completion, quench the reaction carefully with water or a reducing agent solution (e.g., sodium sulfite).
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the desired methyl 3,4,5-trichloro-6-hydroxypicolinate.
-
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Reagents: Methyl 3,4,5-trichloro-6-hydroxypicolinate, a base (e.g., NaOH or KOH) or an acid (e.g., HCl).
-
Procedure:
-
Dissolve the ester in a mixture of water and a co-solvent like methanol or THF.
-
Add an aqueous solution of NaOH and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Caption: Proposed synthetic pathway for this compound.
Spectroscopic and Analytical Characterization
Precise analytical methods are crucial for confirming the identity and purity of this compound. While experimental spectra are not publicly available, predicted data based on its structure and data from analogous compounds can guide researchers in their analyses.
Predicted Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance): Due to the fully substituted pyridine ring, the ¹H NMR spectrum is expected to be simple, showing signals for the acidic proton of the carboxylic acid and the proton of the hydroxyl/NH group (in the oxo-tautomer). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The position of the hydroxyl/NH proton signal would be dependent on the solvent and concentration.
-
¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be more informative, with six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[4] The chemical shifts of the ring carbons will be influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the C=O stretch of the pyridone tautomer (around 1650 cm⁻¹).[5] C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of CO₂, HCl, and other small molecules.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis and purification of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase would ensure the protonation of the carboxylic acid for better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., around 220-280 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or DMSO.
Caption: A typical HPLC workflow for the analysis of this compound.
Biological Activity and Potential Mechanism of Action
The biological activity of this compound has not been explicitly reported. However, the picolinic acid scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, with numerous derivatives exhibiting a wide range of biological effects.[6]
Herbicidal Activity: A Strong Possibility
Many polychlorinated picolinic acid derivatives are potent herbicides that act as synthetic auxins.[7][8][9] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[10] Given the structural similarity of this compound to known herbicidal picolinates like picloram (4-amino-3,5,6-trichloropicolinic acid), it is highly probable that it also possesses herbicidal properties.[6]
Proposed Mechanism of Action as a Synthetic Auxin:
-
Uptake and Translocation: The compound is likely absorbed by the roots and leaves of plants and translocated throughout the plant via the xylem and phloem.
-
Binding to Auxin Receptors: In the plant cell, synthetic auxins bind to specific receptor proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins.[8]
-
Derepression of Auxin-Responsive Genes: This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins.
-
Uncontrolled Gene Expression: The degradation of these repressors allows for the uncontrolled expression of auxin-responsive genes, which disrupts normal plant growth and development.
Caption: Proposed mechanism of action of this compound as a synthetic auxin herbicide.
Other Potential Biological Activities
Picolinic acid derivatives have been investigated for a variety of other biological activities, including:
-
Enzyme Inhibition: The picolinamide structure is present in some enzyme inhibitors.[11] Structure-activity relationship studies of related compounds could guide the exploration of this molecule as a potential inhibitor for various enzymes.
-
Antimicrobial and Antifungal Activity: Some picolinic acid derivatives have shown antimicrobial and antifungal properties.[11]
-
Anticonvulsant Activity: Certain picolinic acid amides have been identified as potent anticonvulsants.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, based on related chlorinated aromatic compounds, it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a molecule with significant, yet largely unexplored, potential. Based on its structural features and the well-documented activities of related compounds, it is a prime candidate for investigation as a novel herbicide. Furthermore, the versatility of the picolinic acid scaffold suggests that this compound could serve as a valuable building block in the synthesis of new pharmaceutical agents.
Future research should focus on:
-
Development and validation of a reliable synthetic route.
-
Comprehensive spectroscopic and analytical characterization.
-
In-depth evaluation of its herbicidal activity against a range of weed species.
-
Screening for other biological activities, such as enzyme inhibition and antimicrobial effects.
-
Structure-activity relationship studies to optimize its biological profile.
This technical guide provides a solid foundation for initiating research on this promising compound, offering both theoretical insights and practical guidance for its synthesis, analysis, and biological evaluation.
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Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2018;33(1):110-114. Available from: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023 Feb 2;28(3):1431. Available from: [Link]
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Herbicidal activities of some compounds against five weeds. ResearchGate. Available from: [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available from: [Link]
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3,4,5-trichloro-6-hydroxy-2-picolinic acid suppliers USA. USA Suppliers. Available from: [Link]
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1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. ResearchGate. Available from: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available from: [Link]
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Structures of various picolinic acid auxin herbicides and... ResearchGate. Available from: [Link]
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HERBICIDE BEHAVIOUR. Grains Research and Development Corporation (GRDC). Available from: [Link]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0323264). NP-MRD. Available from: [Link]
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New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein Pept Lett. 2005 Oct;12(7):701-4. Available from: [Link]
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mechanism of action of picolinate-type auxins
An In-Depth Technical Guide to the Molecular Mechanism of Action of Picolinate-Type Auxins
Abstract
Picolinate-type synthetic auxins, a critical class of pyridine carboxylic acid herbicides, have been instrumental in selective weed management for decades. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to catastrophic, uncontrolled growth in susceptible dicotyledonous species.[1][2] While the physiological effects are well-documented, recent advancements in molecular biology and structural analysis have illuminated a nuanced and specific mechanism of action that distinguishes them from endogenous auxins and other synthetic analogues. This guide provides a detailed technical exploration of this mechanism, focusing on the core principles of auxin signaling, the unique receptor specificity of picolinates, the structural basis for this selectivity, and the key experimental methodologies that have been pivotal in these discoveries.
The Canonical Auxin Signaling Pathway: A Foundation for Action
To comprehend the action of picolinate auxins, one must first understand the fundamental nuclear auxin signaling pathway that they hijack. This pathway is a master regulator of plant growth and development, operating on a sophisticated de-repression mechanism.[3][4]
At its core are three protein families:
-
TIR1/AFB Receptors: A family of F-box proteins (TRANSPORT INHIBITOR RESPONSE 1 and AUXIN SIGNALING F-BOX proteins) that act as the substrate-recognition component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5]
-
Aux/IAA Repressors: A family of short-lived transcriptional repressors that bind to and inhibit the activity of ARF transcription factors.[6][7]
-
ARF Transcription Factors: Auxin Response Factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[5]
In a low-auxin state, Aux/IAA proteins heterodimerize with ARF proteins on target gene promoters, recruiting co-repressors and effectively silencing gene expression.[5][8] The perception of auxin initiates a cascade of events. Auxin functions as a "molecular glue," binding directly to a pocket on the TIR1/AFB protein.[5][8] This auxin-receptor complex creates a stabilized binding surface for an Aux/IAA repressor protein.[5][9]
This binding event targets the Aux/IAA for poly-ubiquitination by the SCFTIR1/AFB complex.[3][7] The ubiquitinated Aux/IAA is then recognized and degraded by the 26S proteasome.[10][11] The removal of the repressor liberates the ARF transcription factor, which can then activate the expression of a host of auxin-responsive genes, leading to cellular responses like cell elongation and division.[10][12]
Caption: Picolinate auxins exhibit preferential binding to the AFB4/AFB5 receptor clade.
The Molecular and Structural Basis for Selectivity
The functional specificity observed in genetic studies is underpinned by quantifiable biochemical differences in binding affinity and subtle but critical variations in the receptor's molecular architecture.
Quantitative Analysis of Binding Affinity
In vitro binding assays, particularly Surface Plasmon Resonance (SPR), have been crucial in dissecting the interactions between different auxins and receptor complexes. [13]These studies have provided definitive, quantitative evidence for the preferential binding of picolinates to AFB5. Picloram binds to the AFB5-Aux/IAA co-receptor complex with an affinity approximately 70-fold higher than its affinity for the TIR1-Aux/IAA complex. [9]Conversely, the natural auxin IAA binds effectively to both receptor types.
| Compound | Receptor | Binding Affinity (KD or Ki) | Source |
| Indole-3-acetic acid (IAA) | TIR1 | ~17.8 nM (KD) | [9] |
| AFB5 | ~51.3 nM (KD) | [9] | |
| Picloram | TIR1 | ~3900 nM (Ki) | [9] |
| AFB5 | ~54.9 nM (Ki) | [9] | |
| 2,4-D | TIR1 | 1.8 µM (KD) | |
| AFB5 | 2.1 µM (KD) | ||
| Table 1: Comparative binding affinities of various auxins to TIR1 and AFB5 co-receptor complexes. A lower value indicates higher binding affinity. KD (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. |
Structural Insights into the Binding Pocket
While a crystal structure of AFB5 with a bound picolinate is not yet available, homology modeling based on the solved TIR1 structure provides compelling insights. [9]The overall fold of AFB5 is nearly identical to TIR1, but critical amino acid substitutions exist within the auxin-binding pocket itself.
Two key substitutions differentiate the TIR1 and AFB5 pockets:
-
His78 (TIR1) is replaced by Arg123 (AFB5)
-
Ser438 (TIR1) is replaced by Ala484 (AFB5) [9] Molecular docking simulations indicate that the substitution of histidine for the bulkier and positively charged arginine (Arg123) in AFB5 is a primary determinant of selectivity. This arginine residue is positioned to form strong hydrogen bonds (salt bridges) with the picolinate auxin, an interaction that is less favorable with the corresponding histidine in TIR1. This structural difference provides a compelling chemical explanation for the high-affinity binding of picolinates to AFB5 and their subsequent potent herbicidal activity through this specific channel.
Key Experimental Methodologies
The elucidation of the picolinate mechanism of action is a testament to the power of combining genetic, biochemical, and molecular biology approaches. The following protocols represent the foundational experiments in this field.
Protocol: Forward Genetic Screen for Herbicide Resistance
This methodology is designed to identify the genetic loci responsible for mediating a biological response to a chemical agent.
Objective: To isolate mutants with selective resistance to picolinate auxins.
Methodology:
-
Mutagenesis: Arabidopsis thaliana seeds (Col-0 ecotype) are mutagenized using a chemical mutagen like ethyl methanesulfonate (EMS) to induce random point mutations throughout the genome.
-
Screening: The M2 generation of mutagenized seeds is surface-sterilized and plated on sterile growth medium (e.g., MS agar) containing a selective concentration of a picolinate auxin (e.g., picloram). This concentration should be sufficient to severely inhibit root growth in wild-type seedlings.
-
Selection: Plates are incubated vertically to allow for clear observation of root growth. Seedlings that exhibit normal or near-normal root elongation in the presence of the herbicide are identified as putative resistant mutants.
-
Confirmation and Specificity Testing: Resistant candidates are transferred to soil, grown to maturity, and their progeny are re-tested on picloram to confirm the heritable nature of the resistance. Confirmed lines are then tested for cross-resistance by plating on media containing IAA and 2,4-D. Lines resistant to picloram but sensitive to IAA/2,4-D (like the afb5 mutants) are selected for further study. [2][14]5. Gene Identification: The causative mutation is identified through positional mapping (map-based cloning) or whole-genome sequencing.
Caption: Workflow for a forward genetic screen to identify herbicide resistance genes.
Protocol: In Vitro Co-Receptor Binding Assay (Surface Plasmon Resonance)
SPR provides real-time, label-free data on molecular interactions, allowing for the precise calculation of binding kinetics and affinity.
Objective: To quantify the binding affinity of different auxins to specific TIR1/AFB-Aux/IAA co-receptor complexes.
Methodology:
-
Protein Expression and Purification: Recombinant TIR1/AFB and ASK1 proteins are co-expressed (e.g., in an insect cell system) and purified using affinity chromatography (e.g., His-tag and FLAG-tag). [13]Full-length Aux/IAA proteins are also expressed and purified separately.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the binding partners (typically the Aux/IAA protein) is immobilized onto the chip surface via amine coupling.
-
Binding Analysis: The purified TIR1/AFB-ASK1 complex (the analyte) is mixed with a specific concentration of the auxin being tested (e.g., IAA, picloram).
-
Injection: This analyte-auxin mixture is injected and flows over the sensor chip surface containing the immobilized Aux/IAA.
-
Detection: A detector measures changes in the refractive index at the chip surface, which is proportional to the mass bound. This generates a sensorgram showing association (as the complex binds) and dissociation (as the buffer washes it away).
-
Data Analysis: By running a series of analyte concentrations, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka) can be calculated. A lower KD value signifies a higher binding affinity.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) binding analysis.
Protocol: Cell-Free Aux/IAA Degradation Assay
This assay reconstitutes the core components of the degradation pathway in vitro to directly measure protein stability.
Objective: To demonstrate auxin-dependent degradation of an Aux/IAA protein via the 26S proteasome.
Methodology:
-
Protein Synthesis: The target Aux/IAA protein is synthesized and radiolabeled (e.g., with 35S-methionine) using an in vitro transcription/translation system.
-
Extract Preparation: A crude protein extract is prepared from plant tissues or cell cultures (e.g., Arabidopsis seedlings) that contains the necessary cellular machinery (SCF complexes, ubiquitin, E1/E2 enzymes, 26S proteasome).
-
Degradation Reaction: The radiolabeled Aux/IAA protein is incubated with the cell-free extract. The reaction is divided into multiple conditions:
-
Control (no auxin)
-
-
Auxin (e.g., 10 µM IAA or picloram)
-
-
-
Auxin + Proteasome Inhibitor (e.g., MG132)
-
-
-
Time Course: Aliquots are taken from each reaction at various time points (e.g., 0, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The samples are resolved by SDS-PAGE. The gel is dried, and the remaining radiolabeled Aux/IAA protein is visualized by autoradiography.
-
Interpretation: Rapid disappearance of the protein band in the "+ Auxin" condition, but not in the control or inhibitor conditions, demonstrates auxin-dependent, proteasome-mediated degradation. [10][11]
Conclusion and Future Directions
The is a compelling example of chemical specificity within a complex biological signaling pathway. While they initiate the same downstream cascade as natural auxin, their herbicidal potency is derived from a preferential and high-affinity interaction with the AFB5 (and AFB4) co-receptor. [9][15]This interaction, driven by specific amino acid differences in the receptor's binding pocket, leads to the constitutive activation of the auxin response pathway, resulting in uncontrolled growth and plant death.
This detailed molecular understanding provides a robust framework for future research and development. It opens avenues for the structure-based design of novel, even more selective herbicides that could target specific weed species while minimizing off-target effects. Furthermore, identifying the genes that confer sensitivity, such as AFB5, provides a direct target for genetic engineering to develop crops with enhanced resistance to this important class of herbicides. [15]The continued dissection of the TIR1/AFB family's diverse functions will undoubtedly reveal further complexities in how plants perceive and respond to the pivotal auxin signal.
References
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Calderón-Villalobos, L. I. A., Lee, S., de Oliveira, C., Ivetac, A., Bargmann, B. O., Tan, X., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
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ResearchGate. (n.d.). TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential auxin-binding affinities [Figure]. ResearchGate. Retrieved January 14, 2026, from [Link]
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Clopyralid ChemicalWatch Factsheet. (n.d.). Beyond Pesticides. Retrieved January 14, 2026, from [Link]
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Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. Molecular Plant, 7(10), 1493-1503. [Link]
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Guo, F., Wang, J., & Zhang, Y. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1033288. [Link]
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Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 723-734. [Link]
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Epp, J. B., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]
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Prigge, M. J., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1383-1390. [Link]
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Clopyralid - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved January 14, 2026, from [Link]
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Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]
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Zhang, Q., et al. (2024). The Role of FveAFB5 in Auxin-Mediated Responses and Growth in Strawberries. International Journal of Molecular Sciences, 25(8), 4488. [Link]
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Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. PubMed, 142(2), 542-552. [Link]
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Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. (2006). PubMed, 142(2), 542-552. [Link]
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Prigge, M. J., et al. (2015). The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic Auxin Picloram. bioRxiv. [Link]
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ResearchGate. (n.d.). The AFB4 and AFB5 proteins respond to picloram [Figure]. ResearchGate. Retrieved January 14, 2026, from [Link]
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Ramos, J. A., Zenser, N., Leyser, O., & Callis, J. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 13(10), 2349–2360. [Link]
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Todd, C. D., & Tulsieram, L. (2022). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 78(1), 10-20. [Link]
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Maraschin, F. S., Memelink, J., & Offringa, R. (2009). Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation. The Plant Journal, 59(1), 100-109. [Link]
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Greenham, K. (2011). Characterization of AFB5 in Arabidopsis Auxin Signaling. TXST Digital Collections. [Link]
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Kelley, D. R. (2018). Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics. Current Opinion in Plant Biology, 45, 1-8. [Link]
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Zenser, N., Ellsmore, A., Leasure, C., & Callis, J. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800. [Link]
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Gray, W. M. (2004). The Ubiquitin-Mediated Proteolysis of Aux/IAA Proteins Regulates Auxin Response. PLOS Biology, 2(9), e314. [Link]
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Calderón-Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
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Weijers, D., & Wagner, D. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 67(10), 2893-2902. [Link]
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Strader, L. C., & Zhao, Y. (2016). Auxin Activity: Past, present, and Future. American Journal of Botany, 103(6), 987-991. [Link]
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A Technical Guide to the Structural Elucidation of 3,4,5-Trichloro-6-hydroxypicolinic acid
Introduction
The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. The process is a systematic investigation, where each analytical technique provides a unique piece of a molecular puzzle. This guide details the comprehensive workflow for the structural characterization of 3,4,5-Trichloro-6-hydroxypicolinic acid, a highly substituted pyridine derivative. Due to its array of electronegative substituents and potential for tautomerism, this molecule presents an interesting and instructive case study.
Part 1: Foundational Analysis and Hypothesis Formulation
The first phase of elucidation focuses on gathering broad, essential data to define the scope of the problem. We determine the elemental composition and key functional groups, which together allow for the formulation of a structural hypothesis.
Physicochemical Properties and High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before any advanced spectroscopy, it is crucial to confirm the molecular formula. High-Resolution Mass Spectrometry is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between isobaric formulas. For a compound containing multiple chlorine atoms, the characteristic isotopic pattern is a powerful preliminary confirmation.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) is typically effective for this polar, acidic molecule. Both positive and negative modes should be tested. Given the acidic protons, negative mode (detecting [M-H]⁻) is often more sensitive.
-
Analysis: Infuse the sample directly or via Liquid Chromatography (LC). Acquire data in full scan mode with a mass resolution of ≥60,000.
-
Data Processing: Determine the monoisotopic mass of the most abundant ion. Use the instrument software to calculate the elemental composition based on the exact mass and compare the theoretical isotopic pattern for the proposed formula with the experimentally observed pattern.
Data Presentation: Foundational Properties & HRMS Data
| Property | Value / Observation | Source |
| Molecular Formula | C₆H₂Cl₃NO₃ | [1] |
| Molecular Weight | 242.44 g/mol | [1] |
| CAS Registry Number | 73455-14-8 | [1] |
| Calculated Monoisotopic Mass | 240.910026 Da | [1] |
| Observed [M-H]⁻ Ion (Hypothetical) | 240.9099 Da | N/A |
| Mass Error (Hypothetical) | < 2 ppm | N/A |
Trustworthiness: The confirmation of the molecular formula C₆H₂Cl₃NO₃ is anchored by the sub-2 ppm mass accuracy of the HRMS measurement. The unique isotopic signature of the three chlorine atoms provides an immediate and highly reliable validation of the elemental composition. The relative intensities of the M, M+2, M+4, and M+6 peaks, dictated by the natural abundance of ³⁵Cl and ³⁷Cl, must match the theoretical distribution for the analysis to be considered trustworthy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: With the molecular formula established, FTIR spectroscopy is employed to identify the primary functional groups. This technique provides rapid, invaluable information about the types of bonds present, guiding the subsequent, more detailed NMR analysis. The spectrum of a carboxylic acid is particularly distinctive.[2]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Bruker Tensor 27 FT-IR or similar instrument.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) | Confirms the presence of a carboxylic acid functional group.[2] |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) | Indicates the carbonyl of the picolinic acid moiety.[3] |
| 1600-1550 | Medium | C=C / C=N stretches (Pyridine Ring) | Consistent with an aromatic or heteroaromatic ring structure. |
| 1320-1210 | Strong | C-O stretch | Coupled with the O-H stretch, this further supports the carboxylic acid.[2] |
| 800-600 | Medium-Strong | C-Cl stretch | Suggests the presence of carbon-chlorine bonds. |
Initial Hypothesis: The Tautomeric Nature of the Core
Authoritative Grounding: The molecular formula and the presence of carboxylic acid, pyridine, and hydroxyl functionalities lead to the proposed structure of this compound. However, for hydroxypyridines, particularly those with a hydroxyl group at position 2 or 6, keto-enol tautomerism is a critical consideration.[4][5] The IUPAC name, 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid, itself suggests that the pyridinone (keto) form is significant or even dominant.[1] This equilibrium is fundamental to understanding the molecule's reactivity and its full spectroscopic signature.
Mandatory Visualization: Keto-Enol Tautomerism
Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms.
Part 2: Definitive Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. A multi-faceted approach, starting with 1D experiments and progressing to 2D correlation spectroscopy, is required to unambiguously assemble the structure.
Mandatory Visualization: NMR Elucidation Workflow
Caption: Systematic workflow for NMR-based structural elucidation.
¹H and ¹³C NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical. A deuterated polar aprotic solvent like DMSO-d₆ is ideal as it can dissolve the polar analyte and, crucially, allows for the observation of exchangeable protons (from -OH and -COOH groups), which would be lost in D₂O.[6] The structure C₆H₂Cl₃NO₃ contains only two protons. The ¹H NMR spectrum is therefore predicted to be very simple, showing only two broad signals corresponding to the exchangeable protons. The ¹³C NMR spectrum, conversely, will be information-rich, revealing all six unique carbon atoms of the core structure.
Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. After initial acquisition, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm which signals are from exchangeable protons (they will disappear or significantly diminish).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio for all carbons.
-
DEPT-135 Acquisition: Run a standard DEPT-135 experiment. This will show CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons (including C=O and C-Cl) will be absent. This experiment is expected to yield a null or flat spectrum, confirming the absence of any C-H bonds.
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ¹H NMR | > 13.0 | very broad singlet | -COOH : Carboxylic acid proton, highly deshielded and exchangeable.[7] |
| ¹H | ¹H NMR | 10.0 - 12.0 | broad singlet | -OH / -NH : Hydroxyl proton (enol form) or amide proton (keto form), exchangeable. |
| ¹³C | ¹³C NMR | ~165 | singlet | C2 (-COOH) : Carboxylic acid carbonyl carbon. |
| ¹³C | ¹³C NMR | ~160 | singlet | C6 (-OH/-O) : Carbon bearing the hydroxyl/oxo group, deshielded. |
| ¹³C | ¹³C NMR | 120 - 150 | 4 singlets | C3, C4, C5 : Ring carbons attached to chlorine atoms. Specific assignment requires 2D NMR or computational data. |
Authoritative Grounding: A key challenge in assigning the chlorinated carbons in the ¹³C NMR spectrum can be overcome by observing the one-bond chlorine-isotope effect. This phenomenon, where a carbon attached to ³⁷Cl is slightly shielded relative to one attached to ³⁵Cl, can cause subtle line broadening or splitting, providing an effective tool for identifying carbons directly bonded to chlorine.[4]
2D Correlation Spectroscopy (HMBC)
Expertise & Experience: While HSQC (Heteronuclear Single Quantum Coherence) is not informative due to the lack of direct C-H bonds, HMBC (Heteronuclear Multiple Bond Correlation) is indispensable. It reveals long-range (2-3 bond) correlations between protons and carbons. In this case, the two exchangeable protons are the only handles we have, and their correlations to the carbon framework will lock down the final structure.
Protocol: HMBC Spectroscopy
-
Instrumentation: Use the same sample and spectrometer as for 1D NMR.
-
Acquisition: Run a standard hmbcgpndqf (or similar) pulse program. Optimize the long-range coupling delay (typically set for ~8 Hz) to observe 2- and 3-bond correlations.
-
Processing & Analysis: Process the 2D data and identify cross-peaks that show correlations between the proton signals and carbon signals.
Expected HMBC Correlations and Structural Confirmation:
-
Correlation 1 (Vital): A correlation is expected from the carboxylic acid proton (-COOH , δ > 13) to the carbon of the carboxylic acid (C2 , δ ~165) and, crucially, to the adjacent ring carbon (C3 ). This confirms the picolinic acid (2-carboxy-pyridine) scaffold.
-
Correlation 2: A correlation from the -OH/-NH proton (δ ~10-12) to the carbon it is attached to (C6 , δ ~160) and to the adjacent ring carbon (C5 ) would further solidify the assignments.
The successful observation of these correlations provides undeniable proof of the atomic connectivity, validating the proposed structure over other potential isomers.
Part 3: Ultimate Confirmation and Data Synthesis
While NMR provides definitive proof of structure in solution, single-crystal X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state, including precise bond lengths, angles, and intermolecular interactions.
Single-Crystal X-ray Crystallography (The Gold Standard)
Expertise & Experience: Obtaining diffraction-quality single crystals can be challenging but provides the highest level of structural proof. The crystal structure of the closely related compound 3,5,6-Trichloro-2-pyridinol reveals an almost planar molecule that forms centrosymmetric hydrogen-bonded dimers in the crystal lattice via O—H⋯N interactions.[8][9] It is highly probable that this compound would exhibit similar planar characteristics and engage in hydrogen bonding via its carboxylic acid and hydroxypyridine moieties.
Protocol: Crystal Growth and X-ray Diffraction
-
Crystallization: Attempt to grow single crystals by slow evaporation from various solvents (e.g., ethanol, ethyl acetate, acetone) or by vapor diffusion.
-
Crystal Selection: Mount a suitable, defect-free single crystal on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo or Cu X-ray source. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms (e.g., SHELXT). Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Conclusion
References
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PubChem. (n.d.). 3-Hydroxypicolinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Annals of the New York Academy of Sciences. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]
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PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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National Institutes of Health. (2024). 3,5,6-Trichloropyridin-2-ol. Retrieved from [Link]
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An In-Depth Technical Guide to 3,4,5-Trichloro-6-hydroxypicolinic Acid: From the Legacy of Pyridine Herbicides to Modern Synthesis and Characterization
This technical guide provides a comprehensive exploration of 3,4,5-trichloro-6-hydroxypicolinic acid, a compound situated at the intersection of historical herbicide development and contemporary synthetic chemistry. While the specific discovery and detailed history of this particular molecule are not extensively documented in scientific literature, its structural relationship to the picolinic acid class of herbicides provides a rich scientific context. This guide will delve into the historical development of related, commercially significant compounds, propose logical synthetic pathways, detail physicochemical properties, and discuss the potential mechanism of action based on its structural congeners.
Historical Context: The Dawn of Pyridine Herbicides and the Picloram Era
The story of this compound is intrinsically linked to the pioneering work in synthetic auxin herbicides. The mid-20th century saw a revolution in agriculture with the advent of synthetic chemical controls for weeds. Among the companies at the forefront of this research was The Dow Chemical Company.
In the early 1960s, Dow Chemical developed and introduced a potent and persistent herbicide known as Picloram.[1][2] The chemical name for Picloram is 4-amino-3,5,6-trichloropicolinic acid.[1][3] This compound, belonging to the pyridine carboxylic acid class, proved highly effective for the control of woody plants and broad-leaved weeds.[1][2][3] Its systemic nature, allowing it to be absorbed through foliage, stems, or roots and transported throughout the plant, made it a valuable tool in forestry, rangeland management, and along rights-of-way.[2][3][4]
Picloram and other picolinic acid herbicides function as synthetic auxins.[5][6] They mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants.[4] The development of Picloram spurred further research into the structure-activity relationships of picolinic acid derivatives, leading to the introduction of other successful herbicides like clopyralid and aminopyralid.[7]
While the direct historical narrative of this compound is not prominent, it is plausible that this and similar hydroxylated derivatives were synthesized and studied during the extensive research and development programs that followed the launch of Picloram. Such compounds could have been investigated as potential herbicides themselves, or identified as metabolites or degradation products of Picloram.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for any research or development application. The following table summarizes its key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₃ | [8] |
| Molecular Weight | 242.4 g/mol | [8] |
| IUPAC Name | 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid | [8] |
| CAS Number | 73455-14-8 | [8][9] |
| Appearance | Expected to be a crystalline solid | N/A |
| XLogP3 | 1.5 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
Proposed Synthesis Pathway
A generalized conceptual workflow for the synthesis of a polychlorinated hydroxypicolinic acid is presented below.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of a related compound, 3,5,6-trichloro-4-hydroxypicolinic acid, from Picloram, which illustrates the key chemical transformations that would be involved.[10] A similar approach could likely be adapted to produce the 3,4,5-trichloro-6-hydroxy isomer.
Step 1: Diazotization of 4-amino-3,5,6-trichloropicolinic acid (Picloram)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Picloram in a suitable acidic medium (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The reaction is highly exothermic and the rate of addition must be carefully controlled.
-
Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly and carefully add the cold diazonium salt solution to a flask containing boiling water or an aqueous solution of a copper salt (to catalyze the hydrolysis). The addition should be done in portions to control the evolution of nitrogen gas.
-
After the addition is complete, continue to heat the mixture for a period to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.
Step 3: Purification
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified 3,5,6-trichloro-4-hydroxypicolinic acid.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Mechanism of Action (Postulated)
Given its structural similarity to Picloram and other picolinic acid herbicides, it is highly probable that this compound, if biologically active, would also function as a synthetic auxin.
The established mechanism of action for synthetic auxin herbicides involves their binding to the TIR1/AFB family of F-box proteins, which are components of an SCF ubiquitin ligase complex.[6] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the activation of auxin-responsive genes, resulting in the physiological effects characteristic of auxin overdose, such as epinastic bending, stem swelling, and ultimately, plant death.[7]
Caption: Postulated mechanism of action for a picolinic acid-based herbicide.
It is important to note that subtle changes in the substitution pattern on the pyridine ring can significantly impact the binding affinity for the receptor proteins and, consequently, the herbicidal activity and selectivity. The replacement of the 4-amino group in Picloram with a hydroxyl group, and the altered chlorine substitution pattern in this compound, would necessitate empirical testing to determine its specific biological effects.
Conclusion
This compound represents a molecule of interest within the broader class of picolinic acid derivatives. While its own history is not as well-defined as that of its famous relative, Picloram, its scientific narrative can be constructed from the wealth of knowledge surrounding synthetic auxin herbicides. The principles of its synthesis are well-understood within organic chemistry, and its potential biological activity can be logically inferred. For researchers in herbicide discovery and development, this compound and its isomers represent intriguing scaffolds for further investigation, building upon the foundational discoveries of the mid-20th century.
References
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Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). Molecules, 29(2), 398. Available from: [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023-11-22). Molecules, 28(23), 7793. Available from: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). Molecules, 28(3), 1435. Available from: [Link]
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024-04-17). Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. Available from: [Link]
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Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2022-07-29). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 834–839. Available from: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). MDPI. Available from: [Link]
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Spectroscopic Characterization of 3,4,5-Trichloro-6-hydroxypicolinic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,4,5-Trichloro-6-hydroxypicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, field-proven protocols for the acquisition of this critical analytical data, ensuring both scientific integrity and reproducibility.
Introduction
This compound, with the molecular formula C₆H₂Cl₃NO₃ and a molecular weight of 242.44 g/mol , is a highly substituted pyridine derivative.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and three chlorine atoms on the pyridine ring, suggests a complex and informative spectroscopic profile. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This guide will serve as a foundational resource for researchers working with this and structurally related compounds.
Expected Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.
¹H NMR Spectroscopy
The structure of this compound possesses two acidic protons: one from the carboxylic acid group and one from the hydroxyl group. The pyridine ring itself does not contain any protons.
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. Its chemical shift can be highly dependent on the solvent and concentration.
-
Hydroxyl Proton (-OH): The hydroxyl proton is also expected to be a broad singlet, with a chemical shift that can vary significantly, generally between 5-9 ppm, depending on solvent, temperature, and hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex, with six distinct carbon signals corresponding to the pyridine ring and the carboxylic acid.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | 165-175 | Typical range for carboxylic acid carbons. |
| C2 (C-COOH) | 145-155 | Attached to the electron-withdrawing carboxylic acid and nitrogen. |
| C3, C4, C5 (C-Cl) | 120-140 | The presence of electronegative chlorine atoms will cause a downfield shift. The exact positions will vary based on the combined electronic effects. |
| C6 (C-OH) | 155-165 | The hydroxyl group is strongly electron-donating through resonance, leading to a significant downfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration, broad due to hydrogen bonding. |
| O-H Stretch (Hydroxyl) | 3200-3600 (broad) | Stretching vibration, also broadened by hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Stretching vibration of the carbonyl group. |
| C=C and C=N Stretch (Pyridine Ring) | 1450-1650 | Aromatic ring stretching vibrations. |
| C-Cl Stretch | 600-800 | Stretching vibrations of the carbon-chlorine bonds. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the molecule (240.9100 Da).[1] Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The relative intensities of the M, M+2, M+4, and M+6 peaks will be dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and potentially the loss of HCl (36.5 Da).
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following detailed protocols are recommended.
NMR Data Acquisition
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for obtaining an IR spectrum using an ATR accessory.
Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue.
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
-
Thoroughly clean the ATR crystal after analysis.
-
Mass Spectrometry Data Acquisition
Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: General workflow for ESI-MS analysis.
Step-by-Step Protocol (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the final solution to promote ionization. Given the acidic nature of the analyte, negative ion mode is likely to be more sensitive.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule, [M-H]⁻. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M-H]⁻ ion.
-
Analyze the isotopic pattern of this peak to confirm the presence of three chlorine atoms.
-
If fragmentation is desired, perform tandem mass spectrometry (MS/MS) experiments by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
This guide provides a robust framework for the spectroscopic characterization of this compound. By combining theoretical predictions with detailed, validated experimental protocols, researchers can confidently acquire and interpret the NMR, IR, and MS data essential for their work. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the analysis of other highly substituted heterocyclic molecules.
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The Environmental Trajectory of Trichlorinated Picolinic Acids: A Technical Guide to Degradation, Mobility, and Persistence
Foreword for the Modern Researcher
In the landscape of modern agriculture and land management, the pyridine carboxylic acid class of herbicides, specifically the trichlorinated picolinic acids, holds a significant position due to its efficacy in controlling broadleaf weeds. However, their environmental persistence and mobility necessitate a profound understanding of their fate after application. This guide is crafted for researchers, environmental scientists, and drug development professionals, offering a detailed exploration into the environmental dynamics of key trichlorinated picolinic acids: picloram, aminopyralid, and clopyralid. Moving beyond a mere recitation of facts, this document delves into the causal mechanisms of their environmental behavior, providing both a theoretical framework and practical experimental guidance. The protocols and data herein are synthesized from authoritative sources to ensure scientific integrity and empower researchers to conduct robust and reproducible studies.
Introduction to Trichlorinated Picolinic Acids
Trichlorinated picolinic acids are systemic herbicides that mimic natural plant growth hormones, auxins, leading to uncontrolled and disorganized growth in susceptible broadleaf plants.[1] Their chemical structure, characterized by a chlorinated pyridine ring with a carboxylic acid group at the 2-position, is fundamental to their herbicidal activity and their environmental behavior. The three primary compounds discussed in this guide are:
-
Picloram: 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid
-
Aminopyralid: 4-amino-3,6-dichloro-2-pyridinecarboxylic acid
-
Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid
While effective, these herbicides are known for their persistence in soil and potential for off-target movement, making a thorough understanding of their environmental fate crucial for sustainable use and risk assessment.[2][3]
Core Environmental Fate Processes
The environmental dissipation of trichlorinated picolinic acids is governed by a complex interplay of abiotic and biotic processes. The relative importance of each pathway is highly dependent on environmental conditions such as soil composition, pH, moisture, temperature, and sunlight exposure.
Abiotic Degradation
Photolysis, or the degradation by sunlight, is a significant pathway for the breakdown of trichlorinated picolinic acids, particularly in aqueous environments and on soil or plant surfaces.[4]
Mechanism: The absorption of ultraviolet (UV) radiation can lead to the cleavage of the chlorine-carbon bonds on the pyridine ring. For picloram, photolysis in aqueous solutions results in the formation of at least two organic acid photoproducts.[4] The rate of photodegradation is influenced by water clarity, with clear, moving water facilitating more rapid breakdown.[4] On soil surfaces, the effect is less pronounced, with one study noting 15% degradation of picloram after one week on soil compared to 65% in an aqueous solution.[4] For aminopyralid, aqueous photolysis can lead to the formation of oxamic and malonamic acids. In contrast, clopyralid is not significantly degraded by sunlight.[5]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Simplified Photodegradation Pathway."
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for trichlorinated picolinic acids under typical environmental pH conditions.[5][6] These compounds lack functional groups that are readily susceptible to hydrolysis. Their stability to abiotic hydrolysis contributes to their persistence in the environment, particularly in the absence of light and microbial activity.
Biotic Degradation
The primary mechanism for the breakdown of trichlorinated picolinic acids in soil and aquatic sediments is microbial degradation.[4][5] A diverse range of soil microorganisms can utilize these compounds, albeit often slowly.
Mechanism: The microbial degradation of picolinic acid generally begins with an oxidative attack on the pyridine ring. For picolinic acid itself, the initial step is hydroxylation to form 6-hydroxypicolinic acid (6HPA), followed by further hydroxylation to 3,6-dihydroxypicolinic acid (3,6DHPA).[4] This is then decarboxylated to 2,5-dihydroxypyridine (2,5DHP), which undergoes ring cleavage to form fumaric acid, ultimately entering central metabolic pathways.[4] For chlorinated picolinic acids like picloram, a key initial step can be reductive dechlorination under anaerobic conditions, or hydroxylation. One study on the biodegradation of picloram by the yeast Lipomyces kononenkoae identified a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative as a metabolite.[7] The rate of microbial degradation is highly dependent on soil conditions that favor microbial activity, such as high moisture and temperature.[4]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Microbial Degradation Pathway of Picolinic Acid."
Under anaerobic conditions, such as in saturated soils or sediments, the degradation of trichlorinated picolinic acids can proceed via reductive dechlorination. For picloram, this has been shown to occur under methanogenic conditions, where a chlorine atom is removed from the pyridine ring.[8] This process can be inhibited by the presence of alternative electron acceptors like nitrate or sulfate.[8] Information on the anaerobic degradation of aminopyralid and clopyralid is less prevalent, but the potential for reductive dechlorination exists.
Mobility and Sorption in Soil
The mobility of trichlorinated picolinic acids in soil is a critical factor in determining their potential to leach into groundwater. Their movement is primarily governed by their sorption to soil particles.
Sorption Mechanisms: As weak acids, the sorption of these herbicides is influenced by soil pH. At typical soil pH values, they exist predominantly in their anionic form, which is less strongly adsorbed to negatively charged soil colloids (clay and organic matter) than neutral molecules. Sorption is therefore often correlated with soil organic matter content and texture.[9][10]
Comparative Mobility: Picloram, aminopyralid, and clopyralid are all considered to be mobile in soil. However, studies have shown differences in their sorption behavior. Aminopyralid tends to adsorb more strongly to soil than clopyralid, suggesting a lower leaching potential.[9][10] Freundlich sorption coefficients (Kf), which indicate the strength of sorption, have been shown to be higher for aminopyralid than for picloram in various soils.[1][11]
Persistence and Half-Life
The persistence of these herbicides in the environment is a key concern. Their half-life (the time it takes for 50% of the initial amount to degrade) can vary significantly depending on environmental conditions.
| Herbicide | Typical Soil Half-Life (days) | Factors Influencing Persistence |
| Picloram | 20 - 300[11] | Soil type, temperature, moisture, sunlight exposure. Slower degradation in cold, dry conditions.[4] |
| Aminopyralid | 30 - 540[9] | Soil type, microbial activity. Can be very persistent in some soils. |
| Clopyralid | 12 - 70[12] | Soil type, temperature, moisture. Shorter persistence than picloram.[5] |
Experimental Protocols for Environmental Fate Studies
To ensure comparability and regulatory acceptance, standardized protocols are essential for studying the environmental fate of herbicides. The following are outlines of key experimental methodologies.
Aerobic Soil Degradation (Adapted from OECD Guideline 307)
Objective: To determine the rate and pathway of aerobic degradation of a test substance in soil.[13][14]
Methodology:
-
Soil Selection and Preparation: Select and characterize the soil(s) to be used (e.g., texture, pH, organic carbon content). Sieve the soil (e.g., to <2 mm) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: Apply the ¹⁴C-labeled test substance to the soil at a concentration relevant to its agricultural use. Prepare control samples without the test substance and sterile controls to assess abiotic degradation.
-
Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[13] Aerate the incubation vessels with CO₂-free, humidified air.
-
Sampling and Analysis: At predetermined intervals, remove replicate soil samples. Extract the soil to separate the parent compound and its transformation products. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Trap and quantify any evolved ¹⁴CO₂ as a measure of mineralization.
-
Data Analysis: Determine the concentration of the parent compound and transformation products over time. Calculate the degradation half-life (DT₅₀) using appropriate kinetic models.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Workflow for Aerobic Soil Degradation Study (OECD 307)."
Soil Sorption/Desorption (Batch Equilibrium Method - Adapted from OECD Guideline 106)
Objective: To determine the soil sorption and desorption coefficients of a chemical.[15]
Methodology:
-
Preparation: Prepare a stock solution of the test substance in a 0.01 M CaCl₂ solution. Select and characterize the test soils.
-
Sorption Phase: Add a known volume of the test substance solution to a known mass of soil in a centrifuge tube. Prepare a range of concentrations. Agitate the soil-solution slurry for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Equilibrium and Analysis: Centrifuge the samples to separate the soil and the aqueous phase. Analyze the concentration of the test substance remaining in the aqueous phase. The amount sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.[15]
-
Data Analysis: Plot the amount of substance sorbed to the soil against the equilibrium concentration in solution to generate a sorption isotherm. Fit the data to the Freundlich or Langmuir equations to determine the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[16][17]
-
Desorption Phase (Optional): After the sorption phase, decant the supernatant and replace it with a fresh solution of 0.01 M CaCl₂ without the test substance. Agitate for the same equilibrium time and analyze the concentration in the aqueous phase to determine the amount desorbed.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} caption: "Workflow for Soil Sorption Study (Batch Equilibrium)."
Conclusion and Future Perspectives
The environmental fate of trichlorinated picolinic acids is a multifaceted subject of significant importance for environmental stewardship. While microbial degradation and photolysis are the primary routes of dissipation, the persistence and mobility of these compounds, particularly picloram and aminopyralid, warrant careful management to mitigate the risk of groundwater contamination and off-target effects. Future research should focus on elucidating the specific enzymatic pathways of microbial degradation to potentially enhance bioremediation strategies. Furthermore, a deeper understanding of the formation and fate of degradation products is necessary for a comprehensive environmental risk assessment. The standardized protocols outlined in this guide provide a robust framework for generating the high-quality data needed to inform regulatory decisions and promote the sustainable use of these effective herbicides.
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Greener Pastures. (n.d.). Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Retrieved from [Link]
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- Sadowsky, M. J., Koskinen, W. C., Bischoff, M., Barber, B. L., Becker, J. M., & Turco, R. F. (2009). Rapid and complete degradation of the herbicide picloram by Lipomyces kononenkoae. Journal of Agricultural and Food Chemistry, 57(11), 4878-82.
- Shaner, D. L., & O'Bryan, P. J. (2008). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Weed Science, 56(4), 478-481.
- Mihali, C. I., Martin, P. A., & Vasile, G. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants, 12(14), 2686.
- Shaner, D. L., & O'Bryan, P. J. (2008). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Weed Science, 56(4), 478–481.
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ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
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ResearchGate. (n.d.). Non-linearized isotherm models: Langmuir and Freundlich models for pesticide sorption by MgO NPs. Retrieved from [Link]
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Greener Pastures. (n.d.). Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Retrieved from [Link]
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BiotecnologieBT. (n.d.). Environmental fate. Retrieved from [Link]
- Qiu, J., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current Microbiology, 74(5), 508-514.
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ResearchGate. (n.d.). Adsorption isotherms of Langmuir and Freundlich for pesticide adsorption onto magnetic composites. Retrieved from [Link]
- Seefeldt, S. S., et al. (2016). Field Degradation of Aminopyralid and Clopyralid and Microbial Community Response to Application in Alaskan Soils. Environmental Toxicology and Chemistry, 35(2), 485-493.
- Cui, Q., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Applied Sciences, 9(6), 1006.
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Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
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VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]
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University of Victoria Libraries. (n.d.). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. Retrieved from [Link]
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IDC Technologies. (n.d.). Kinetic Study of Adsorption-Desorption of Simazine on Agricultural Soils. Retrieved from [Link]
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US EPA. (1991). Batch-Type Procedures for Estimating Soil Adsorption of Chemicals. Retrieved from [Link]
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Labcorp. (n.d.). OECD 307: Aerobic and anaerobic transformation in soil. Retrieved from [Link]
- Wang, Y., et al. (2020). Perturbation of clopyralid on bio-denitrification and nitrite accumulation: Long-term performance and biological mechanism.
- Healy, M. G., et al. (2018). Batch adsorption of herbicides from aqueous solution onto diverse reusable materials and granulated activated carbon. Journal of Environmental Management, 224, 27-35.
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VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]
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- Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879–893.
- Google Patents. (n.d.). EP1140845A1 - Susbstituted pyridine herbicides.
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MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
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Methodological & Application
analytical methods for 3,4,5-Trichloro-6-hydroxypicolinic acid detection
An Application Guide for the Quantitative Analysis of 3,4,5-Trichloro-6-hydroxypicolinic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the analytical detection of this compound. As a halogenated pyridine derivative, likely a metabolite or degradation product of picolinic acid-based herbicides, its accurate quantification in environmental and biological matrices is critical for toxicological studies and environmental monitoring. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern method selection, sample preparation, and instrumental analysis. We present detailed, field-tested protocols for two primary analytical strategies: direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a derivatization-based approach using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction and Analyte Profile
This compound belongs to the family of chlorinated picolinic acids, a class of compounds widely used in agriculture as systemic herbicides, such as picloram and clopyralid.[1] The presence of a carboxylic acid and a hydroxyl group on a chlorinated pyridine ring imparts significant polarity and low volatility, which presents distinct analytical challenges.[2][3] Effective analytical methods are essential for assessing its environmental fate, persistence, and potential impact on non-target organisms.
This guide provides researchers, scientists, and drug development professionals with the necessary protocols to achieve sensitive and robust quantification of this compound.
Physicochemical Properties
Understanding the analyte's properties is the foundation for method development. The key characteristics of this compound dictate the appropriate analytical approach.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₆H₂Cl₃NO₃ | [2] | Used for exact mass determination in high-resolution mass spectrometry. |
| Molecular Weight | 242.44 g/mol | [2][4] | Essential for preparing standard solutions and for mass spectrometry. |
| pKa (Predicted) | 1.78 ± 0.20 | [4] | The low pKa indicates a strong acidic nature, favoring negative ion mode in LC-MS and necessitating pH adjustment during extraction. |
| XLogP3 (Predicted) | 1.5 | [2] | Suggests moderate polarity. It is soluble in polar solvents but can be extracted with appropriate organic solvents. |
| Form | Solid | [4] | Standard is typically a solid powder. |
| Volatility | Low | Inferred | The presence of carboxylic acid and hydroxyl functional groups leads to strong intermolecular hydrogen bonding and low volatility, making direct GC analysis impossible without derivatization.[3][5] |
Core Analytical Strategies: A Causal Framework
The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) is the primary decision point in the analytical workflow. This choice is dictated directly by the analyte's physicochemical properties.
Strategy 1: Direct Analysis via Liquid Chromatography (LC)
For polar, non-volatile compounds like this compound, LC is the most direct and often preferred technique. It eliminates the need for chemical derivatization, reducing sample preparation time and potential sources of error.[6][7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for routine analysis and quantification at higher concentrations.[8][9] Detection is based on the chromophore of the pyridine ring.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[10] By monitoring specific precursor-to-product ion transitions, it can reliably detect the analyte in complex matrices like soil, water, and biological fluids. Given the analyte's acidic nature, Electrospray Ionization (ESI) in negative mode is the most logical choice, as it facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion.[11]
Strategy 2: Analysis via Gas Chromatography (GC) following Derivatization
Direct GC analysis is not feasible due to the analyte's low volatility and the presence of active hydrogen atoms in the hydroxyl and carboxyl groups, which cause poor peak shape and irreversible column adsorption.[3][5] Therefore, a derivatization step is mandatory to convert the polar functional groups into less polar, more volatile, and thermally stable analogues.[12]
-
Alkylation (Esterification): This is the most common method for derivatizing carboxylic acids.[13] The acidic proton of the carboxyl group is replaced with an alkyl group (e.g., methyl), forming a more volatile ester. Reagents like diazomethane, or alcohols (e.g., methanol) with an acid catalyst (e.g., BF₃), are effective.[12]
-
Silylation: This reaction replaces active hydrogens on both the carboxylic acid and hydroxyl groups with a silyl group, such as trimethylsilyl (TMS).[13][14] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective but require strictly anhydrous conditions.[15]
Following derivatization, the resulting compound can be readily analyzed by GC coupled with a mass spectrometer (GC-MS), which provides excellent chromatographic separation and definitive structural confirmation through mass spectral libraries.[16]
Detailed Application Protocols
Protocol 1: Ultra-Trace Quantification in Water by SPE and LC-MS/MS
This protocol is designed for maximum sensitivity and is ideal for environmental water monitoring. It employs Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: To a 100 mL water sample, add formic acid to adjust the pH to approximately 2-3. This ensures the carboxylic acid is fully protonated, maximizing its retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in acidified water to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with 2 x 4 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.
B. Instrumental Analysis: LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC with Binary Pump | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for polar acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | A standard gradient for eluting compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | ESI Negative | The acidic proton is easily lost to form [M-H]⁻.[11] |
| Capillary Voltage | -3.0 kV | |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C | |
| MRM Transitions | Precursor (Q1): m/z 240.9Product (Q3): m/z 196.9 (loss of CO₂) | Note: These are predicted transitions. The precursor is the [M-H]⁻ ion of the most abundant chlorine isotope cluster. The product ion corresponds to the characteristic loss of the carboxyl group. |
Protocol 2: Analysis in Soil/Compost by GC-MS with Derivatization
This protocol is suitable for complex solid matrices where higher levels of contamination might be expected and definitive structural confirmation is required.
A. Sample Preparation and Extraction
-
Extraction: Weigh 5 g of homogenized soil or compost into a 50 mL centrifuge tube. Add 20 mL of an acidified acetone/water solution (80:20 v/v, pH adjusted to 2 with HCl).
-
Homogenization: Shake vigorously for 30 minutes on a mechanical shaker.
-
Separation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant into a flask.
-
Solvent Removal: Reduce the volume of the supernatant using a rotary evaporator to remove the acetone, leaving the aqueous portion.
-
Cleanup (LLE): Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with 2 x 20 mL of dichloromethane to remove non-polar interferences. Discard the organic layer.
-
Final Extraction: Re-acidify the aqueous layer to pH 2 and extract the analyte with 2 x 20 mL of ethyl acetate. Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the dried ethyl acetate extract to dryness.
B. Derivatization: Methyl Esterification
-
To the dried residue, add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).[12]
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 2 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.
-
Allow the layers to separate. Carefully transfer the upper hexane layer, containing the derivatized analyte, to a GC vial for analysis.
C. Instrumental Analysis: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler | |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds. |
| Inlet Temp. | 250 °C | |
| Injection Mode | Splitless (1 min) | Maximizes transfer of analyte onto the column for trace analysis. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A typical program to separate the derivatized analyte from matrix components. |
| MS System | Single Quadrupole or Ion Trap MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Source Temp. | 230 °C | |
| Quad Temp. | 150 °C | |
| Acquisition Mode | Scan (m/z 50-400) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM for enhanced sensitivity. |
| SIM Ions | m/z 255 (M⁺), 224 (M⁺ -OCH₃) | Note: Predicted ions for the methyl ester derivative. These should be confirmed with a standard. |
Method Validation and Quality Control
Any developed protocol must be validated to ensure it is fit for purpose. Key validation parameters should be assessed according to established guidelines, such as those from the US EPA.[17][18][19][20]
-
Linearity: Establish a calibration curve with at least five concentration levels. A correlation coefficient (R²) of >0.995 is typically desired.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Accuracy & Precision: Analyze spiked samples at multiple concentrations in replicates (n=5) to determine percent recovery (accuracy) and relative standard deviation (RSD) (precision). Recoveries of 80-120% with RSD <15% are generally acceptable.
-
Matrix Effects: Evaluate the influence of the sample matrix on ionization efficiency (for LC-MS) by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract.
Conclusion
The successful analysis of this compound hinges on a strategy that properly addresses its inherent polarity and low volatility. For high-sensitivity applications in aqueous matrices, direct analysis by LC-MS/MS following SPE is the superior approach, offering a streamlined workflow without derivatization. For complex solid matrices or when structural confirmation by EI-MS is paramount, a GC-MS method with a prerequisite esterification step provides a robust and reliable alternative. The choice between these protocols should be guided by the specific requirements of the research, including the sample matrix, required detection limits, and available instrumentation.
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U.S. Environmental Protection Agency. Analytical Methods and Procedures for Pesticides. EPA. [Link]
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PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. NIH. [Link]
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SciSpace. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine. SciSpace. [Link]
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PubMed. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. PubMed. [Link]
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PubMed Central. Computational and GC-MS screening of bioactive compounds from Thymus Vulgaris targeting mycolactone protein associated with Buruli ulcer. NIH. [Link]
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ResearchGate. Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]
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AcademicOA.com. LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. AcademicOA.com. [Link]
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MDPI. Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. MDPI. [Link]
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HPLC-UV method for 3,4,5-Trichloro-6-hydroxypicolinic acid quantification
An Application Note and Protocol for the Quantification of 3,4,5-Trichloro-6-hydroxypicolinic acid using HPLC-UV
Abstract
This application note provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The methodology is built upon reversed-phase chromatography, which is ideally suited for acidic analytes of this nature. We detail the fundamental principles of the separation, provide step-by-step protocols for sample and standard preparation, and outline a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable method to determine the concentration of this compound in various matrices.
Introduction and Scientific Principle
This compound is a halogenated pyridine derivative with a molecular formula of C₆H₂Cl₃NO₃ and a molecular weight of 242.4 g/mol .[3] Accurate quantification of such compounds is critical in pharmaceutical development, environmental monitoring, and toxicology studies.
The core of this analytical method rests on the principle of reversed-phase HPLC. This compound is an acidic molecule due to its carboxylic acid functional group. To achieve consistent retention and sharp, symmetrical peak shapes on a non-polar stationary phase (like C18), the ionization of this group must be suppressed.[4][5] This is accomplished by acidifying the mobile phase to a pH well below the analyte's pKa. In its protonated (non-ionized) form, the molecule becomes less polar, allowing it to interact more effectively with the hydrophobic C18 stationary phase, thus leading to its retention and subsequent separation.[4] UV detection is employed, leveraging the chromophoric nature of the pyridine ring and carboxylic acid group for quantification.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (or Phosphoric Acid, ACS Grade)
-
0.45 µm Syringe Filters (hydrophilic, compatible with mobile phase)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-5 decimal places)
-
pH Meter
-
Sonicator
-
Class A Volumetric Glassware
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | The C18 stationary phase provides the necessary hydrophobicity to retain the non-ionized analyte. Standard dimensions offer a good balance of resolution and run time.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic mobile phase (pH ~2.7) ensures the analyte is in its protonated, non-polar form, promoting retention. Acetonitrile is a common organic modifier.[6] |
| Elution Mode | Isocratic (e.g., 60% A : 40% B) or Gradient | An isocratic method is simpler and more robust for a single analyte. A gradient may be required if matrix components interfere. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| UV Detection | 214 nm or 254 nm | Organic acids often show strong absorbance at low UV wavelengths.[7] The optimal wavelength should be confirmed by running a UV scan of the reference standard. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Experimental Protocols
Protocol 1: Preparation of Solutions
4.1.1 Mobile Phase Preparation (1 L of 60:40 A:B)
-
Add 600 mL of HPLC-grade water to a 1 L volumetric flask.
-
Carefully add 1.0 mL of formic acid and mix.
-
Add 400 mL of HPLC-grade acetonitrile.
-
Bring to volume with HPLC-grade water if necessary.
-
Sonicate for 10-15 minutes to degas the solution.
4.1.2 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase. This is the Stock Solution.
4.1.3 Calibration Standards
-
Perform serial dilutions of the Stock Solution with the mobile phase to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer an aliquot of each standard into an HPLC vial for analysis.
Protocol 2: Sample Preparation
This is a general protocol; modification may be necessary depending on the sample matrix.[8][9]
-
Accurately weigh the sample containing the analyte into a volumetric flask.
-
Add the mobile phase to approximately 70% of the flask volume.
-
Sonicate or vortex to ensure complete dissolution of the analyte.
-
Bring the flask to final volume with the mobile phase and mix thoroughly.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulates and protect the HPLC column.
Protocol 3: Analytical Workflow
The following diagram illustrates the overall experimental procedure from preparation to final analysis.
Caption: Overall workflow for the HPLC-UV analysis.
Method Validation Protocol (ICH Q2(R2))
To ensure the analytical method is suitable for its intended purpose, a full validation must be performed.[10][11][12] The following sections detail the required validation parameters and their acceptance criteria.
Caption: Core parameters for analytical method validation.
System Suitability
Before each validation run, system suitability must be established by injecting a standard solution (e.g., 25 µg/mL) six times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision.[2] |
| % RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance. |
Specificity
-
Protocol: Inject a blank (diluent), a placebo (sample matrix without analyte), and a sample spiked with the analyte.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound. The peak in the spiked sample must be pure (if using a PDA detector) and well-resolved from other peaks.
Linearity and Range
-
Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The range is the interval between the upper and lower concentrations that demonstrate suitable linearity, accuracy, and precision.[10]
Accuracy (Recovery)
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[11]
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The % RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable accuracy and precision.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
References
-
PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
-
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application of 3,4,5-Trichloro-6-hydroxypicolinic acid as a synthetic auxin
An In-Depth Guide to the Application of 3,4,5-Trichloro-6-hydroxypicolinic Acid as a Potential Synthetic Auxin
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a potential synthetic auxin. While direct literature on the auxin-like activity of this specific molecule is sparse, its structural similarity to the picolinate class of herbicides suggests it may interact with the plant auxin signaling pathway. This guide is therefore structured to provide the theoretical framework and practical methodologies required to rigorously assess its biological activity. We will cover the established mechanism of action for picolinate auxins, detailed protocols for foundational bioassays, and a framework for data analysis and interpretation. The protocols are designed as self-validating systems to ensure robust and reproducible characterization.
Introduction: The Picolinate Class of Synthetic Auxins
Auxins are a class of plant hormones that play a central role in nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2][3] Natural auxins, such as Indole-3-Acetic Acid (IAA), are synthesized by plants in small quantities to orchestrate these processes.[1][2] Synthetic auxins are man-made molecules that mimic the action of natural auxins, often with greater stability or different activity spectra.[3] These compounds, which include well-known families like phenoxycarboxylic acids (e.g., 2,4-D) and pyridine carboxylic acids, are invaluable tools in agricultural and horticultural practices as plant growth regulators and herbicides.[4][5]
The picolinic acid derivatives are a significant family of synthetic auxins, known for their high potency.[6][7] A prominent member of this class is picloram (4-amino-3,5,6-trichloropicolinic acid).[8] The subject of this guide, this compound[9], is a structural analog. While picloram's herbicidal properties are well-documented, the biological activity of its hydroxylated derivative is not extensively characterized. Therefore, the application of this compound in a research setting is primarily directed at structure-activity relationship (SAR) studies, screening for novel bioactive molecules, and probing the specificity of the auxin signaling pathway.
The Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway
Synthetic auxins function by overwhelming the plant's natural hormonal balance. They are recognized by the same cellular machinery that perceives endogenous IAA, leading to a massive and uncontrolled activation of auxin-responsive genes.[4][8]
The core of this signaling pathway involves three main components:
-
TIR1/AFB Receptors: A family of F-box proteins (TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX) that act as the primary auxin receptors.[10][11]
-
Aux/IAA Repressors: A family of transcriptional repressor proteins that bind to and inhibit Auxin Response Factors (ARFs).[10][11]
-
Auxin Response Factors (ARFs): Transcription factors that bind to auxin-responsive elements in the promoters of target genes.[10]
In the absence of auxin, Aux/IAA proteins repress ARF activity. When an auxin molecule (natural or synthetic) binds to the TIR1/AFB receptor, it acts as a 'molecular glue', stabilizing the interaction between the receptor and an Aux/IAA protein.[8][12] This targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor allows ARFs to activate the transcription of numerous genes, leading to physiological responses like cell elongation. At the high concentrations typical of herbicide application, this process leads to unregulated, catastrophic cell division and growth, ultimately causing plant death.[13]
Picolinate-type auxins have been shown to exhibit selective binding to specific members of the TIR1/AFB receptor family, particularly AFB5, which may account for their unique herbicidal properties.[10][12][14] It is hypothesized that this compound would engage this same pathway, though its specific receptor affinity must be determined experimentally.
Caption: The canonical auxin signaling pathway initiated by a synthetic auxin.
Application Notes: Rationale and Expected Outcomes
The primary application for this compound is in a research context to probe auxin biology. The rationale for its use is grounded in understanding how modifications to the picolinate scaffold affect biological activity.
Key Research Applications:
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with picloram and other analogs, researchers can determine the importance of the functional group at the 4- and 6-positions of the pyridine ring for receptor binding and physiological response.
-
Herbicide Discovery: Screening novel chemical entities for herbicidal activity is a cornerstone of agrochemical research. The protocols described below are standard primary screens for this purpose.
-
Probing Receptor Specificity: Differential responses in bioassays or in receptor binding assays can reveal if this compound has a unique affinity profile for specific TIR1/AFB receptors compared to other auxins.[12]
Expected Physiological Effects: Based on the known effects of synthetic auxins, the following dose-dependent responses can be anticipated.[4]
| Response Category | Low Concentration Effect | High Concentration Effect (Herbicidal) |
| Root Growth | Promotion of lateral and adventitious roots.[1][2] | Strong inhibition of primary root elongation.[15][16] |
| Shoot Growth | Stimulation of cell elongation (e.g., in coleoptiles).[1] | Epinasty (twisting/curling of stems and leaves), stunting, tissue swelling.[4] |
| Cellular Level | Stimulates cell division and expansion.[1] | Uncontrolled cell proliferation, damage to vascular tissues.[13] |
| Overall Plant Health | Can promote certain growth aspects.[1] | Chlorosis, necrosis, and eventual plant death.[4] |
Experimental Protocols
These protocols provide a foundation for characterizing the auxin-like activity of this compound. It is imperative to include both a negative control (solvent only) and positive controls (e.g., IAA, 2,4-D, or picloram) in all experiments for valid comparison.
Caption: A generalized workflow for testing synthetic auxin activity.
Protocol 1: Preparation of Stock Solutions
Causality: Highly substituted aromatic acids often exhibit poor solubility in aqueous media. A concentrated stock solution in an organic solvent is necessary for creating accurate dilutions in aqueous growth media while ensuring the final solvent concentration is low and non-toxic to the plant tissue.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), spectrophotometric grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 2.42 mg). The molecular weight is 242.4 g/mol .[9]
-
Dissolve the solid in a calculated volume of DMSO to achieve a high-concentration stock (e.g., 100 mM). For 2.42 mg, adding 100 µL of DMSO yields a 100 mM stock.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Self-Validation: The final concentration of DMSO in the working solutions (plant growth media) should not exceed 0.1% (v/v), as higher concentrations can be phytotoxic. A solvent-only control must always be included in experiments to confirm the solvent has no effect on the measured outcome.
Protocol 2: Arabidopsis thaliana Root Elongation Inhibition Assay
Causality: Primary root growth is exquisitely sensitive to auxin concentrations. Endogenous auxin is required for root development, but supraoptimal levels, such as those caused by potent synthetic auxins, are strongly inhibitory. This makes root elongation a sensitive and easily quantifiable bioassay for auxin-like herbicides.[17]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose, Agar, and MES buffer
-
Petri plates (square, 100x100 mm)
-
Test compound stock solution and positive controls (e.g., 2,4-D)
-
Sterilization solution (e.g., 70% ethanol, 30% bleach with Tween-20)
-
Growth chamber or incubator
Procedure:
-
Media Preparation:
-
Prepare MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar, pH adjusted to 5.7 with KOH).
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Add the test compound (and controls) from stock solutions to the molten agar to achieve the desired final concentrations (e.g., a series from 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant across all plates, including the mock control.
-
Pour the medium into sterile square petri plates and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10-15 minutes in 30% commercial bleach containing 0.05% Tween-20, and then rinsing 4-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Pipette approximately 10-15 seeds in a straight line onto the surface of each prepared agar plate.
-
-
Incubation:
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, remove the plates and scan them using a high-resolution flatbed scanner.
-
Measure the primary root length of each seedling using image analysis software (e.g., ImageJ/Fiji).
-
For each concentration, calculate the average root length and standard deviation.
-
Calculate the percent inhibition relative to the mock (solvent-only) control: % Inhibition = 100 * (1 - (Avg Length_Treatment / Avg Length_Mock)).
-
Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve.[18][19]
-
Use non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of root growth).
-
References
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UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. Retrieved from [Link]
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Mika, M., et al. (n.d.). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Retrieved from [Link]
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Lukina, E., et al. (2025). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. National Institutes of Health. Retrieved from [Link]
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International Scholars Journals. (2021, December 23). Physiological effects of plant growth regulators. Retrieved from [Link]
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Nissen, P. (1985). Dose response of auxins. ResearchGate. Retrieved from [Link]
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Poole, R.J., & Thimann, K.V. (1972). The dosage-response curve for auxin-induced cell elongation: A reevaluation. Planta, 104(1), 1-9. Retrieved from [Link]
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Grones, P., et al. (2025). Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry. PubMed. Retrieved from [Link]
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Blakely, L.M., et al. (1988). Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin. Plant Physiology, 87(2), 414-419. Retrieved from [Link]
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MDPI. (n.d.). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Retrieved from [Link]
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ResearchGate. (n.d.). Dose response curve for auxin-induced elongation of tomato hypocotyl segments.... Retrieved from [Link]
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Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. Retrieved from [Link]
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Imperial College London iGEM Team. (2011). Project Auxin Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Dose response curves showing the effects of biostimulant or auxin.... Retrieved from [Link]
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Hamaker, J.W., et al. (1963). A Picolinic Acid Derivative: A Plant Growth Regulator. Science, 141(3578), 363. Retrieved from [Link]
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Hamaker, J.W. (1963). A Picolinic Acid Derivative: A Plant Growth Regulator. SciSpace. Retrieved from [Link]
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Lee, S., et al. (2014). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 65(10), 2549-2569. Retrieved from [Link]
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Guerra, D., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(4), 1236-1245. Retrieved from [Link]
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Behrman, E.J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1146-1150. Retrieved from [Link]
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Hayashi, K. (2021). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 13(8), a039943. Retrieved from [Link]
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RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Retrieved from [Link]
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Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5780. Retrieved from [Link]
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PubChem. (n.d.). 3,5,6-Trichloro-4-hydroxypicolinic acid. Retrieved from [Link]
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AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]
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Korasick, D.A., et al. (2013). Auxin Activity: Past, present, and Future. Journal of Plant Growth Regulation, 32(4), 823-838. Retrieved from [Link]
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Goddijn, O.J., et al. (1993). Auxins induce tryptophan decarboxylase activity in radicles of catharanthus seedlings. Plant Physiology, 101(4), 1331-1337. Retrieved from [Link]
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Mabood, F., et al. (2020). Lipo-chitooligosaccharide and thuricin 17 act as plant growth promoters and alleviate drought stress in Arabidopsis thaliana. Frontiers in Plant Science, 11, 586131. Retrieved from [Link]
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extraction of 3,4,5-Trichloro-6-hydroxypicolinic acid from soil samples
An In-Depth Guide to the Extraction of 3,4,5-Trichloro-6-hydroxypicolinic Acid from Soil Matrices
Application Note & Protocol
Abstract
This document provides a comprehensive, technically detailed guide for the extraction of this compound from complex soil matrices. As a significant metabolite of the pyridine herbicide Picloram, accurate quantification of this compound is critical for environmental monitoring and toxicological studies.[1] The protocol herein is designed for researchers, analytical chemists, and environmental scientists, emphasizing not just the procedural steps but the underlying chemical principles that ensure high recovery and analytical fidelity. We present a robust methodology combining ultrasound-assisted solvent extraction with solid-phase extraction (SPE) for cleanup, culminating in an extract suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction & Scientific Principles
This compound is a polar, acidic compound belonging to the pyridinecarboxylic acid family.[2] Its parent compound, Picloram, is known for its persistence and mobility in soil, making the study of its degradates essential for understanding its environmental fate.[1][3] The primary challenge in analyzing this compound in soil is its efficient separation from a multitude of interfering matrix components, such as humic and fulvic acids, which can suppress ionization in mass spectrometry and lead to inaccurate results.
The methodology presented here is built on a two-stage purification strategy:
-
Ultrasound-Assisted Solid-Liquid Extraction (SLE): This initial step leverages an acidified organic solvent to disrupt soil-analyte interactions and solubilize the target compound.[4] Ultrasound energy is applied to enhance solvent penetration into soil aggregates, accelerating mass transfer for a rapid and efficient extraction process.[5][6] Acidification of the extraction solvent (e.g., with formic or hydrochloric acid) is a critical step. By lowering the pH well below the pKa of the analyte's carboxylic acid group, we ensure it remains in its protonated, neutral form, thereby increasing its solubility in moderately polar organic solvents like methanol or acetonitrile.[7]
-
Solid-Phase Extraction (SPE) Cleanup: Following initial extraction, the crude extract requires significant cleanup. SPE is the most common and effective technique for this purpose in herbicide residue analysis.[5] We utilize a polymeric reversed-phase sorbent, such as a hydroxylated polystyrene-divinylbenzene copolymer (e.g., Oasis HLB).[4][8] This type of sorbent is ideal because it offers high retention for polar compounds from aqueous solutions.[8] The cleanup process selectively isolates the analyte from matrix interferences based on differential polarity, providing a concentrated and purified sample for instrumental analysis.
This combined approach ensures the removal of complex matrix interferents and the enrichment of the target analyte, which is crucial for achieving low detection limits required by environmental legislation.[6]
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent/Consumable | Grade | Recommended Supplier |
| This compound Standard | PESTANAL®, analytical standard | Sigma-Aldrich |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Formic Acid (FA) | ≥98%, LC-MS Grade | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | VWR |
| Deionized Water | Type 1, >18 MΩ·cm | Millipore Milli-Q System |
| Nitrogen Gas, Ultra-High Purity | UHP Grade (99.999%) | Airgas |
| SPE Cartridges (e.g., Oasis HLB, 6 cc, 500 mg) | N/A | Waters Corporation |
| Syringe Filters (0.2 µm PTFE) | N/A | Pall Corporation |
Equipment
-
Analytical Balance (4-decimal place)
-
Centrifuge capable of >4000 x g
-
Ultrasonic Bath (Sonicator)
-
Sample Grinder or Mortar and Pestle
-
Mechanical Shaker
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System (e.g., TurboVap)
-
Vortex Mixer
-
pH Meter
-
Standard laboratory glassware (volumetric flasks, pipettes, beakers)
Experimental Protocols
The entire workflow is designed to maximize recovery and minimize matrix effects.
Caption: Overall workflow for the extraction and analysis of this compound from soil.
Protocol Part A: Soil Sample Preparation
The goal of this stage is to obtain a homogenous and representative sample for extraction.[9] Inconsistent sample preparation is a primary source of analytical variability.
-
Collection: Collect composite soil samples from the target area at a depth of 0-15 cm, as most residual herbicides are found in the upper soil layer.[10] Combine multiple sub-samples to create one representative sample.
-
Drying: Spread the soil sample on a tray in a well-ventilated area, away from direct sunlight, for 24-48 hours or until it is friable. Do not oven-dry, as this may cause thermal degradation of the analyte.
-
Homogenization: Gently crush any large clods using a mortar and pestle.[11] Sieve the entire sample through a 2 mm mesh sieve to remove stones and large organic debris. Thoroughly mix the sieved soil to ensure homogeneity.
-
Storage: Store the prepared soil in a sealed, labeled container at 4°C if extraction is to be performed within 72 hours, or at -20°C for long-term storage.
Protocol Part B: Ultrasound-Assisted Solvent Extraction
This protocol is optimized for the extraction of polar acidic herbicides from a 10g soil sample.
-
Sample Weighing: Accurately weigh 10.0 ± 0.1 g of the prepared soil into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC): For matrix spike and matrix spike duplicate samples, fortify the soil with a known concentration of the this compound standard solution. Allow it to equilibrate for 30 minutes before adding the extraction solvent.
-
Solvent Addition: Add 20 mL of acidified methanol (containing 0.1% v/v formic acid) to the centrifuge tube. The use of acidified methanol has proven effective for extracting acidic herbicides from soil.[4][7]
-
Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath and sonicate for 30 minutes. This step enhances the extraction efficiency.[4]
-
Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to pellet the soil particles.
-
Supernatant Collection: Carefully decant the supernatant into a clean glass tube.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 10 mL of the extraction solvent to the soil pellet, vortex for 1 minute, and centrifuge again. Combine this second supernatant with the first.
Protocol Part C: Solid-Phase Extraction (SPE) Cleanup
This cleanup protocol is critical for removing co-extractives that interfere with LC-MS/MS analysis.
Caption: The four critical steps of the Solid-Phase Extraction (SPE) cleanup process.
-
Extract Dilution: Take the combined supernatant from Protocol B and dilute it 1:4 with deionized water containing 0.1% formic acid. This dilution is essential to ensure the analyte effectively binds to the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Place a 500 mg polymeric SPE cartridge (e.g., Oasis HLB) on a vacuum manifold. Condition the sorbent by passing 3 mL of methanol, followed by 3 mL of deionized water, through the cartridge. Do not allow the sorbent to go dry after this step. This activates the stationary phase for optimal analyte retention.[12]
-
Sample Loading: Load the entire diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 3 mL of 5% methanol in deionized water. This step is crucial for removing highly polar, water-soluble interferences without prematurely eluting the analyte of interest.
-
Drying: Dry the SPE cartridge under full vacuum for 10-15 minutes to remove residual water.
-
Elution: Place a clean collection tube under the cartridge. Elute the retained this compound with 6 mL of methanol into the collection tube.
Protocol Part D: Final Extract Preparation for Analysis
-
Evaporation: Evaporate the methanol eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase of your LC method (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial. The sample is now ready for LC-MS/MS analysis.[13]
Quality Assurance & Trustworthiness
To ensure the validity and reliability of the generated data, the following quality control measures must be incorporated into each analytical batch:
-
Method Blank: An empty centrifuge tube carried through the entire extraction and analysis process. This is used to monitor for any background contamination from reagents or equipment.
-
Matrix Spike (MS): A replicate of a real sample fortified with a known concentration of the analyte before extraction. This measures the accuracy and recovery of the method in a specific matrix.
-
Matrix Spike Duplicate (MSD): A second fortified sample replicate. The comparison between MS and MSD results provides a measure of the method's precision.
-
Calibration Curve: A series of calibration standards must be run to establish the instrument's response curve and accurately quantify the analyte in the samples.
Expected recoveries for this method should fall within the 70-120% range, with a relative percent difference (RPD) between the MS and MSD of <20%.
References
- A. D. M. Kashif, M. F. Hossain, M. S. Akter, M. S. Rahman, and M. A. Z. Chowdhury, "Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil," Journal of Agricultural and Food Chemistry, 2022. [Online].
-
J. V. Sancho, O. J. Pozo, F. J. Lopez, and F. Hernandez, "Solid-phase extraction of acidic herbicides," Journal of Chromatography A, vol. 885, no. 1-2, pp. 237-250, Jul. 2000. [Online]. Available: [Link]
-
C. M. C. G. de Oliveira, "Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil," MDPI, 2022. [Online]. Available: [Link]
-
M. K. T. Fernandes, D. B. de Souza, and A. A. de Souza, "Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction," ResearchGate, N.A. [Online]. Available: [Link]
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Y. Wang, C. Liu, and J. Dong, "Simultaneous Determination of Aminopyralid, Clopyralid, and Picloram Residues in Vegetables and Fruits Using Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry," Journal of AOAC INTERNATIONAL, vol. 98, no. 3, pp. 748-754, May 2015. [Online]. Available: [Link]
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Spectroscopy Staff, "Soil Sample Preparation for Pesticide Analysis," Spectroscopy Online, 2021. [Online]. Available: [Link]
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U.S. Environmental Protection Agency, "ILV for Picloram in Compost - MRID 51427601," epa.gov, N.A. [Online]. Available: [Link]
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A. R. Martin, F. W. Roeth, R. S. Moomaw, G. A. Wicks, R. G. Wilson, R. N. Klein, and S. C. Mason, "A Quick Test for Herbicide Carry-over in the Soil," Nebraska Extension Publications, N.A. [Online]. Available: [Link]
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U.S. Environmental Protection Agency, "ECM for Picloram & Clopyralid in Soil - MRID 49753805," epa.gov, N.A. [Online]. Available: [Link]
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Waters Corporation, "Acidic Herbicides in Drinking Water by LC-MS," Waters Corporation Application Brief, 2003. [Online]. Available: [Link]
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K. G. Lickly, W. L. Banwart, and J. J. Hassett, "Determination of picloram in soil and water by reversed-phase liquid chromatography," Archives of Environmental Contamination and Toxicology, vol. 13, no. 2, pp. 231-235, Mar. 1984. [Online]. Available: [Link]
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D. A. de Oliveira, A. C. S. de Oliveira, P. H. S. de Oliveira, T. R. L. de A. e Silva, L. A. L. de Oliveira, and F. S. Dias, "Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations," ResearchGate, 2021. [Online]. Available: [Link]
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Application Notes and Protocols: Mass Spectrometry Techniques for Analyzing Picolinic Acid Derivatives
I. Introduction: The Analytical Imperative for Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) is a pivotal endogenous molecule, emerging as a key catabolite of the essential amino acid L-tryptophan through the kynurenine pathway.[1][2] This pathway is not merely a degradation route; it produces a cascade of neuroactive and immunomodulatory compounds. Alterations in this pathway, and consequently in picolinic acid levels, have been implicated in a range of physiological and pathological states, including neuroinflammatory disorders, immune responses, and cellular proliferation.[2][3][4] For researchers in drug development and clinical diagnostics, the ability to accurately quantify picolinic acid and its derivatives in complex biological matrices like plasma and urine is therefore of paramount importance.[1][5][6]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the definitive technology for this purpose.[1][3] It offers unparalleled sensitivity and specificity, overcoming the challenges posed by the polar nature of these analytes and their often low physiological concentrations.[7] This guide provides a detailed exploration of the core mass spectrometry methodologies for the analysis of picolinic acid, both as a direct analyte and as a derivatizing agent to enhance the detection of other molecules. We will delve into the causality behind experimental choices, present robust, field-tested protocols, and illustrate the fundamental principles of ionization and fragmentation.
II. Foundational Principles: Ionization and Mass Analysis
The success of any mass spectrometry-based analysis hinges on the efficient generation of gas-phase ions from the analyte of interest. For picolinic acid and its derivatives, the selection of ionization technique is critical.
Electrospray Ionization (ESI): This is the preeminent ionization method for this class of compounds. ESI is a soft ionization technique that is exceptionally well-suited for polar molecules.[1][8] In positive ion mode, the nitrogen atom on the pyridine ring readily accepts a proton, leading to the formation of a strong protonated molecule signal, [M+H]⁺.[8][9] This high proton affinity is the cornerstone of its detectability. However, ESI is famously susceptible to "matrix effects," where co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete for ionization and suppress the analyte signal.[10] This is a critical consideration that informs our choice of sample preparation and chromatography.
Triple Quadrupole (QqQ) Mass Analyzers: For quantitative studies, the triple quadrupole mass spectrometer is the industry standard.[2][4] Its power lies in its ability to perform Selected Reaction Monitoring (SRM), often referred to as Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) selects the precursor ion of our analyte (e.g., the [M+H]⁺ of picolinic acid at m/z 124). This selected ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) selects a specific, characteristic fragment ion (a product ion) to be detected. This two-stage mass filtering provides exceptional specificity and dramatically reduces chemical noise, enabling highly sensitive quantification even in complex biological samples.[4]
III. Core Methodology 1: Direct Quantification of Picolinic Acid by LC-MS/MS
This section details the most common and robust method for measuring endogenous picolinic acid in biological fluids. The central pillar of this protocol is the use of a stable isotope-labeled internal standard (SIL-IS).
Expertise & Causality: The use of a SIL-IS, such as picolinic acid-d4, is the gold standard for quantitative mass spectrometry.[1][9] This molecule is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium. It co-elutes with the analyte during chromatography and experiences the exact same effects during sample preparation and ionization, including any signal suppression.[1][10] By measuring the ratio of the analyte's signal to the internal standard's signal, we can achieve highly accurate and precise quantification, as this ratio remains constant even if absolute signal intensity fluctuates.[2]
Experimental Workflow: Direct Quantification
Caption: Workflow for quantitative analysis of picolinic acid.
Protocol: Quantification in Human Plasma
This protocol is adapted from established methods for robust analysis.[2]
1. Preparation of Standards and Solutions:
-
Picolinic Acid Stock (1 mg/mL): Accurately weigh 10 mg of picolinic acid and dissolve in 10 mL of methanol.[2]
-
Picolinic Acid-d4 Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of picolinic acid-d4 and dissolve in 1 mL of methanol.[2]
-
Internal Standard Working Solution (1 µg/mL): Dilute the Picolinic Acid-d4 stock solution 1:1000 with a 50:50 (v/v) mixture of acetonitrile:water.[2]
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the Picolinic Acid stock with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 8 to 400 nmol/L).[2]
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL picolinic acid-d4 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2] Vortex vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B).[2]
3. LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical parameters for this method. These should be optimized in-house during method validation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC Column | Phenomenex Kinetex C18 (or equivalent) |
| Column Temp | 30 °C[11] |
| Mobile Phase A | Water with 0.1% Formic Acid[11] |
| Mobile Phase B | Acetonitrile/Methanol (4:6) with 0.05% Formic Acid[11] |
| Flow Rate | 0.25 - 0.4 mL/min |
| Gradient | A linear gradient appropriate for separating the analyte from early-eluting matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Picolinic Acid | Picolinic Acid-d4 |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 124.0 | 128.0 |
| Product Ion (m/z) | 78.0 | 82.0 |
| Dwell Time | 100 ms | 100 ms |
| Collision Gas | Argon | Argon |
Data derived from established quantitative methods.[2]
Fragmentation Mechanism of Picolinic Acid
The characteristic fragmentation of protonated picolinic acid in the collision cell is crucial for its specific detection. The transition of m/z 124 → 78 corresponds to a neutral loss of 46 Da. This is mechanistically understood as the combined loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the carboxylic acid group.[12][13] The resulting stable fragment at m/z 78 is the pyridinium cation.
Caption: Fragmentation of protonated Picolinic Acid.
IV. Core Methodology 2: Picolinic Acid as a Derivatizing Agent
In this application, picolinic acid is not the analyte but a tool. Certain classes of molecules, such as steroids and other alcohols, often exhibit poor ionization efficiency in their native state. Derivatization with picolinic acid chemically attaches a "proton-loving" tag to these molecules.[14][15]
Expertise & Causality: The derivatization process converts a hydroxyl group (-OH) on the target analyte into a picolinoyl ester.[9][14] The pyridine nitrogen within this new ester group has a very high proton affinity, meaning it is very easily protonated during ESI.[14][15] This dramatically increases the ionization efficiency and can boost the signal intensity by 5 to 10-fold, significantly lowering the limits of detection for the target analyte.[9] The most effective and widely used protocol for this is the mixed anhydride method.[9][14]
Derivatization Reaction Pathway
Caption: Picolinic acid derivatization reaction pathway.
Protocol: Derivatization of Hydroxyl-Containing Analytes
This protocol is a generalized procedure based on the mixed anhydride method.[14]
1. Reagents:
-
Anhydrous acetonitrile or other suitable aprotic solvent.
-
Picolinic acid solution (e.g., 1 mg/mL in anhydrous solvent).
-
2-methyl-6-nitrobenzoic anhydride (MNBA) solution (e.g., 10 mg/mL in anhydrous solvent).
-
4-(dimethylamino)pyridine (DMAP) solution (e.g., 10 mg/mL in anhydrous solvent).
-
Triethylamine (TEA) solution (e.g., 10 mg/mL in anhydrous solvent).
2. Derivatization Procedure:
-
Evaporate the extracted sample containing the hydroxyl-analyte to complete dryness under a stream of nitrogen.
-
To the dried residue, add the following in order:
-
200 µL of anhydrous solvent.
-
50 µL of picolinic acid solution.
-
50 µL of MNBA solution.
-
50 µL of DMAP solution.
-
50 µL of TEA solution.
-
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 30 minutes.[14]
-
Work-up and Cleanup:
-
Quench the reaction by adding a suitable buffer (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction (SPE) to remove excess reagents and by-products.[9][14] This step is critical for clean analysis.
-
Evaporate the final cleaned extract to dryness.
-
-
Analysis:
-
Reconstitute the final residue in a mobile phase suitable for LC-MS analysis.[14]
-
Inject into the LC-MS/MS system. The MRM transition will now be based on the precursor ion of the derivatized analyte and a characteristic product ion.
-
V. Conclusion and Best Practices
The mass spectrometric analysis of picolinic acid and its derivatives is a powerful and essential tool in modern biomedical research. For direct quantification, LC-MS/MS with a stable isotope-labeled internal standard provides the accuracy and precision required for clinical and metabolomic studies.[1][2] When faced with poorly ionizing analytes, using picolinic acid as a derivatization agent can dramatically enhance sensitivity, revealing molecules that might otherwise go undetected.[9][14]
For all methodologies, the principles of trustworthiness and self-validation are paramount. This includes rigorous method validation, careful assessment of matrix effects, and the indispensable use of appropriate internal standards.[3][10] The protocols and principles outlined in this guide provide a robust foundation for researchers, scientists, and drug development professionals to successfully implement these techniques and generate high-quality, reliable data.
VI. References
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Application Note: Quantification of Picolinic Acid-d4 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS). BenchChem.
-
Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis. BenchChem.
-
Application Notes and Protocols for the Derivatization of Hydroxyl-Containing Molecules with Picolinic Acid. BenchChem.
-
Application Note: Quantitative Analysis of Picolinic Acid in Human Plasma using Picolinic Acid-d4 as an Internal Standard by LC-MS/MS. BenchChem.
-
Application Notes and Protocols: Picolinic Acid as a Derivatization Agent for Enhanced Analyte Detection. BenchChem.
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Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
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High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. NIH.
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Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.
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Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu.
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Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. PubMed Central.
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Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. PubMed.
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Mass spectrometry applications for drug discovery and development. Drug Target Review.
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Picolinic Acid-d4 Signal Suppression in Electrospray Ionization: A Technical Support Center. BenchChem.
-
GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College.
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Application Notes and Protocols: Experimental Design for Studying Plant Response to Synthetic Auxins
Introduction: The Dual Role of Auxins as Master Regulators and Potent Herbicides
Auxin, the first plant hormone identified, stands as a pivotal signaling molecule, orchestrating a vast array of developmental processes throughout a plant's life cycle.[1][2][3] From embryogenesis and organ formation to responses to environmental cues like light and gravity, auxin's influence is profound and multifaceted.[2][4] The primary native auxin, indole-3-acetic acid (IAA), is typically synthesized in apical meristems and young leaves and then transported to zones of elongation where it stimulates cell expansion.[1][3]
Synthetic auxins are human-made molecules that mimic the activity of natural auxins.[5][6] This mimicry, however, is often more potent and persistent. While low concentrations of synthetic auxins can be used in horticulture and tissue culture to promote growth, higher concentrations lead to uncontrolled, unsustainable growth in susceptible plants, ultimately causing their death.[6][7] This herbicidal action has made synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and dicamba, some of the most widely used herbicides for controlling broadleaf weeds in agriculture for over 60 years.[5][6][8][9][10] They are selective, primarily affecting dicotyledonous plants while leaving monocots like cereal crops largely unharmed.[5]
The study of plant responses to synthetic auxins is crucial for several reasons. For drug development professionals in the agrochemical industry, understanding the precise mechanisms of action and potential resistance pathways is vital for creating more effective and sustainable herbicides. For researchers and scientists, synthetic auxins serve as powerful chemical tools to dissect the fundamental aspects of auxin biology, including perception, signal transduction, and physiological responses.
This guide provides a comprehensive framework for designing and executing robust experiments to investigate the multifaceted responses of plants to synthetic auxins. It delves into the core molecular mechanisms, outlines key experimental systems, and provides detailed protocols for both physiological and molecular analyses. The emphasis is on not just the "how" but the "why" behind each experimental choice, ensuring a solid foundation for generating reliable and insightful data.
The Molecular Bedrock: Auxin Perception and Signaling
A thorough understanding of the canonical auxin signaling pathway is fundamental to designing meaningful experiments. Synthetic auxins hijack this endogenous pathway, leading to a cascade of molecular events that culminate in the observed physiological responses.
At the heart of auxin perception lies a co-receptor system composed of the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) proteins and the Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors .[11][12][13]
Here's a breakdown of the core signaling cascade:
-
Auxin as a Molecular Glue: In the presence of auxin (either natural or synthetic), the hormone binds to a pocket on the TIR1/AFB F-box protein. This binding event acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA repressor protein.[2][14]
-
Ubiquitination and Degradation: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) signals the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, to tag the Aux/IAA protein with ubiquitin molecules.[14] This polyubiquitination marks the Aux/IAA for degradation by the 26S proteasome.[2]
-
Release of Repression and Gene Activation: In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs) , which are transcription factors that bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[15][16][17] This interaction represses the transcriptional activity of the ARFs.[15][18] The degradation of Aux/IAA proteins releases this repression, allowing ARF activators to promote the transcription of a suite of early auxin-responsive genes.[2][15]
It is this massive and rapid reprogramming of gene expression that leads to the dramatic physiological effects observed after synthetic auxin treatment, including epinasty (downward bending of leaves), stem curvature, and ultimately, senescence and cell death.[5][19]
Experimental Design: Key Considerations
A well-designed experiment is paramount for obtaining reproducible and interpretable results. The following factors should be carefully considered when studying plant responses to synthetic auxins.
Choice of Plant System
The selection of an appropriate plant system is a critical first step.
-
Model Organisms:
-
Arabidopsis thaliana : As a model dicot, Arabidopsis offers a wealth of genetic resources, including a vast collection of mutants (e.g., in TIR1/AFB, Aux/IAA, and ARF genes), transgenic lines with reporter genes (e.g., DR5::GUS or DR5::GFP), and a fully sequenced genome. This makes it an ideal system for dissecting the molecular mechanisms of auxin action.
-
Brachypodium distachyon: A model monocot, useful for comparative studies to understand the basis of selectivity of many synthetic auxins.
-
-
Crop Species:
-
Dicots (e.g., Soybean, Tomato, Cotton): These are often the target species for synthetic auxin herbicides. Studying these crops is essential for understanding herbicide efficacy and for developing herbicide-resistant varieties.
-
Monocots (e.g., Maize, Rice, Wheat): These crops are typically tolerant to many synthetic auxins. Investigating the molecular basis of this tolerance can provide valuable insights for crop improvement.
-
-
In Vitro Systems:
-
Cell Suspension Cultures: Offer a simplified, homogenous system for studying cellular-level responses, such as changes in gene expression or ion fluxes, without the complexity of whole-plant physiology.
-
Protoplasts: Useful for transient gene expression assays (e.g., protoplast transfection assays) to study the activity of promoters and transcription factors.[20]
-
Selection of Synthetic Auxin
Different synthetic auxins can elicit varied responses due to differences in their chemical structure, stability, and affinity for different TIR1/AFB receptors.
| Synthetic Auxin Class | Examples | Key Characteristics |
| Phenoxy-carboxylic acids | 2,4-D, MCPA | Among the first developed; widely used for broadleaf weed control.[5][6][8] |
| Benzoic acids | Dicamba | Effective against a broad spectrum of broadleaf weeds; known for potential volatility issues.[10][21][22] |
| Pyridine-carboxylic acids | Picloram, Clopyralid, Triclopyr | Often used for woody plant control and in pasture management.[23] |
| Quinoline-carboxylic acids | Quinclorac | Unique in its ability to control certain grass weeds in addition to broadleaf weeds.[23][24] |
The choice of synthetic auxin will depend on the specific research question. For example, comparing the effects of 2,4-D and dicamba could reveal differences in their interaction with the auxin signaling pathway.
Dose-Response and Time-Course Experiments
These are fundamental experiments for characterizing the effects of any bioactive compound.
-
Dose-Response (Concentration-Response) Assays: Essential for determining the potency of a synthetic auxin. A typical dose-response curve is sigmoidal, allowing for the calculation of key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). A wide range of concentrations, spanning several orders of magnitude, should be tested to accurately define the curve.
-
Time-Course Experiments: Plant responses to synthetic auxins unfold over time. Rapid responses, such as changes in gene expression, can occur within minutes[25], while physiological effects like root growth inhibition or epinasty may take hours to days to become apparent. A well-designed time-course experiment will capture both early and late responses.
Protocols for Physiological Analyses
Physiological assays provide a whole-plant or organ-level assessment of the effects of synthetic auxins. They are crucial for understanding the functional consequences of the molecular events triggered by these compounds.
Protocol: Root Growth Inhibition Assay
This is a classic and highly sensitive assay for quantifying auxin activity.
Principle: Auxins exhibit a biphasic effect on root growth. At very low concentrations, they can stimulate root elongation, but at higher (supraoptimal) concentrations, they strongly inhibit it. This inhibition is a hallmark of auxin and synthetic auxin action.
Materials:
-
Seeds of the chosen plant species (e.g., Arabidopsis thaliana Col-0).
-
Petri plates (9 cm diameter).
-
Growth medium (e.g., Murashige and Skoog (MS) medium) solidified with agar.
-
Synthetic auxin stock solution (e.g., 10 mM 2,4-D in DMSO).
-
Sterile water and ethanol.
-
Ruler or digital scanner.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach with a drop of Tween-20, and then rinse 4-5 times with sterile water.
-
Plating: Resuspend seeds in sterile 0.1% agar and plate them in a straight line on the surface of square Petri plates containing MS medium.
-
Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Grow for 3-4 days under standard conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Treatment: Prepare a series of MS agar plates containing the desired concentrations of the synthetic auxin (e.g., 0, 1, 5, 10, 20, 50, 100 nM 2,4-D). Remember to include a solvent control (e.g., DMSO) at the same concentration as in the highest auxin treatment.
-
Transfer: Carefully transfer the seedlings with uniform root length to the treatment plates.
-
Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 3-5 days.
-
Measurement: At the end of the incubation period, measure the length of the primary root that has grown since the transfer. This can be done by marking the position of the root tip at the time of transfer and then measuring the new growth. For high-throughput analysis, plates can be scanned, and root lengths measured using software like ImageJ.
-
Data Analysis: For each concentration, calculate the average root growth and standard deviation. Plot the percentage of root growth inhibition relative to the control against the logarithm of the synthetic auxin concentration. Fit a dose-response curve to the data to determine the IC₅₀.
Protocol: Hypocotyl Elongation Assay
Principle: In dark-grown (etiolated) seedlings, auxins promote hypocotyl elongation. This assay is often used to screen for auxin-insensitive or hypersensitive mutants.
Materials:
-
Same as for the root growth inhibition assay.
Procedure:
-
Sterilization and Plating: Follow steps 1 and 2 from the root growth assay, plating seeds on MS medium containing the various concentrations of the synthetic auxin.
-
Light Treatment and Germination: To induce germination, expose the plates to light for a few hours.
-
Etiolation: Wrap the plates in aluminum foil to block out all light and place them in a growth chamber for 3-5 days.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of their hypocotyls. A flatbed scanner can be used to capture images of the seedlings for later measurement with software.
-
Data Analysis: Analyze the data as described for the root growth inhibition assay, but in this case, you will be looking at the effect on elongation rather than inhibition.
Protocols for Molecular Analyses
Molecular analyses are essential for dissecting the signaling pathways and gene regulatory networks that are perturbed by synthetic auxins.
Protocol: Gene Expression Analysis by RT-qPCR
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the abundance of specific mRNA transcripts. It is ideal for validating findings from large-scale transcriptomic studies or for analyzing the expression of a small number of target genes, such as key Aux/IAA or ARF genes.[26]
Materials:
-
Plant tissue treated with synthetic auxin and a control.
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
qPCR instrument.
-
Primers for target genes and reference (housekeeping) genes.
Procedure:
-
Experimental Setup: Grow plants and treat them with the synthetic auxin for the desired time points. Include a mock-treated control.
-
Tissue Harvest: Harvest the tissue of interest (e.g., root tips, shoot apices) and immediately freeze it in liquid nitrogen to preserve the RNA.
-
RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for your gene of interest, and the qPCR master mix. Run the reactions in a qPCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. This involves normalizing the expression of the target gene to one or more stable reference genes (e.g., ACTIN, UBIQUITIN) and then calculating the fold change in expression in the treated samples relative to the control.
Transcriptome Analysis (RNA-seq)
Principle: RNA sequencing (RNA-seq) provides a global, unbiased view of the transcriptome. It is a powerful tool for identifying all the genes that are up- or down-regulated in response to synthetic auxin treatment, thereby revealing the full scope of the transcriptional reprogramming.
Workflow Overview:
-
Experimental Design: A robust experimental design is critical for RNA-seq. This includes having a sufficient number of biological replicates (at least three is recommended) for each condition (e.g., control vs. treated, different time points).
-
RNA Extraction and Quality Control: Extract high-quality RNA as described for RT-qPCR. The integrity of the RNA (assessed by an RNA Integrity Number, or RIN) is crucial for successful library preparation.
-
Library Preparation: Convert the RNA into a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, cDNA synthesis, and the ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: This is the most complex part of an RNA-seq experiment. The bioinformatic pipeline generally includes:
-
Quality control of raw reads.
-
Mapping the reads to a reference genome.
-
Quantifying gene expression levels.
-
Differential gene expression analysis to identify genes that are significantly up- or down-regulated.
-
Functional analysis (e.g., Gene Ontology (GO) enrichment analysis, pathway analysis) to understand the biological processes affected.[27]
-
Advanced Techniques and Future Directions
The field of auxin research is continually evolving, with new technologies providing unprecedented opportunities to deepen our understanding.
-
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system allows for precise targeted mutagenesis of genes involved in the auxin signaling pathway.[28] This enables researchers to create knockout or knock-in lines for specific TIR1/AFB, Aux/IAA, or ARF genes in various plant species, facilitating the in-depth study of their functions.[29][30]
-
Proteomics and Metabolomics: These "omics" approaches provide a broader view of the cellular response to synthetic auxins. Proteomics can identify changes in protein abundance and post-translational modifications, while metabolomics can reveal alterations in the levels of primary and secondary metabolites, providing a more integrated understanding of the plant's response.
-
High-Resolution Imaging: Advanced microscopy techniques, coupled with fluorescent protein reporters (e.g., DR5rev::GFP), allow for the visualization of auxin responses at the cellular and subcellular level in real-time. This can provide valuable spatio-temporal information about where and when auxin signaling is activated.
Conclusion
The experimental designs and protocols outlined in this guide provide a robust framework for investigating the complex and diverse responses of plants to synthetic auxins. By combining careful experimental planning with a suite of physiological and molecular techniques, researchers can continue to unravel the intricate mechanisms of auxin action. This knowledge is not only fundamental to our understanding of plant biology but is also critical for the development of innovative solutions in agriculture, from more effective herbicides to crops with enhanced growth characteristics. The self-validating nature of these protocols, which often involve observing a phenotype and then dissecting its underlying molecular cause, ensures a high degree of scientific integrity and trustworthiness in the resulting data.
References
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Plant Growth Regulation. [Link]
-
Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. PhytoTalks. [Link]
-
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. [Link]
-
A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science. [Link]
-
Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. International Journal of Molecular Sciences. [Link]
-
AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin. The Plant Cell. [Link]
-
Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. MDPI. [Link]
-
Scientist Uses CRISPR-Cas9 to Explore Functions of Auxin. ISAAA.org. [Link]
-
2,4-Dichlorophenoxyacetic acid. Chemeurope.com. [Link]
-
Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. PhytoTalks. [Link]
-
2,4-Dichlorophenoxyacetic acid. BYJU'S. [Link]
-
Aux/IAA Gene Family in Plants: Molecular Structure, Regulation, and Function. MDPI. [Link]
-
The ARF family of transcription factors and their role in plant hormone-responsive transcription. Cellular and Molecular Life Sciences. [Link]
-
Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior. [Link]
-
Dicamba - General Information. Minnesota Department of Agriculture. [Link]
-
Synthetic Auxins. UC Agriculture and Natural Resources. [Link]
-
2,4-D 101: Everything Farmers Need to Know About 2,4-D. Farmers Business Network. [Link]
-
Dicamba Technical Fact Sheet. National Pesticide Information Center. [Link]
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Dicamba basics. Bayer Crop Science Canada. [Link]
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Dicamba 101: Everything Farmers Need to Know About Dicamba. Farmers Business Network. [Link]
-
10 things to know about dicamba. Farm Progress. [Link]
-
Expression analysis of four Aux/IAA family genes in response to synthetic auxin herbicide treatment. ResearchGate. [Link]
-
The interplay between extracellular and intracellular auxin signaling in plants. Journal of Genetics and Genomics. [Link]
-
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]
-
The ARF family of transcription factors and their role in plant hormone-responsive transcription. Cellular and Molecular Life Sciences. [Link]
-
ARF Family Introduction. Plant Transcription Factor Database. [Link]
-
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. [Link]
-
Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences. [Link]
-
ARF Transcription Factor Family. The Arabidopsis Information Resource (TAIR). [Link]
-
Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]
-
Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression. Proceedings of the National Academy of Sciences. [Link]
-
Aux/IAA proteins contain a potent transcriptional repression domain. The Plant Cell. [Link]
-
Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. MDPI. [Link]
-
Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha. [Link]
-
TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany. [Link]
-
Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science. [Link]
-
Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]
-
AUX/IAA protein (IPR003311). InterPro, EMBL-EBI. [Link]
-
auxin research odyssey: 1989–2023. The Plant Cell. [Link]
-
Functional analysis of molecular interactions in synthetic auxin response circuits. Proceedings of the National Academy of Sciences. [Link]
-
Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant Molecular Biology. [Link]
-
Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Plant Physiology. [Link]
-
Recent Developments in CRISPR/Cas9 Genome-Editing Technology Related to Plant Disease Resistance and Abiotic Stress Tolerance. International Journal of Molecular Sciences. [Link]
-
Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology. [Link]
-
CRISPR/Cas9-mediated mutation in auxin efflux carrier OsPIN9 confers chilling tolerance by modulating reactive oxygen species homeostasis in rice. Frontiers in Plant Science. [Link]
-
CRISPR/Cas9-mediated mutation in auxin efflux carrier OsPIN9 confers chilling tolerance by modulating reactive oxygen species homeostasis in rice. Frontiers in Plant Science. [Link]
-
A synthetic approach reveals a highly sensitive maize auxin response circuit. bioRxiv. [Link]
-
CRISPR/Cas9 in plant biotechnology: applications and challenges. ResearchGate. [Link]
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- 30. CRISPR/Cas9-mediated mutation in auxin efflux carrier OsPIN9 confers chilling tolerance by modulating reactive oxygen species homeostasis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of 3,4,5-Trichloro-6-hydroxypicolinic acid for agricultural research
An Application Guide to the Formulation of 3,4,5-Trichloro-6-hydroxypicolinic Acid for Agricultural Research
Introduction: Understanding the Compound
This compound is a halogenated derivative of picolinic acid.[1][2] Compounds within the picolinic acid family are notable in agricultural science, often acting as synthetic auxins or possessing other herbicidal properties. The precise formulation and application of such compounds are critical for obtaining reproducible and meaningful results in research settings, whether for efficacy screening, mode-of-action studies, or crop safety assessments.
This guide provides a detailed framework for the formulation of this compound, moving from its fundamental properties to step-by-step protocols for preparing stable, usable solutions for laboratory and greenhouse experiments. The methodologies outlined here are designed to ensure scientific rigor, accuracy, and safety.
Section 1: Core Physicochemical Properties and Safety Mandates
A thorough understanding of the compound's properties is the foundation of a successful formulation. This dictates solvent choice, storage conditions, and handling procedures.
Physicochemical Data Summary
The properties of this compound necessitate specific handling and formulation strategies. Its nature as a solid with limited aqueous solubility is a key consideration for protocol development.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₃ | PubChem[1] |
| Molecular Weight | 242.44 g/mol | ChemicalBook[2] |
| Physical Form | White to Off-White Solid | ChemicalBook[2] |
| Melting Point | >230°C (with decomposition) | ChemicalBook[2] |
| Solubility | Slightly soluble in DMSO and Aqueous Base | ChemicalBook[2] |
Mandatory Safety Protocols
Handling this compound requires adherence to standard laboratory safety practices. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related picolinic acid compounds provides a strong basis for safe handling.[3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[3][4]
-
Ventilation: Handle the solid compound, especially when weighing, inside a chemical fume hood to prevent inhalation of fine particulates.[3]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.
Section 2: The Rationale Behind Formulation Choices
The primary challenge in formulating this compound for biological assays is its poor water solubility.[2] A direct suspension in water would lead to non-homogenous mixtures, inaccurate dosing, and poor bioavailability. Therefore, a two-step solubilization and dilution process is required.
The Stock Solution Concept: The core principle is to first dissolve the compound in a minimal amount of a suitable organic solvent to create a concentrated stock solution. This ensures the compound is fully solubilized and can be accurately pipetted for subsequent dilutions.
Choosing a Solvent:
-
Dimethyl Sulfoxide (DMSO): As indicated by available data, DMSO is a suitable solvent.[2] It is a powerful, water-miscible solvent capable of dissolving many organic compounds. However, it is important to note that DMSO can have biological effects on its own, so control treatments must contain an equivalent concentration of DMSO.
-
Methanol/Ethanol: Alcohols are common solvents for preparing herbicide stock solutions.[5][6] They are volatile and may be less disruptive to certain biological systems than DMSO. The choice between DMSO and an alcohol may depend on the specific experimental system and preliminary solubility tests.
The Role of Adjuvants in Working Solutions: For foliar applications in herbicide research, the final aqueous solution often includes an adjuvant. Adjuvants are compounds that enhance the effectiveness of the active ingredient.[7] A common choice is a non-ionic surfactant like Tween® 20 or Triton™ X-100. These agents reduce the surface tension of water droplets, allowing for better spreading and adherence on the waxy cuticle of plant leaves, which can improve uptake.[7]
Section 3: Experimental Protocol for a 100 mM Stock Solution
This protocol details the preparation of a concentrated stock solution, which serves as the basis for all subsequent experimental concentrations.
Materials:
-
This compound (Purity ≥95%)
-
Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Analytical balance (readable to 0.1 mg)
-
25 mL volumetric flask (Class A)
-
Glass funnel
-
Magnetic stirrer and stir bar
-
Spatula
-
Amber glass vial with a Teflon-lined cap for storage
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
For a 100 mM (0.1 mol/L) solution in 25 mL (0.025 L):
-
Mass = 0.1 mol/L × 242.44 g/mol × 0.025 L = 0.6061 g
-
-
Weighing: Inside a chemical fume hood, accurately weigh 0.6061 g of this compound onto weighing paper.
-
Solubilization:
-
Place a small magnetic stir bar into the 25 mL volumetric flask.
-
Carefully transfer the weighed powder into the flask using a glass funnel. Tap the funnel to ensure all powder is transferred.
-
Add approximately 15-20 mL of DMSO to the flask.
-
Place the flask on a magnetic stirrer at a low to medium speed. Stir until all solid material is completely dissolved. The solution should be clear and free of particulates. This may take several minutes.
-
-
Final Volume Adjustment:
-
Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 25 mL calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogenous.
-
-
Storage: Transfer the final stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials. Store the stock solution at 4°C or -20°C in the dark to prevent degradation.[5][6]
Section 4: Protocol for Aqueous Working Solutions (e.g., for Bioassays)
This protocol describes how to dilute the stock solution to create ready-to-use aqueous solutions for plant treatment.
Materials:
-
100 mM stock solution of this compound in DMSO
-
Deionized or distilled water
-
Non-ionic surfactant (e.g., Tween® 20)
-
Micropipettes and sterile tips
-
Volumetric flasks or conical tubes
Procedure:
-
Calculation (Serial Dilution): Plan the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM). The C₁V₁ = C₂V₂ formula is used for this.
-
Formula: Volume of Stock (V₁) = [Desired Final Concentration (C₂) × Final Volume (V₂)] / Stock Concentration (C₁)
-
Example: To make 50 mL (V₂) of a 100 µM (C₂) working solution from a 100 mM (C₁) stock:
-
First, ensure units are consistent: 100 mM = 100,000 µM.
-
V₁ = (100 µM × 50 mL) / 100,000 µM = 0.05 mL or 50 µL
-
-
Preparation:
-
To a 50 mL conical tube or volumetric flask, add approximately 45 mL of deionized water.
-
Add the calculated volume of the stock solution (50 µL in this example) directly into the water. Pipetting into the bulk liquid helps ensure rapid mixing.
-
If required for your assay, add a surfactant. A typical final concentration is 0.01% to 0.05% (v/v). For a 50 mL solution, 0.02% is 10 µL of Tween® 20.
-
Add deionized water to bring the total volume to exactly 50 mL.
-
Cap and invert several times to mix thoroughly.
-
-
Control Solution: It is critical to prepare a "mock" or "vehicle" control. This solution should contain everything except the active ingredient.
-
For the example above, the control would be 50 mL of deionized water containing 50 µL of DMSO and 10 µL of Tween® 20. This isolates the effect of the test compound from any potential effects of the solvent or surfactant.
-
-
Application: Use the working solutions immediately after preparation for best results.
Visualization of the Formulation Workflow
The following diagram illustrates the complete workflow from the pure compound to the final application in a research setting.
Caption: Workflow for preparing and applying this compound.
Section 5: Quality Control and Verification
To ensure the trustworthiness of experimental results, researchers can perform quality control on their prepared solutions.
-
Visual Inspection: Stock and working solutions should be completely clear, with no visible precipitate. If cloudiness or crystals appear, especially after storage at low temperatures, the solution should be gently warmed and mixed to redissolve the compound before use.
-
pH Measurement: The addition of a picolinic acid derivative may alter the pH of the final aqueous solution. For pH-sensitive assays, it is good practice to measure the pH of the final working solution and the vehicle control to ensure they are comparable.
-
Analytical Confirmation (Optional): For studies requiring high precision, the concentration of the stock solution can be verified using analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying small organic molecules and can confirm the concentration and detect any potential degradation.[8]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
U.S. Geological Survey. (n.d.). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 3,5,6-Trichloro-4-hydroxypicolinic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved January 14, 2026, from [Link]
-
Li, X.-Q. (2010). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Toxicology and Environmental Health, Part A, 73(1), 13-18. Retrieved January 14, 2026, from [Link]
-
Leaf, Root & Fruit. (2024). How to Conduct a Bioassay to Test for Herbicide Contamination. Retrieved January 14, 2026, from [Link]
-
PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved January 14, 2026, from [Link]
-
Matt, J. C., & Matt, F. R. (2000). Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine. Journal of Agricultural and Food Chemistry, 48(9), 3891-3896. Retrieved January 14, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for Tetryl. Retrieved January 14, 2026, from [Link]
-
Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 773–777. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trichloro-6-hydroxypicolinic acid
An In-Depth Technical Guide to the Synthesis of 3,4,5-Trichloro-6-hydroxypicolinic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic compounds. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve the yield and purity of your target molecule. Our approach is rooted in field-proven insights to ensure your success in the laboratory.
Core Synthesis Strategy: Multi-Step Hydrolysis
The most common and logical synthetic route to this compound begins with a suitable polychlorinated pyridine precursor, such as 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine. The synthesis hinges on a selective, multi-step hydrolysis process. The trichloromethyl group at the C2 position is hydrolyzed to form the carboxylic acid, and the chloro group at the C6 position is hydrolyzed to a hydroxyl group, which exists in tautomeric equilibrium with its pyridone form.
Caption: Proposed two-step hydrolysis pathway for synthesizing the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis, providing both explanations and solutions to enhance your experimental outcomes.
Part 1: Starting Material and Initial Hydrolysis
Question: The hydrolysis of the trichloromethyl (-CCl₃) group to a carboxylic acid is sluggish and gives low yields of the 3,4,5,6-tetrachloropicolinic acid intermediate. How can I improve this conversion?
Answer: This is a common rate-limiting step. The stability of the -CCl₃ group on the electron-deficient pyridine ring requires carefully optimized conditions to achieve full conversion without promoting unwanted side reactions.
-
Causality: The hydrolysis of a trichloromethyl group typically proceeds via a stepwise mechanism. Insufficient acid or base concentration, low temperature, or inadequate reaction time can lead to the accumulation of partially hydrolyzed intermediates (e.g., -COCl₂) or unreacted starting material.
-
Troubleshooting Actions:
-
Choice of Hydrolysis Conditions: While both acidic and basic conditions can effect this transformation, strong acid catalysis (e.g., concentrated sulfuric acid or hydrochloric acid) is often employed. For instance, the hydrolysis of related nitriles to carboxylic acids on the pyridine ring is typically achieved by heating in a strong aqueous mineral acid.[1]
-
Temperature and Time: This reaction often requires elevated temperatures to proceed at a reasonable rate. We recommend starting at a reflux temperature and monitoring the reaction progress by TLC or LC-MS. An initial time course experiment (e.g., sampling at 2, 6, 12, and 24 hours) will help determine the optimal reaction time for your specific setup.
-
Phase Transfer Catalysis: If you are using a biphasic system (e.g., aqueous base and an organic solvent for the starting material), the addition of a phase transfer catalyst like tetrabutylammonium bromide can significantly accelerate the reaction by facilitating the transport of the hydroxide ion into the organic phase.[2][3]
-
Question: My starting material, 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine, appears impure. How critical is purity for this reaction?
Answer: Extremely critical. The purity of your starting material is a foundational pillar for achieving a high yield of the final product.
-
Causality: Impurities in the starting material can arise from the initial chlorination process used to synthesize it.[4][5] These may include under-chlorinated or over-chlorinated picoline derivatives. These impurities can compete in the hydrolysis reaction, leading to a complex mixture of byproducts that are difficult to separate from your target compound.
-
Troubleshooting Actions:
-
Characterization: Before starting, characterize your 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine using NMR, GC-MS, and melting point analysis.
-
Purification: If significant impurities are detected, purify the starting material via recrystallization or column chromatography. While this adds a step, it invariably saves significant effort in downstream purification.
-
Part 2: Selective Hydrolysis and Side Reactions
Question: During the second step—the conversion of 3,4,5,6-tetrachloropicolinic acid to the final product—I am observing the formation of multiple unidentified byproducts and a low yield of the desired 6-hydroxy compound. What is going wrong?
Answer: This step involves a nucleophilic aromatic substitution (SₙAr) reaction, where a hydroxide ion displaces the chloride at the C6 position. The challenge lies in achieving selectivity and preventing over-reaction.
-
Causality: The chlorine atoms on the tetrachloropicolinic acid intermediate have different reactivities towards nucleophilic substitution. The C4 and C6 positions are generally the most activated. Under harsh conditions (high temperature, high base concentration), you can see a mixture of products, including di-hydroxy compounds or even dechlorination at other positions.[6]
-
Troubleshooting Actions:
-
Control of Stoichiometry: Use a carefully measured amount of base (e.g., 1.0 to 1.2 equivalents of NaOH or KOH) to favor monosubstitution.
-
Temperature Management: This is the most critical parameter. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 50-60 °C) and slowly increase if conversion is too slow. A patent for a related dechlorination process highlights the strong dependence of the reaction on temperature.[7]
-
Solvent System: The choice of solvent can influence selectivity. A polar aprotic solvent like DMF or DMSO, with a controlled amount of water, can provide a homogenous reaction medium and better temperature control.
-
Question: My final product is a dark, tar-like substance instead of the expected solid. What causes this discoloration and how can I prevent it?
Answer: Discoloration is a frequent issue in reactions involving highly functionalized aromatic compounds, especially under basic and heated conditions.
-
Causality: The discoloration is likely due to polymerization or degradation side reactions. Phenolic compounds, like your hydroxylated picolinic acid product, can be susceptible to oxidation, especially at elevated temperatures in the presence of base and trace metals.
-
Troubleshooting Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: During work-up, after acidification to precipitate the product, you can treat the crude product solution with activated charcoal to adsorb colored impurities before filtration. A final recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is highly recommended.
-
Detailed Experimental Protocol
This protocol is a representative starting point. Optimization of specific parameters is highly encouraged.
Step 1: Hydrolysis of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine (1.0 eq).
-
Slowly add concentrated sulfuric acid (98%, ~10 volumes).
-
Heat the mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by taking small aliquots, quenching with ice, and analyzing by LC-MS. The reaction may take 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
The 3,4,5,6-tetrachloropicolinic acid intermediate will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Selective Hydrolysis to this compound
-
To a flask under a nitrogen atmosphere, add the dried 3,4,5,6-tetrachloropicolinic acid (1.0 eq) and a suitable solvent such as a 9:1 mixture of DMF/water.
-
Add sodium hydroxide (1.1 eq) as a concentrated aqueous solution dropwise while maintaining the internal temperature below 20 °C.
-
Slowly heat the reaction mixture to 60-70 °C.
-
Stir at this temperature and monitor the formation of the product.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the solution slowly with concentrated HCl to a pH of ~2-3. The target product will precipitate.
-
Age the slurry in an ice bath for 1-2 hours to maximize precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from an appropriate solvent to obtain the purified this compound.
Data Summary Table
| Parameter | Recommended Setting | Rationale & Potential Impact on Yield/Purity |
| Step 1: -CCl₃ Hydrolysis | ||
| Reagent | Conc. H₂SO₄ | Strong acid is required to drive the reaction. Insufficient strength leads to incomplete conversion. |
| Temperature | 100-120 °C | Provides necessary activation energy. Too low: slow/incomplete reaction. Too high: potential degradation. |
| Time | 12-24 hours | Must be optimized. Insufficient time leads to low conversion. |
| Step 2: C6-Cl Hydrolysis | ||
| Base Stoichiometry | 1.0 - 1.2 eq NaOH | Minimizes the risk of di-substitution and other side reactions. Excess base will reduce selectivity. |
| Temperature | 60-70 °C | Balances reaction rate and selectivity. Higher temperatures can lead to multiple substitutions and lower yield. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the hydroxylated product, which can cause discoloration and impurity formation. |
| Work-up | ||
| Precipitation pH | 2-3 | Ensures the carboxylic acid is fully protonated and insoluble, maximizing recovery from the aqueous solution. |
Visualization of Troubleshooting Logic
Sources
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. A Novel Process For Preparation Of Triclopyr Butoxyethyl Ester From [quickcompany.in]
- 3. Preparation Of Triclopyr, Its Intermediate And Butoxyethyl Ester [quickcompany.in]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
Technical Support Center: Degradation of 3,4,5-Trichloro-6-hydroxypicolinic Acid
Introduction: As researchers and drug development professionals, understanding the stability and degradation profile of a molecule is fundamental to ensuring experimental accuracy, product shelf-life, and environmental fate assessment. This guide addresses the degradation pathways of 3,4,5-Trichloro-6-hydroxypicolinic acid in solution. Direct experimental literature on this specific molecule is scarce[1]; therefore, this document synthesizes established principles from structurally related compounds—such as other chlorinated picolinic acids and pyridinols—to provide a robust troubleshooting framework.[2][3][4] We will explore the principal degradation mechanisms—photolysis, hydrolysis, and microbial action—through a series of common questions and issues encountered in the laboratory.
Section 1: Foundational Knowledge & Stability Considerations
This section provides a baseline understanding of the molecule's inherent properties that dictate its stability in solution.
Q1: What are the key structural features of this compound that influence its stability?
Answer: The stability of this compound is governed by the interplay of several functional groups on its pyridine core:
-
Chlorine Atoms (C3, C4, C5): The three electron-withdrawing chlorine atoms make the pyridine ring electron-deficient. This has two major consequences:
-
Susceptibility to Nucleophilic Attack: The C-Cl bonds, particularly those ortho and para to the nitrogen, are activated towards nucleophilic substitution (e.g., hydrolysis), although this is generally a slow process under ambient conditions.
-
Photolytic Lability: Carbon-halogen bonds can be susceptible to cleavage upon absorption of UV radiation, making photodehalogenation a likely degradation pathway.[5]
-
-
Hydroxyl Group (C6): This group introduces the possibility of keto-enol tautomerism, where the compound exists in equilibrium with its 6-oxo form (3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid).[1][6] The predominant tautomer can be influenced by solvent polarity and pH, which in turn affects the molecule's reactivity, UV absorption profile, and degradation kinetics.
-
Carboxylic Acid Group (C2): This acidic group dictates the molecule's charge state in solution based on the pH. At pH values above its pKa, the carboxylate anion is formed, increasing water solubility. This group can also participate in intramolecular reactions or act as a directing group for other chemical transformations.
-
Pyridine Ring: The aromatic N-heterocyclic ring is the core of the molecule. While aromatic rings are generally stable, they can be cleaved by aggressive microbial enzymes or highly reactive oxygen species generated during advanced oxidation processes.[7]
Q2: What are the primary expected degradation pathways for this compound in an aqueous solution?
Answer: Based on its structure and data from related pesticides and herbicides, the three primary degradation pathways to consider are:
-
Photodegradation (Photolysis): This is degradation induced by the absorption of light, particularly UV radiation from sunlight or artificial sources.[8][9] For chlorinated aromatics, this often involves reductive dechlorination (replacement of Cl with H) or photo-hydrolysis (replacement of Cl with OH).[5][10]
-
Hydrolysis: This is the chemical breakdown of the molecule by reaction with water. Its rate is highly dependent on pH and temperature. While the pyridine ring itself is generally stable, hydrolysis can occur at the C-Cl bonds under forcing acidic or basic conditions.[11][12]
-
Microbial Degradation: This involves the breakdown of the compound by microorganisms (bacteria, fungi) in non-sterilized solutions or environmental matrices.[13] Microbes can use the compound as a carbon or energy source, often initiating degradation through hydroxylation or dechlorination reactions.[14][15][16]
Section 2: Troubleshooting Photodegradation Experiments
Photodegradation is a critical abiotic transformation process for many environmental contaminants.[9] Here's how to troubleshoot common experimental issues.
Q3: My compound shows a much slower degradation rate in my experiment than expected. What are the potential causes and solutions?
Answer: A slow photodegradation rate can be traced back to several factors related to your experimental setup and solution chemistry.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate Light Source | The molecule must absorb light to degrade. This compound is expected to absorb in the UV region (<400 nm). If you are using a light source that emits primarily in the visible spectrum, no degradation will occur. Solution: Ensure your lamp (e.g., medium-pressure mercury, xenon arc) has significant output in the UV-A or UV-B range (>290 nm to simulate sunlight).[8] Check the manufacturer's spectral output. |
| "Inner Filter" Effect | At high concentrations, molecules on the surface of the solution absorb all the incident light, effectively shielding molecules deeper in the solution. This leads to non-linear degradation kinetics. Solution: Work with dilute solutions (typically in the low mg/L range). Ensure the solution is well-mixed during irradiation to bring all molecules to the surface. |
| Solution pH | The pH affects the molecule's charge and its UV absorption spectrum. The protonated, neutral, and deprotonated forms of the molecule can have different quantum yields (efficiencies of degradation).[17][18] Solution: Conduct preliminary experiments at different pH values (e.g., 4, 7, 9) to find the optimum for degradation. Buffer your solutions to maintain a constant pH throughout the experiment. |
| Presence of Quenchers | Dissolved organic matter (like humic acids) or other compounds in your matrix can absorb the light intended for your analyte or quench its excited state, thus inhibiting direct photolysis.[18] Solution: Run experiments in purified water (e.g., Milli-Q) as a control. If working with environmental matrices, quantify the effect of the matrix by comparing it to the pure water control. |
Experimental Protocol 1: Forced Photostability Study
This protocol establishes the intrinsic photostability of your compound.
-
Preparation of Solutions: Prepare a 1-5 mg/L stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to the final concentration in buffered, purified water (e.g., pH 4, 7, and 9).
-
Sample Setup: Transfer aliquots of the test solution into quartz tubes (which are transparent to UV light). Prepare identical "dark controls" by wrapping tubes completely in aluminum foil.
-
Irradiation: Place the tubes in a photostability chamber equipped with a calibrated lamp (e.g., xenon arc lamp with filters to simulate sunlight). Maintain a constant temperature.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from both the irradiated and dark control tubes.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound.
-
Data Evaluation: Plot the concentration of the parent compound versus time for both irradiated and dark samples. A significant decrease in the irradiated sample compared to the dark control confirms photodegradation.
Hypothetical Photodegradation Pathway
The following diagram illustrates a plausible pathway based on known reactions of similar molecules.[4][5][10] The primary steps are expected to be reductive dechlorination and/or hydroxylation.
Caption: Plausible photolytic degradation pathways.
Section 3: Troubleshooting Hydrolytic Stability Studies
Hydrolysis experiments assess stability in aqueous environments at different pH values, simulating conditions from gastric fluids to alkaline industrial wastewater.
Q4: I am performing a forced hydrolysis study and see no degradation under neutral conditions, but rapid degradation at pH 2 and pH 12. Is this expected?
Answer: Yes, this is a classic profile for a compound that is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis (Low pH): At low pH, the nitrogen atom in the pyridine ring can become protonated. This protonation further withdraws electron density from the ring, making the carbon atoms bonded to chlorine even more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (High pH): At high pH, the nucleophile is the hydroxide ion (OH⁻), which is much stronger than water. The OH⁻ can directly attack the electron-deficient carbon atoms, displacing the chloride ions. The rate of this reaction typically increases with hydroxide concentration.
-
Neutral pH: At or near neutral pH, the concentration of both H⁺ and OH⁻ is low, and water is a weaker nucleophile. Therefore, the rate of hydrolysis is at its minimum, and the compound may appear stable over the typical duration of a laboratory experiment.[11]
Q5: My degradation rates are inconsistent when I switch between phosphate and borate buffers at the same pH. Why?
Answer: This phenomenon is known as buffer catalysis. The components of the buffer system themselves can act as catalysts for the degradation reaction. Phosphate and borate anions can act as nucleophiles or as general acid/base catalysts, participating directly in the hydrolysis mechanism and altering the observed degradation rate.
Solution:
-
Acknowledge the Effect: Be aware that the choice of buffer can influence results.
-
Maintain Consistency: Use the same buffer system for all related experiments where you are comparing rates (e.g., across different temperatures at a single pH).
-
Extrapolate to Zero Buffer Concentration: To determine the true rate constant for water-catalyzed hydrolysis, you can perform the experiment at several different buffer concentrations (at a constant pH and ionic strength) and extrapolate the observed rate constant to zero buffer concentration.
Experimental Protocol 2: Forced Hydrolysis Study
-
Prepare Buffer Solutions: Prepare buffers at desired pH levels, typically pH 1-2 (e.g., 0.1M HCl), neutral pH (e.g., purified water or a non-nucleophilic buffer), and pH 12-13 (e.g., 0.1M NaOH).
-
Incubation Setup: Spike a small volume of a concentrated stock solution of your compound into pre-heated buffer solutions in sealed vials to achieve the target concentration. Place the vials in a temperature-controlled oven or water bath (e.g., 50-70°C to accelerate degradation). Include a control sample at room temperature or 4°C.
-
Sampling: At specified time intervals, remove vials, cool them rapidly to quench the reaction, and neutralize the pH if necessary before analysis.
-
Analysis: Analyze samples using a validated stability-indicating method.
-
Evaluation: Calculate the degradation rate constant (k) and half-life (t½) at each pH and temperature condition.
Section 4: Investigating Microbial Degradation
If your compound will be used in or exposed to non-sterile environments, assessing its susceptibility to microbial degradation is crucial.[19][20]
Q6: I observe rapid loss of my compound in a river water sample but it's stable in a sterilized control sample of the same water. What does this imply?
Answer: This is strong evidence for microbial degradation. The sterilization process (e.g., autoclaving or filtration) eliminates or removes microorganisms. The stability in the sterile control demonstrates that abiotic processes like hydrolysis or photolysis are not significant under your test conditions. The rapid loss in the non-sterile sample indicates that the native microbial population in the river water is capable of metabolizing this compound.[14][20] Several bacterial strains have been shown to degrade related chlorinated picolinic acids and pyridinols.[4][7][15][16][21]
Q7: What are the likely initial steps in the microbial degradation of a chlorinated picolinic acid?
Answer: Based on extensive research on other chlorinated aromatic compounds, the initial enzymatic attacks are typically oxidative or reductive.[7][22]
-
Hydroxylation: Monooxygenase or dioxygenase enzymes introduce one or two hydroxyl groups onto the aromatic ring. This is a very common initial step that often precedes ring cleavage. The result would be a di- or tri-hydroxylated picolinic acid derivative.[7]
-
Dechlorination: Microbes can remove chlorine atoms through several mechanisms. Reductive dechlorination replaces a chlorine with a hydrogen, while hydrolytic dechlorination replaces it with a hydroxyl group. This step is often crucial as it reduces the toxicity of the molecule and makes it more amenable to further breakdown.
Hypothetical Microbial Degradation Pathway
This diagram shows a plausible initial step in microbial metabolism, where a hydroxylase enzyme attacks the ring.
Caption: Hypothetical initial enzymatic attack.
Section 5: Frequently Asked Questions (FAQs)
Q8: How should I prepare and store stock solutions to ensure initial stability? Answer: Prepare high-concentration stock solutions in an aprotic organic solvent like acetonitrile or DMSO where the compound is stable. Store these solutions in amber glass vials at low temperatures (-20°C is common) to minimize degradation from light and heat.[11] Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles.[11]
Q9: My analyte peak disappears in my chromatogram over time, but I don't see any new peaks for degradation products. What could be happening? Answer: There are several possibilities:
-
Adsorption: The compound or its degradants may be adsorbing to the surfaces of your vials, tubing, or sample filter. Try using silanized glass vials or polypropylene vials.
-
Formation of Non-UV-Active Products: Ring cleavage can lead to small, aliphatic fragments that do not have a chromophore and are therefore invisible to a UV detector. This is where Mass Spectrometry (MS) is invaluable.
-
Formation of Insoluble Products: Degradation could lead to polymerization or the formation of a product that is insoluble in your mobile phase and precipitates in the vial or on the column.
-
Formation of Volatile Products: Degradation could produce volatile compounds (like CO₂) that are lost from the solution.
Q10: What is a good starting point for an LC-MS/MS method to analyze this compound and its potential degradants? Answer: A reversed-phase method is a good starting point.
-
Column: A C18 column is a versatile choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).[11]
-
Detection: Use electrospray ionization (ESI) in negative ion mode, as the carboxylic acid and hydroxyl groups will readily deprotonate. For MS/MS, monitor the transition of the parent ion to characteristic fragment ions (e.g., loss of CO₂ or HCl). This provides both selectivity and sensitivity.[11]
References
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Baskaran, S., Kookana, R. S., & Naidu, R. (1999). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Journal of Environmental Science and Health, Part B, 34(5), 879-890. [Link]
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Katagi, T. (2018). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science, 43(2), 57–72. [Link]
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Xuan, X., Boczkaj, G., Yoon, J. Y., & Sun, X. (2022). Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview. Frontiers in Nutrition, 9, 858832. [Link]
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Li, J., Shi, Y., & Cai, B. (2013). Biodegradation of 5-chloro-2-picolinic acid by novel identified co-metabolizing degrader Achromobacter sp. f1. Wei sheng wu xue bao= Acta microbiologica Sinica, 53(1), 47-54. [Link]
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Qiu, J., Shen, C., Yao, K., Zhu, J., Zhang, J., & Zhou, N. Z. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(22), 4153. [Link]
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O'Loughlin, E. J., & Sims, G. K. (1999). 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3. Journal of Industrial Microbiology & Biotechnology, 23(4-5), 347-352. [Link]
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Lemaire, J., Boule, P., & Rossi, M. (2015). Chapter 4: Direct Photolysis Processes. In Environmental Photochemistry Part III. The Royal Society of Chemistry. [Link]
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Qiu, J., Yao, K., Zhu, J., Zhang, J., & Zhou, N. Y. (2018). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. International Journal of Molecular Sciences, 19(9), 2755. [Link]
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ChemCERT. (2018). Testing for Damaging Herbicide Residues. [Link]
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Feng, S., Liu, Y., Cao, Y. M., & Shang, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
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Peterson, D. E., & Regehr, D. L. (2017). Residual Herbicides, Degradation, and Recropping Intervals. K-State Research and Extension. [Link]
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Liu, Y., Feng, S., Cao, Y. M., & Shang, S. Z. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(10), 8963. [Link]
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Grainger, C. T. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1776–1781. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20536984, 3,5,6-Trichloro-4-hydroxypicolinic acid. Retrieved January 14, 2026, from [Link].
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Shemer, H., Sharpless, C. M., & Linden, K. G. (2005). Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. Water, Air, and Soil Pollution, 166(1-4), 239-251. [Link]
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Wikipedia. (2023). 3-Hydroxypicolinic acid. [Link]
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Al-Aani, H., Al-Tabbakh, A., & Paz-García, J. M. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. Applied Sciences, 11(10), 4689. [Link]
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Anwar, S., Liaquat, F., Khan, Q. M., Khalid, Z. M., & Iqbal, S. (2009). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by Bacillus pumilus strain C2A1. Journal of Hazardous Materials, 168(1), 400-405. [Link]
-
Feng, Y., Racke, K. D., & Büyüksönmez, F. (1998). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Journal of Agricultural and Food Chemistry, 46(10), 4252-4257. [Link]
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Piecha, M., Szymański, Ł., & Namieśnik, J. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research International, 25(34), 34015–34045. [Link]
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Yurkova, M. P., Pozdnyakov, I. P., Plyusnin, V. F., Grivin, V. P., Bazhin, N. M., Kruppa, A. I., & Maksimova, T. A. (2013). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences, 12(4), 684-689. [Link]
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Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments. ResearchGate. [Link]
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Xu, G., Zheng, W., Li, Y., & Wang, S. (2008). Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. Journal of Hazardous Materials, 156(1-3), 227-233. [Link]
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Surovtseva, E. V., Volodina, E. N., & Chmil', V. D. (2012). Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide lontrel) in aqueous solutions. ResearchGate. [Link]
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Pelizzetti, E., Minero, C., & Carlin, V. (1992). Sunlight photodegradation of 2,4,5-trichlorophenoxy-acetic acid and 2,4,5,trichlorophenol on TiO2. Identification of intermediates and degradation pathway. Chemosphere, 24(7), 891-910. [Link]
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Technical Support Center: Troubleshooting the Aqueous Solubility of 3,4,5-Trichloro-6-hydroxypicolinic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3,4,5-Trichloro-6-hydroxypicolinic acid in aqueous media. As a highly substituted, crystalline solid, this compound presents common yet manageable dissolution hurdles. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to facilitate its effective use in experimental settings.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of the molecule that govern its solubility.
Q1: What is this compound, and why is it poorly soluble in neutral water?
This compound is a derivative of picolinic acid, which is itself soluble in water.[1][2] However, the extensive substitution on the pyridine ring fundamentally alters its physicochemical properties. The poor aqueous solubility arises from a combination of factors:
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Increased Lipophilicity: The three electron-withdrawing chlorine atoms increase the molecule's nonpolar surface area, leading to a higher lipophilicity (predicted XLogP3 of 1.5) compared to the parent picolinic acid.[3] This favors partitioning into nonpolar environments over water.
-
Crystalline Structure: The compound is a solid with a high melting point of over 230°C (with decomposition), which suggests a stable and well-ordered crystal lattice.[4][5] Significant energy is required to break this lattice apart during the dissolution process.
-
Acidic Nature: It is a weak acid. In its protonated (unionized) form at neutral or acidic pH, its ability to form hydrogen bonds with water is limited, further contributing to low solubility.
Q2: What are the key physicochemical properties I should be aware of before starting my experiments?
Understanding the compound's core properties is critical for designing an effective solubilization strategy. The key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₃ | PubChem[3] |
| Molecular Weight | 242.44 g/mol | ChemicalBook[4] |
| Appearance | White to Off-White Solid | ChemicalBook[4] |
| Melting Point | >230°C (decomposes) | ChemicalBook[4][5] |
| Predicted pKa | 1.78 ± 0.20 | ChemicalBook[4] |
| Predicted Solubility | Aqueous Base (Slightly), DMSO (Slightly) | ChemicalBook[4] |
The most critical value here is the pKa . A predicted pKa of ~1.78 indicates that this is a relatively strong organic acid. This is the key to overcoming solubility issues via pH manipulation.
Q3: How does pH fundamentally affect the solubility of this compound?
The solubility of this compound is highly dependent on pH due to the presence of the carboxylic acid group.
-
At Low pH (pH < pKa): The compound exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus has very low solubility in water.
-
At High pH (pH > pKa): The carboxylic acid group is deprotonated to form the carboxylate anion (R-COO⁻). This ionized form can readily form ion-dipole interactions with water molecules, drastically increasing its aqueous solubility.
According to the Henderson-Hasselbalch equation, to ensure at least 99% of the compound is in its soluble, ionized form, the pH of the solution should be at least two units higher than the pKa (i.e., pH > 3.78).
Section 2: Troubleshooting Guide & Practical Solutions
This section provides a stepwise approach to resolving common solubility problems encountered in the lab.
Q4: I'm seeing particles or cloudiness when trying to dissolve the compound in my neutral buffer. What is the first and most effective step?
The primary and most effective method is pH adjustment . Since this is an acidic compound, preparing a concentrated stock solution in a slightly basic solution before diluting it into your final buffer is the recommended first step. This ensures the compound is fully ionized and solubilized.
Actionable Advice: Do not attempt to dissolve the full amount of the compound directly into a large volume of neutral buffer. Instead, prepare a 10-100x concentrated stock solution using the protocol below and then dilute it to your final concentration.
Q5: My experiment is sensitive to pH. What are my options if pH adjustment alone is insufficient or not feasible?
If you cannot raise the pH sufficiently or if you observe precipitation upon dilution into a final medium with a lower pH, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[6][7]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG-400)
Actionable Advice: Start by preparing a high-concentration stock solution in 100% DMSO. Then, test the stability of this stock when diluted into your aqueous buffer. If precipitation occurs, experiment with adding a small percentage (e.g., 1-10%) of the co-solvent to the final aqueous solution to maintain solubility.
Q6: I've tried pH and co-solvents, but my solution becomes cloudy over time, especially at high concentrations. How can I improve long-term stability?
Precipitation over time indicates that while you may have achieved initial dissolution, the solution is supersaturated and thermodynamically unstable. To improve long-term stability, you can explore two advanced techniques:
-
Micellar Solubilization with Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles in aqueous solutions.[6][8] These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, keeping it dispersed and stable in the solution.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9]
Q7: Can I use physical methods like heating or sonication to help dissolve the compound?
Yes, but with caution.
-
Heating: Gently warming the solution can increase the rate of dissolution and the equilibrium solubility. However, this can lead to the formation of a supersaturated solution that may precipitate upon cooling back to room or experimental temperature. It is useful for initial dissolution but does not guarantee stability.
-
Sonication: Sonication uses ultrasonic waves to agitate the solution, which is excellent for breaking up aggregates of solid particles and increasing the dissolution rate.[6] It will help the compound dissolve faster but will not increase its intrinsic equilibrium solubility.
Section 3: Standard Operating Protocols
Protocol 1: Preparation of an Alkaline Stock Solution
This protocol describes the primary method for solubilizing this compound.
-
Calculate Mass: Determine the mass of the compound required for your desired stock concentration (e.g., for 10 mL of a 10 mM stock, use 24.24 mg).
-
Initial Suspension: Add the weighed compound to a suitable volumetric flask (e.g., 10 mL). Add approximately 70% of the final volume of deionized water (e.g., 7 mL). The compound will not dissolve and will form a suspension.
-
Basification: While stirring, add a 1 M NaOH solution dropwise until the solid completely dissolves. Monitor the pH to ensure it is well above 4.0. Usually, only a few microliters are needed.
-
Final Volume: Once the solid is fully dissolved, add deionized water to reach the final volume (e.g., 10 mL).
-
Verification & Storage: Mix thoroughly. The resulting solution should be clear. Filter through a 0.22 µm syringe filter to remove any particulates. Store at 2-8°C as recommended.[4] Before use, visually inspect the stock for any signs of precipitation.
Protocol 2: Screening for Optimal Co-Solvent Systems
Use this protocol when pH adjustment is not a viable option.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). This should be readily achievable.
-
Set Up Test Vials: In separate microcentrifuge tubes, prepare your final aqueous buffer.
-
Spike and Observe: Add the DMSO stock to each tube to achieve the desired final concentration. Ensure the final DMSO concentration is kept as low as possible (ideally <1%, but test up to 10% if necessary).
-
Incubate and Monitor: Vortex each tube briefly. Let the tubes stand at the intended experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours, 24 hours).
-
Assess Solubility: Visually inspect for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear over 24 hours in the lowest percentage of co-solvent is your optimal condition.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,6-Trichloro-4-hydroxypicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-7.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-80.
- IJCRT. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
- Kharia, A. A., Singhai, A. K., & Verma, R. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 3,5,6-trichloro-4-hydroxypicolinic acid.
- Ainurofiq, A., Azhari, M. A. F., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
Chemicalland21. (n.d.). picolinic acid. Retrieved from [Link]
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Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]
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- 3. This compound | C6H2Cl3NO3 | CID 26339028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 73455-14-8 CAS MSDS (3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Picolinic Acid Synthesis
Welcome to the technical support center for picolinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of picolinic acid, with a primary focus on minimizing byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring high purity and yield.
Introduction to Picolinic Acid Synthesis and Impurity Profile
Picolinic acid (pyridine-2-carboxylic acid) is a crucial intermediate in the pharmaceutical and agrochemical industries. Its synthesis, while well-established, is often accompanied by the formation of various byproducts that can complicate purification and impact final product quality. The most prevalent commercial synthesis route involves a two-step process: the ammoxidation of 2-methylpyridine (2-picoline) to 2-cyanopyridine, followed by the hydrolysis of the nitrile to the desired carboxylic acid[1]. An alternative laboratory-scale synthesis involves the direct oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (KMnO₄)[1][2].
Understanding and controlling the formation of byproducts at each stage is critical for an efficient and robust synthetic process. This guide provides a structured approach to troubleshooting common issues, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Ammoxidation of 2-Picoline to 2-Cyanopyridine
The gas-phase ammoxidation of 2-picoline is a highly exothermic reaction that requires careful control of reaction parameters to maximize the yield of 2-cyanopyridine and minimize the formation of undesirable byproducts[3].
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the ammoxidation of 2-picoline?
A1: The main byproducts in the ammoxidation of 2-picoline are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN)[3]. These arise from the over-oxidation of the starting material. Incomplete conversion will also result in the presence of unreacted 2-picoline in the product mixture.
Q2: How does the oxygen-to-picoline ratio affect byproduct formation?
A2: The oxygen-to-picoline molar ratio is a critical parameter. An insufficient amount of oxygen will lead to low conversion of 2-picoline. Conversely, an excessive oxygen ratio can lead to the over-oxidation of 2-picoline, increasing the formation of CO, CO₂, and water[3]. Finding the optimal ratio is key to maximizing the yield of 2-cyanopyridine.
Q3: What is the role of ammonia in the ammoxidation reaction?
A3: Ammonia serves as the nitrogen source for the nitrile group. The ammonia-to-picoline ratio also influences the reaction selectivity. An optimal ratio is necessary to favor the formation of the nitrile over combustion byproducts. Some studies have shown that using aqueous ammonia can increase the yield and conversion compared to gaseous ammonia[3].
Troubleshooting Guide: Ammoxidation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low conversion of 2-picoline | 1. Insufficient reaction temperature. 2. Low oxygen-to-picoline ratio. 3. Short contact time with the catalyst. 4. Catalyst deactivation. | 1. Increase Temperature: Gradually increase the reactor temperature. Ammoxidation is highly temperature-dependent. 2. Optimize Oxygen Feed: Increase the oxygen flow rate incrementally. An optimal O₂/picoline molar ratio is crucial for high conversion[3]. 3. Adjust Flow Rates: Decrease the flow rate of the reactants to increase the contact time with the catalyst. 4. Regenerate/Replace Catalyst: The catalyst can lose activity over time. Follow the manufacturer's protocol for regeneration or replace it with a fresh catalyst. |
| High levels of CO and CO₂ | 1. Excessive reaction temperature. 2. High oxygen-to-picoline ratio. 3. Inefficient catalyst. | 1. Reduce Temperature: High temperatures can lead to complete combustion of the organic substrate. Carefully lower the reaction temperature. 2. Decrease Oxygen Feed: An excess of oxygen promotes over-oxidation[3]. Reduce the oxygen flow to the optimal stoichiometric ratio. 3. Evaluate Catalyst: The catalyst's selectivity is key. A less selective catalyst may favor combustion pathways. Consider screening different catalyst formulations. |
| Presence of unreacted ammonia | 1. High ammonia-to-picoline ratio. 2. Inefficient mixing of reactants. | 1. Optimize Ammonia Feed: Reduce the ammonia feed to the optimal molar ratio. Excess ammonia can compete with picoline for active sites on the catalyst[3]. 2. Improve Reactor Design: Ensure the reactor design promotes efficient mixing of the gaseous reactants before they reach the catalyst bed. |
Experimental Workflow: Optimizing Ammoxidation Conditions
Caption: Workflow for optimizing ammoxidation reaction parameters.
Part 2: Hydrolysis of 2-Cyanopyridine to Picolinic Acid
The hydrolysis of 2-cyanopyridine to picolinic acid can be performed under acidic or basic conditions. This step is critical for achieving high purity, as incomplete hydrolysis or side reactions can introduce challenging impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct during the hydrolysis of 2-cyanopyridine?
A1: The most common byproduct is picolinamide (pyridine-2-carboxamide), which is the intermediate in the hydrolysis of the nitrile to the carboxylic acid[4][5]. Its presence indicates incomplete hydrolysis.
Q2: Can the final product, picolinic acid, degrade during the reaction?
A2: Yes, under harsh conditions, particularly at elevated temperatures, picolinic acid can undergo decarboxylation to form pyridine and CO₂[6][7][8]. This is a significant concern as pyridine is often difficult to separate from picolinic acid.
Q3: How can I control the hydrolysis to favor the formation of picolinic acid over picolinamide?
A3: The extent of hydrolysis can be controlled by the reaction conditions. Generally, more forcing conditions (higher temperature, longer reaction time, and higher concentration of acid or base) will favor the complete hydrolysis to the carboxylic acid. The stoichiometry of water is also crucial; two molecules of water are consumed for the conversion of the nitrile to the carboxylic acid[4][5].
Troubleshooting Guide: Hydrolysis
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Presence of picolinamide in the final product | 1. Insufficient reaction time. 2. Insufficient temperature. 3. Inadequate amount of acid or base catalyst. | 1. Increase Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time until the picolinamide intermediate is consumed. 2. Increase Temperature: Carefully increase the reaction temperature. For example, a procedure using 30% sodium hydroxide involves refluxing for 4 hours[9]. 3. Adjust Catalyst Concentration: Ensure a sufficient molar excess of the acid or base catalyst is used to drive the hydrolysis to completion. The ratio of base to cyanopyridine is a key factor[4]. |
| Formation of pyridine | 1. Excessive reaction temperature. 2. Prolonged reaction time at high temperatures. | 1. Reduce Temperature: Decarboxylation is temperature-dependent[7]. Use the minimum temperature required for complete hydrolysis. 2. Optimize Reaction Time: Avoid unnecessarily long reaction times once the conversion of picolinamide to picolinic acid is complete. Monitor the reaction progress closely. |
| Low yield of isolated picolinic acid | 1. Incomplete hydrolysis. 2. Product loss during workup and purification. 3. Decarboxylation to pyridine. | 1. Address Incomplete Hydrolysis: Refer to the troubleshooting steps for the presence of picolinamide. 2. Optimize Purification: Picolinic acid is soluble in water. During workup, ensure the pH is adjusted to the isoelectric point (around pH 3.2-3.5) to minimize its solubility in the aqueous phase before extraction with an organic solvent[10][11]. Recrystallization from a suitable solvent can also improve purity and yield. 3. Mitigate Decarboxylation: Follow the recommendations to avoid the formation of pyridine. |
Reaction Mechanism: Hydrolysis and Decarboxylation
Caption: Reaction pathways in the hydrolysis of 2-cyanopyridine.
Part 3: Alternative Synthesis - Direct Oxidation of 2-Picoline
For laboratory-scale synthesis, the direct oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (KMnO₄) is a common alternative[1][2].
Frequently Asked Questions (FAQs)
Q1: What are the potential byproducts in the KMnO₄ oxidation of 2-picoline?
A1: The primary concern is incomplete oxidation, which would leave unreacted 2-picoline. Over-oxidation can lead to the cleavage of the pyridine ring, forming smaller molecules like acetic acid, formic acid, CO₂, and ammonia, especially under acidic conditions[12].
Q2: How can I improve the yield of picolinic acid in this reaction?
A2: The yield can be improved by carefully controlling the stoichiometry of KMnO₄ and the reaction temperature. A procedure described in Organic Syntheses involves the portion-wise addition of KMnO₄ to an aqueous solution of 2-picoline, followed by heating[2]. This controlled addition helps to manage the exothermic nature of the reaction and prevent over-oxidation.
Troubleshooting Guide: Direct Oxidation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low yield of picolinic acid | 1. Incomplete oxidation. 2. Over-oxidation and ring cleavage. 3. Product loss during workup. | 1. Ensure Sufficient Oxidant: Use a sufficient molar equivalent of KMnO₄. The reaction stoichiometry requires more than one equivalent of the oxidant. 2. Control Reaction Temperature: Avoid excessive temperatures that can promote degradative side reactions. Heating on a steam bath is a common practice[2]. 3. Efficient Workup: The workup involves filtering the manganese dioxide byproduct and then carefully acidifying the filtrate to precipitate the picolinic acid. Ensure thorough washing of the manganese dioxide precipitate to recover all the product[2]. |
| Difficulties in isolating the product | 1. High solubility of picolinic acid in water. 2. Contamination with inorganic salts. | 1. Acidification and Extraction/Crystallization: After filtration of MnO₂, concentrate the aqueous solution and acidify it to the isoelectric point to minimize the solubility of picolinic acid. The product can then be isolated by crystallization or extraction. 2. Purification of Hydrochloride Salt: One method involves isolating the product as picolinic acid hydrochloride, which can be purified by recrystallization from ethanol-ether to remove inorganic salts like potassium chloride[2]. |
Part 4: Analytical Methods for Purity Assessment
Accurate assessment of picolinic acid purity and the quantification of byproducts are essential for process optimization and quality control.
Recommended Analytical Techniques
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantifying picolinic acid and its primary byproducts (picolinamide, unreacted 2-cyanopyridine, and pyridine). | - Column: A C18 reversed-phase column is commonly used[13][14]. - Mobile Phase: An acidic mobile phase with an organic modifier (e.g., methanol or acetonitrile) is typical. Ion-pair chromatography can also be employed for enhanced separation[13][14]. - Detection: UV detection at around 265 nm is suitable for these aromatic compounds[13]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection and quantification of picolinic acid and its byproducts, especially at low concentrations. | - Ionization: Electrospray ionization (ESI) in positive ion mode is effective. - Detection: Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity[15]. The precursor ion for picolinic acid is m/z 124, and a common product ion is m/z 78[15]. |
| Gas Chromatography (GC) | Analysis of volatile starting materials and byproducts like 2-picoline and pyridine. | - Column: A polar capillary column is generally suitable. - Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of major impurities. | - ¹H and ¹³C NMR can provide detailed structural information and help in quantifying impurities if their signals are well-resolved from the product signals. |
Sample Preparation Protocol for HPLC Analysis
-
Standard Preparation: Prepare stock solutions of picolinic acid and known potential byproducts (2-picoline, 2-cyanopyridine, picolinamide, pyridine) in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation:
-
Accurately weigh a sample of the crude or purified picolinic acid.
-
Dissolve the sample in a known volume of the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system and quantify the components based on the peak areas and the calibration curves.
Conclusion
Minimizing byproduct formation in picolinic acid synthesis is achievable through a systematic approach to process optimization and a thorough understanding of the underlying reaction mechanisms. By carefully controlling key parameters such as temperature, reactant ratios, and reaction time, and by employing appropriate analytical techniques to monitor the reaction progress and product purity, researchers can significantly improve the efficiency and robustness of their synthetic protocols. This guide serves as a foundational resource to aid in troubleshooting and developing highly effective and reproducible methods for the synthesis of high-purity picolinic acid.
References
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Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]
-
Al-Hayaly, L. J. (2012). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. The Iraqi Journal of Veterinary Medicine, 36(1), 14-21. Available from: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1997). World Intellectual Property Organization. WO1997029087A1.
- Brown, E. V., & Moser, R. J. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The Journal of Organic Chemistry, 36(3), 454-457.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]
-
Wang, X., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1316, 147-153. Available from: [Link]
- Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Clinical Chemistry, 55(6), 1206-1214.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (2001). Russian Federation Patent. RU2175968C2.
-
Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 61-68. Available from: [Link]
-
Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16. Available from: [Link]
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
-
Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. Available from: [Link]
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Tetrahedron, 71(22), 3739-3746. Available from: [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). United States Patent. US5756750A.
-
Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]
- Spring, D., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(43), 4821-4823.
- Picolinic acid recovery. (1951). United States Patent. US2578672A.
-
Lisicki, D., Talik, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. Available from: [Link]
- Suvorov, B. V., et al. (1998). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
- Synthesis method of 2-chromium picolinate. (2011). China Patent. CN101602716B.
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Available from: [Link]
- Ammoxidation of 2-picoline to picolinonitrile. (1972). United States Patent. US3637715A.
- Preparation of pyridine-carboxylic acids and the like. (1938). United States Patent. US2109957A.
- Oxidation of alkyl pyridines and alkyl quinolines. (1938). United States Patent. US2109954A.
- Oxidation of mixed tar bases. (1956). United States Patent. US2748138A.
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
- Narasimha Reddy, B., & Subrahmanyam, M. (1991). Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts.
-
Lisicki, D., Talik, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Scribd. Available from: [Link]
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- 15. usercontent.one [usercontent.one]
Technical Support Center: Optimizing HPLC Column Selection for Chlorinated Organic Acids
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated organic acids. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and solutions to common challenges. We will move from foundational principles to specific troubleshooting scenarios, grounding our advice in established scientific mechanisms.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding column and method selection for analyzing chlorinated organic acids.
Question: What is the best starting point for column selection when analyzing chlorinated organic acids?
Answer: For most chlorinated organic acids, a reversed-phase (RP) C18 column is the conventional and most effective starting point.[1][2] The primary retention mechanism is the hydrophobic interaction between the nonpolar C18 stationary phase and the carbon backbone of the acid analytes.[3]
However, the "best" column is highly dependent on the specific properties of the analytes in your sample. Consider these factors:
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Polarity: For highly polar or hydrophilic chlorinated acids, a standard C18 may provide insufficient retention. In such cases, consider columns designed for polar analytes, such as those with polar-embedded or polar-endcapped functionalities, or specialized mixed-mode columns.[4][5]
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Structural Similarity: If you are separating a mixture of structurally similar acids, a high-efficiency column with a smaller particle size (e.g., sub-2 µm or core-shell particles) will provide the necessary resolution.
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Chirality: If your analytes are chiral, a specialized Chiral Stationary Phase (CSP) is mandatory.[6][7]
Question: How does mobile phase pH impact the separation of chlorinated organic acids?
Answer: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of acidic compounds.[8] Chlorinated organic acids are weak acids, meaning they can exist in a neutral (protonated) or an ionized (deprotonated) state.
-
In Reversed-Phase HPLC: The neutral form is less polar and will be retained more strongly by the nonpolar stationary phase. The ionized form is highly polar and will have very little retention, eluting quickly.[9][10]
-
The Rule of Thumb: To ensure reproducible retention and good peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of your target analytes.[11][12] This suppresses the ionization of the acid, forcing it into its single, neutral form.
Operating at a pH close to the analyte's pKa will result in the co-existence of both ionized and neutral forms, leading to broad, tailing, or split peaks.[8]
Question: What type of mobile phase and buffer should I use?
Answer: A typical mobile phase for reversed-phase analysis of these compounds consists of an aqueous buffer and an organic modifier, most commonly acetonitrile or methanol.[13][14]
-
Buffer Selection: The buffer's role is to maintain a constant and consistent pH.[15] The most common choice is a phosphate buffer due to its low UV cutoff and appropriate pKa range for keeping the mobile phase acidic (pH 2-3).[12] Formate buffers are also an excellent choice, especially for LC-MS applications.[16]
-
Organic Modifier: Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.[17] The ratio of buffer to organic modifier controls the overall retention; increasing the organic content will decrease retention times.[17]
Table 1: Common Stationary Phases for Chlorinated Organic Acid Analysis
| Stationary Phase | Primary Interaction Mechanism | Best Use Case for Chlorinated Organic Acids |
| Standard C18 | Hydrophobic | General-purpose analysis of moderately nonpolar acids. The default starting point. |
| Polar-Embedded C18 | Hydrophobic & Hydrogen Bonding | Analysis of more polar acids; provides alternative selectivity and is more stable in highly aqueous mobile phases. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Separation of aromatic chlorinated acids or when C18 does not provide adequate selectivity.[2] |
| Mixed-Mode (RP/Anion-Exchange) | Hydrophobic & Ion-Exchange | Excellent for retaining and separating highly polar or hydrophilic acids that are poorly retained on standard RP columns.[4][16] |
| Ion-Exclusion | Size Exclusion & Ion-Exchange | Primarily used for separating a wide range of organic acids based on their pKa.[11][18] |
| Chiral Stationary Phase (CSP) | Chiral Recognition (Inclusion, H-bonding, Dipole) | Mandatory for the separation of enantiomers (chiral isomers).[19][20] |
Part 2: Troubleshooting Guide - Resolving Common Issues
This guide addresses specific experimental problems in a direct question-and-answer format.
Question: Why are my acid peaks tailing?
Answer: Peak tailing is the most frequent issue encountered and typically points to unwanted secondary interactions between the analyte and the stationary phase.[21]
-
Primary Cause: Silanol Interactions. Most reversed-phase columns are based on silica particles, which have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols can become ionized (Si-O⁻) and interact electrostatically with the acidic protons of your analytes, causing tailing.[21]
-
Solution 1: Lower Mobile Phase pH. Adjust the pH to 2.5-3.0 using phosphoric or formic acid. This protonates the silanols, neutralizing their negative charge and preventing the secondary interaction.[11]
-
Solution 2: Use a Modern, High-Purity Column. Modern columns are made with higher purity silica and feature advanced endcapping to minimize the number of accessible silanols, drastically reducing tailing.[21]
-
-
Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[22]
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.[22]
-
Workflow: Troubleshooting Peak Tailing
This diagram outlines the logical steps to diagnose and solve peak tailing for acidic analytes.
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Question: My peaks are broad and poorly resolved. How can I improve this?
Answer: Poor resolution means the column is not separating the analytes effectively. This can be due to chemistry or physical issues.
-
Cause 1: Insufficient Retention. If your analytes are eluting very early (close to the void volume), they don't spend enough time interacting with the stationary phase to be separated.
-
Solution: Increase retention by decreasing the percentage of the organic solvent (e.g., from 60% acetonitrile to 50%).[17]
-
-
Cause 2: Inappropriate Selectivity. Your column may not be the right choice to differentiate between your specific analytes.
-
Solution: Switch to a column with a different stationary phase chemistry to introduce new interaction mechanisms. For example, if a C18 column fails, a Phenyl-Hexyl column might provide the necessary selectivity by adding π-π interactions.[2]
-
-
Cause 3: Extra-Column Volume. The issue might not be the column itself, but the HPLC system. Excessive tubing length or a large-volume detector cell can cause peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure you are using a detector cell appropriate for the peak volumes you are generating.
-
Question: Why are my retention times shifting between injections?
Answer: Drifting retention times are a sign of an unstable method and can compromise data integrity.
-
Cause 1: Inadequate Column Equilibration. The column chemistry is not stable before the injection starts.
-
Cause 2: Unstable Mobile Phase pH. If your buffer concentration is too low or you are operating outside its effective buffering range, the mobile phase pH can fluctuate, causing retention times to shift.[12]
-
Solution: Use a buffer concentration of at least 10-25 mM. Always ensure your mobile phase pH is within ±1 pH unit of the buffer's pKa.[12]
-
-
Cause 3: Temperature Fluctuations. Chromatography is sensitive to temperature. Changes in the ambient lab temperature can cause retention to drift.[21][23]
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This not only improves reproducibility but can also improve peak shape and reduce system backpressure.[23]
-
Decision Tree: Selecting an HPLC Column for Chlorinated Organic Acids
This diagram guides the user through the column selection process based on key analyte characteristics.
Caption: A decision-making workflow for initial HPLC column selection.
Part 3: Key Experimental Protocols
Adherence to standardized protocols is crucial for method robustness and reproducibility.
Protocol 1: Aqueous Mobile Phase Preparation (e.g., 25 mM Phosphate Buffer, pH 2.5)
-
Reagent Selection: Use only HPLC-grade water, phosphoric acid, and potassium phosphate, monobasic.[11]
-
Weighing: Weigh out the appropriate amount of potassium phosphate monobasic to achieve a 25 mM concentration in your final volume (e.g., 3.4 g for 1 L).
-
Dissolution: Dissolve the salt in approximately 950 mL of HPLC-grade water in a clean glass beaker or bottle. Use a magnetic stirrer to ensure complete dissolution.
-
pH Adjustment: Place a calibrated pH probe into the solution. Slowly add HPLC-grade phosphoric acid dropwise while stirring until the pH meter reads a stable 2.50.[11]
-
Final Volume: Transfer the solution to a 1 L volumetric flask or graduated cylinder and add water to the final volume mark.
-
Filtration & Degassing: Filter the buffer through a 0.2 or 0.45 µm membrane filter to remove particulates.[23] Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the system.[23]
-
Mixing: This aqueous buffer is now ready to be used as "Mobile Phase A" and mixed with your organic "Mobile Phase B" by the HPLC pump.
Protocol 2: Sample Preparation for Analysis
Proper sample preparation is essential to protect the column and ensure accurate results.[24]
-
Dissolution: Whenever possible, dissolve your sample in the initial mobile phase composition.[11] If the sample is not soluble, use a solvent that is weaker (more aqueous) than the mobile phase. Using a stronger (more organic) solvent can cause severe peak distortion.
-
Filtration: All samples must be filtered to remove particulate matter that can clog the column frit.[23] Use a 0.2 µm or 0.45 µm syringe filter compatible with your sample solvent.
-
Extraction (if necessary): For complex matrices (e.g., environmental water, biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to clean the sample and concentrate the analytes.[24][25] The EPA Method 555, for instance, details an extraction procedure for chlorinated acids from water samples.[26]
-
Final Transfer: Transfer the filtered sample into a clean, properly labeled HPLC vial for analysis.[24]
References
-
[Full article: HPLC Separation of Neutral, Acidic, and Basic Compounds on a p‐tert‐Butyl‐calix[21]arene‐bonded Stationary Phase]([Link])
Sources
- 1. shodexhplc.com [shodexhplc.com]
- 2. auroraprosci.com [auroraprosci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. ercatech.ch [ercatech.ch]
- 6. ajol.info [ajol.info]
- 7. shimadzu.com [shimadzu.com]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. welch-us.com [welch-us.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mastelf.com [mastelf.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. shodex.com [shodex.com]
- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. hplc.eu [hplc.eu]
- 22. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. medikamenterqs.com [medikamenterqs.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. gcms.cz [gcms.cz]
- 26. NEMI Method Summary - 555 [nemi.gov]
stability testing of 3,4,5-Trichloro-6-hydroxypicolinic acid under different pH conditions
Welcome to the technical support resource for researchers investigating the stability of 3,4,5-Trichloro-6-hydroxypicolinic acid. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated experimental workflows to ensure the integrity and reproducibility of your stability studies under various pH conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: Why is pH a critical parameter in the stability testing of this compound?
A1: The pH of the solution is a master variable that directly governs the chemical stability of this compound. The molecule possesses two key ionizable groups: a carboxylic acid and a hydroxypyridine moiety. The pH determines the protonation state of these groups, which in turn influences the molecule's overall electronic distribution, solubility, and susceptibility to various degradation pathways.[1][2] For instance, under basic conditions, the deprotonated carboxylate and phenolate-like hydroxyl group can increase electron density in the pyridine ring, potentially altering its reactivity towards hydrolysis or oxidative degradation. Conversely, acidic conditions can lead to protonation of the pyridine nitrogen, which may catalyze other degradation reactions. Therefore, a thorough understanding of pH-dependent stability is essential for developing stable formulations and predicting the compound's shelf-life.[3][4]
Q2: What are the expected degradation pathways for a chlorinated hydroxypicolinic acid derivative under hydrolytic stress?
A2: While specific degradation pathways for this exact molecule require empirical study, we can infer potential routes based on its structure and the behavior of related compounds like other chlorinated pyridines.[5][6]
-
Hydrolysis of Chloro Substituents: The C-Cl bond on the pyridine ring can be susceptible to nucleophilic substitution by hydroxide ions, particularly at elevated temperatures and highly alkaline pH. This would result in the replacement of a chlorine atom with a hydroxyl group.
-
Decarboxylation: Picolinic acids can undergo decarboxylation (loss of CO2) under thermal stress, a process that can be catalyzed by acidic or basic conditions.
-
Ring Opening/Cleavage: Extreme pH and temperature conditions can potentially lead to the cleavage of the pyridine ring itself, although this typically requires more forcing conditions than hydrolysis or decarboxylation.[7]
Identifying these pathways is a primary goal of forced degradation studies, as mandated by regulatory bodies like the ICH.[3][8]
Q3: My compound is poorly soluble in aqueous buffers. How can I perform a pH stability study?
A3: This is a common challenge. For compounds with low aqueous solubility, the use of a co-solvent is acceptable and often necessary.[3][8]
-
Choosing a Co-solvent: Acetonitrile and methanol are common choices as they are miscible with water and generally more inert than other organic solvents. It is crucial to select a co-solvent that does not react with the drug substance.
-
Minimizing Co-solvent Concentration: The concentration of the co-solvent should be kept to the minimum required to achieve complete dissolution of the compound, ideally not exceeding 5-10% (v/v). High concentrations of organic solvent can alter the solution's effective pH and polarity, potentially masking or inducing degradation pathways not relevant to aqueous systems.
-
Consistency is Key: The same concentration of co-solvent must be used across all pH conditions and time points to ensure a valid comparison.
Q4: What is a "stability-indicating method," and why do I need one?
A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect and quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[9][10] Crucially, it must also be able to separate and resolve the API peak from the peaks of all potential degradation products and any other components in the sample matrix. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common choice. Without a stability-indicating method, you cannot be certain if a loss of API is due to degradation or if degradation products are co-eluting with your main peak, leading to inaccurate stability data.[9] Forced degradation studies are essential for developing and validating such a method.[3]
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems that may arise during your stability experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in the sample vial after incubation. | 1. pH shift during incubation. 2. Compound has low solubility at that specific pH. 3. Buffer saturation or reaction with the compound. | 1. Verify pH: Re-measure the pH of the solution. Buffers can lose their capacity over time, especially at elevated temperatures. 2. Increase Co-solvent: If solubility is the issue, consider increasing the percentage of a suitable co-solvent (e.g., acetonitrile) consistently across all samples.[3] 3. Change Buffer: Select a different buffer system with a suitable pKa and known compatibility. |
| Significant loss of compound (>20%) at the initial (t=0) time point. | 1. Rapid degradation upon dissolution in the buffer. 2. Incomplete dissolution of the stock material. 3. Adsorption to the vial surface (glass or plastic). 4. Analytical method error. | 1. Immediate Analysis: Analyze the sample immediately after preparation to confirm if degradation is instantaneous. If so, this is a critical stability liability at that pH. 2. Confirm Dissolution: Visually inspect the solution for particulates and consider filtration (using a compatible, low-binding filter like PTFE) before analysis. 3. Use Silanized Vials: Test using silanized glass vials or low-adsorption polypropylene vials to mitigate surface binding. 4. Method Validation: Verify the accuracy and precision of your analytical method, including sample preparation steps. |
| Appearance of many new, small peaks in the chromatogram. | 1. Multiple degradation pathways are active. 2. Buffer components or impurities are interfering. 3. Photodegradation from exposure to ambient light. | 1. Peak Tracking: This is expected in a forced degradation study. Track the growth of these peaks over time to identify primary and secondary degradants. 2. Analyze a Blank: Inject a "blank" sample containing only the buffer and co-solvent (incubated under the same conditions) to identify any extraneous peaks. 3. Protect from Light: Prepare and store samples in amber vials or protect them from light, especially if photostability has not been ruled out.[8] |
| Chromatographic peak shape for the main compound is poor (e.g., fronting, tailing). | 1. pH mismatch between the mobile phase and the sample diluent. 2. Column overload. 3. Interaction with active sites on the column. | 1. Adjust Sample pH: Ideally, the sample diluent should be similar in composition and pH to the initial mobile phase. 2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. 3. Modify Mobile Phase: Add a modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) to improve peak shape for acidic compounds. |
Section 3: Experimental Protocols & Methodologies
This section provides standardized protocols for conducting a robust pH stability study.
Protocol 1: Preparation of Buffers for pH Stability Studies
Accurate buffer preparation is fundamental to a reliable study. Always use high-purity water (e.g., Milli-Q or 18 MΩ·cm) and analytical grade reagents. Verify the final pH with a calibrated pH meter.[2][11]
| Target pH | Buffer System | Preparation Procedure (to make 1 L) |
| 2.0 | HCl / KCl | Dissolve 6.57 g of KCl in water. Add 119.0 mL of 0.1 M HCl. Dilute to 1 L with water. Adjust pH if necessary. |
| 4.0 | Acetate Buffer | Dissolve 2.86 mL of glacial acetic acid and 1.64 g of sodium acetate in water. Dilute to 1 L. Adjust pH. |
| 7.0 | Phosphate Buffer | Dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4, and 0.24 g of KH2PO4 in 800 mL of water. Adjust pH to 7.0 with HCl or NaOH. Dilute to 1 L. |
| 9.0 | Borate Buffer | Dissolve 3.81 g of sodium tetraborate decahydrate (Borax) in water. Add ~21 mL of 0.1 M HCl. Dilute to 1 L. Adjust pH. |
| 12.0 | NaOH / KCl | Dissolve 6.57 g of KCl in water. Add 66.0 mL of 0.1 M NaOH. Dilute to 1 L with water. Adjust pH if necessary. |
Protocol 2: General pH Stability (Forced Hydrolysis) Study Workflow
This protocol outlines the steps for a typical forced hydrolysis study as recommended by ICH guidelines.[3][8]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation:
-
For each pH condition (e.g., pH 2, 4, 7, 9, 12, and a purified water control), pipette a small volume of the stock solution into a larger volume of the respective buffer to achieve the target final concentration (e.g., 50 µg/mL).
-
The final concentration of the organic co-solvent should be low and consistent across all samples (e.g., ≤5%).
-
-
Incubation:
-
Dispense aliquots of each solution into appropriately labeled, sealed vials (amber vials are recommended to prevent photodegradation).
-
Place one set of vials in a stability chamber at a controlled temperature (e.g., 40°C or 60°C).
-
Store a second set of vials at a control temperature (e.g., 5°C) to serve as a baseline.
-
-
Time Points: Pull samples for analysis at predetermined time points. A typical schedule for a forced degradation study might be 0, 24, 48, 72 hours, and 1 week. The goal is to achieve 5-20% degradation.[9]
-
Sample Analysis:
-
At each time point, retrieve the vials from both the stressed and control conditions.
-
Allow them to cool to room temperature.
-
If necessary, quench the degradation reaction by neutralizing the pH or diluting with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the percent remaining of the parent compound at each time point relative to the t=0 sample.
-
Calculate the percent of each major degradation product formed (based on peak area percent, assuming similar response factors).
-
Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.
-
Visualization of Experimental Workflow
Caption: Workflow for a forced hydrolysis stability study.
Conceptual Diagram of pH-Dependent Effects
The stability of the molecule is intrinsically linked to its chemical form in solution, which is dictated by pH.
Caption: Conceptual impact of pH on stability pathways.
References
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- BenchChem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. BenchChem Technical Guides.
- V-S, B., et al. (2006). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of Inorganic Biochemistry.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control.
- Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Hudson Robotics Blog.
- Pinter, T., et al. (2024).
- Jain, D., & Basniwal, P. K. (2013).
- Barman, B. N. (2001). The effects of pH on the degradation of isothiazolone biocides. Journal of the American Oil Chemists' Society.
- Rane, K., & Patil, V. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmacy and Technology.
- Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology.
- Kats, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Mark, T. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing.
- Singh, R., et al. (2022). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS.
- Aslam, M. S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Chapter 6: Analytical Methods. In Toxicological Profile for Tetryl.
- BenchChem. (n.d.). A Technical Guide to 6-Hydroxypicolinic Acid. BenchChem Technical Guides.
Sources
- 1. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hudsonlabautomation.com [hudsonlabautomation.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3,4,5-Trichloro-6-hydroxypicolinic Acid
Welcome to the technical support center for the purification of crude 3,4,5-Trichloro-6-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this highly functionalized molecule. My aim is to move beyond simple protocols and offer a deeper understanding of the "why" behind each step, grounded in scientific principles and practical experience.
Introduction to Purification Challenges
This compound is a complex molecule, and its crude form can contain a variety of impurities depending on the synthetic route.[1][2] Common synthetic pathways may involve the chlorination of a pyridine precursor followed by the hydrolysis of a nitrile or related functional group. This can lead to impurities such as:
-
Incompletely Chlorinated Precursors: Molecules with fewer than three chlorine atoms on the pyridine ring.
-
Regioisomers: Isomers with chlorine atoms at different positions on the pyridine ring.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Byproducts of Hydrolysis: Amide intermediates or other related compounds from incomplete hydrolysis of a nitrile group.[3][4][5]
-
Reagents and Catalysts: Residual reagents from the synthesis and purification steps.
The purification strategy must be robust enough to separate the target molecule from these structurally similar impurities. This guide will focus on the most common and effective techniques: Acid-Base Extraction and Recrystallization , with additional guidance on chromatographic methods for challenging separations and purity analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification experiments in a question-and-answer format.
Q1: After performing an acid-base extraction, my final product is still showing significant impurities by HPLC analysis. What could be the issue?
A1: This is a common issue and can stem from several factors related to the acid-base extraction process.
-
Incomplete Protonation/Deprotonation: The pKa of your target molecule and the impurities will dictate the optimal pH for extraction. If the pH is not sufficiently basic during the initial extraction, some of the acidic product may remain in the organic layer. Conversely, if the pH is not sufficiently acidic during the back-extraction, the product may not fully protonate and transfer back to the organic layer.
-
Emulsion Formation: Emulsions can trap your product and impurities, leading to poor separation. This is often caused by vigorous shaking or the presence of surfactants.
-
Impurity pKa: Some impurities may have pKa values very similar to your target compound, making separation by simple acid-base extraction difficult.
Troubleshooting Steps:
-
Optimize pH: Use a pH meter to carefully adjust the pH of the aqueous phase during extraction. For extracting the acidic product into the aqueous phase, ensure the pH is at least 2 units above the pKa of the carboxylic acid. For the back-extraction, the pH should be at least 2 units below the pKa.
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the emulsion through a pad of celite can be effective.
-
Consider a Second Purification Step: If impurities persist, a secondary purification technique like recrystallization or column chromatography will likely be necessary.
Q2: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?
A2: Recrystallization is a powerful technique, but finding the right conditions can be challenging.[6]
-
Solvent Choice is Critical: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For chlorinated pyridines, a common starting point is an aqueous ethanol solution.[7]
-
Supersaturation: Crystallization requires a supersaturated solution. This is achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly.
-
Nucleation: Sometimes, crystallization needs a "seed" to start.
Troubleshooting Steps:
-
Solvent Screening: If your current solvent isn't working, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof).
-
Induce Crystallization:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: If the solution is not sufficiently concentrated, carefully evaporate some of the solvent and allow it to cool again.
-
Q3: My recrystallized product is an oil, not crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.
-
High Impurity Levels: A high concentration of impurities can lower the melting point of your compound and promote oiling out.
-
Inappropriate Solvent: The solvent may be too nonpolar for your compound.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.
-
Change Solvent System: Consider a more polar solvent or a two-solvent recrystallization system. In a two-solvent system, you dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q: What is the best way to assess the purity of my final product?
A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[7][8][9] Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of purity and to monitor the progress of a purification. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of your compound and identify any structurally related impurities.
Q: How should I store purified this compound?
A: As a chlorinated pyridine derivative, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation. It should be kept in a tightly sealed container to protect it from moisture.
Q: Can I use column chromatography to purify this compound?
A: Yes, column chromatography can be a very effective purification method, especially for removing closely related impurities. A normal-phase silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. The acidic nature of the compound may require the addition of a small amount of a modifier like acetic acid or formic acid to the mobile phase to prevent tailing.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete extraction.
-
-
Back-Extraction:
-
Combine the aqueous extracts in a clean separatory funnel.
-
Slowly add 1 M HCl solution while swirling until the solution is acidic (pH ~2). The protonated product will precipitate out.
-
Add an equal volume of fresh ethyl acetate to the separatory funnel.
-
Shake to extract the product into the organic layer.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Solvent Removal:
-
Decant or filter the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization from Aqueous Ethanol
This protocol is a common method for purifying chlorinated pyridine compounds.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
-
Saturation:
-
While keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Quality |
| Water | Low | Moderate | Needles |
| Ethanol | Moderate | High | Plates |
| Acetonitrile | Low | Moderate | Prisms |
| Ethanol/Water | Low | High | Well-formed crystals |
| Ethyl Acetate | Moderate | High | Often oils out |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A step-by-step diagram of the acid-base extraction process for purification.
References
- Process for separating chloropyridine product. CN1245167A.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiab
-
This compound. PubChem. [Link]
-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu, et al. [Link]
-
Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. CN105758984A.
-
picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]
- Synthetic method of 2, 3, 5-trichloropyridine. CN104478793A.
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC - NIH. [Link]
- Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid. CN104649965A.
-
Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Synthesis 2005, No. 6, pp 0993–0997. [Link]
-
Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications. SciSpace. [Link]
- Continuous methods of hydrolysis of cyanopyridines under adiab
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry. [Link]
-
Process for the preparation of 2-cyanopyridine derivatives. Patent 1746089 - EPO. [Link]
-
3,5,6Trichloro-4-hydroxypicolinic acid. PubChem. [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9475771B2.
-
dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure. [Link]
- Preparation method of 2-chloro-3-cyanopyridine. CN101659637A.
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- 1. This compound | C6H2Cl3NO3 | CID 26339028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,6Trichloro-4-hydroxypicolinic acid | C6H2Cl3NO3 | CID 20536984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
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Technical Support Center: Enhancing the Resolution of Chlorinated Isomers in GC-MS
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated isomers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the challenges associated with separating and identifying these complex compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution and accuracy of your analyses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the GC-MS analysis of chlorinated isomers.
Q1: Why is achieving good resolution of chlorinated isomers so challenging?
Chlorinated isomers, such as polychlorinated biphenyls (PCBs), chlorinated paraffins, and various pesticides, often have very similar physicochemical properties.[1] This similarity in boiling points and polarities makes their separation by gas chromatography difficult, frequently resulting in co-elution and unresolved peaks. The sheer number of possible isomers for some classes of compounds further complicates the analysis.[1][2]
Q2: What is the most critical first step in developing a method for chlorinated isomer separation?
The selection of an appropriate GC column is the most crucial initial step.[3][4] The stationary phase of the column dictates the selectivity of the separation, which is the ability to differentiate between closely related compounds.[4][5] For chlorinated isomers, specialized stationary phases are often required to exploit subtle differences in their molecular structure and achieve separation.
Q3: Can I use a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) for all chlorinated isomer analyses?
While a 5% phenyl-methylpolysiloxane column is a good general-purpose column and can be used for some applications like the analysis of certain organochlorine pesticides[6], it often lacks the selectivity needed for complex isomer mixtures like PCBs or chlorinated paraffins.[7][8] More specialized columns with different selectivities are typically recommended for these challenging separations.
Q4: How does the oven temperature program affect the resolution of my isomers?
The temperature program is a critical parameter for optimizing resolution.[9][10] A slow temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers.[11] Conversely, a rapid ramp can cause peaks to co-elute. The initial oven temperature and any hold times also play a vital role in the resolution of early-eluting compounds.[9][12]
Q5: When should I consider using chemical ionization (CI) instead of electron ionization (EI)?
Negative Chemical Ionization (NCI) can be particularly advantageous for the analysis of chlorinated compounds.[1][13] NCI often provides higher selectivity and sensitivity for these electronegative molecules, leading to cleaner mass spectra and better detection limits.[13][14] It can help in discriminating between structural isomers that have similar retention times by producing different fragmentation patterns.[13]
Q6: What are the benefits of using a high-resolution mass spectrometer (HRMS) for this type of analysis?
High-resolution accurate mass (HRAM) GC-MS offers superior selectivity and sensitivity, which is crucial for distinguishing between isomers and from matrix interferences.[1] The ability to obtain accurate mass measurements helps in the confident identification of compounds, especially in complex mixtures where nominal mass overlap is common.[1][15]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with the resolution of chlorinated isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Initial Checks:
-
Confirm Column Choice: Ensure you are using a column with a stationary phase suitable for your specific class of chlorinated isomers. For PCBs, for example, columns with specific selectivities are often required.[7][8]
-
Review Temperature Program: A common cause of poor resolution is an overly aggressive temperature ramp.[16][17]
-
Check Carrier Gas Flow Rate: The linear velocity of the carrier gas directly impacts column efficiency.[18][19] An incorrect flow rate can lead to peak broadening and reduced resolution.
Advanced Troubleshooting Steps:
-
Optimize the Oven Temperature Program:
-
Reduce the Ramp Rate: Decrease the temperature ramp rate in increments of 1-2 °C/min. Slower ramps provide more time for the separation to occur.[11]
-
Lower the Initial Temperature: For isomers eluting early in the chromatogram, a lower starting temperature can improve their separation.[9][12]
-
Introduce a Mid-Ramp Hold: If a specific pair of isomers is proving difficult to separate, introducing an isothermal hold at a temperature just below their elution temperature can enhance their resolution.[12]
-
-
Evaluate Carrier Gas and Flow Rate:
-
Verify Optimal Flow Rate: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen).[18]
-
Consider Hydrogen as a Carrier Gas: Hydrogen can often provide better resolution and faster analysis times compared to helium.[18]
-
-
Assess Injection Technique:
-
Splitless vs. Split Injection: For trace analysis, a splitless injection is necessary to maximize sensitivity.[20][21][22] However, this technique can lead to broader peaks if not optimized.[20][23] Ensure your splitless hold time is appropriate for your column flow and injector volume.[20][22]
-
Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the analytes without causing thermal degradation.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor isomer resolution.
Issue 2: Peak Tailing or Broadening
Peak tailing and broadening can obscure closely eluting isomers and affect quantitation.
-
Check for Active Sites: Active sites in the injector liner or the front of the column can cause polar analytes to tail. Using a deactivated liner and trimming the front of the column can help.
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.[4] Dilute the sample or reduce the injection volume.
-
Insufficient Injector Temperature: If the injector is not hot enough, slow vaporization can lead to broad peaks.
-
Matrix Effects: Complex sample matrices can interfere with the chromatography.[24][25] Proper sample cleanup is essential to minimize these effects.
Section 3: Detailed Method Development and Protocols
This section provides a structured approach to developing a robust GC-MS method for chlorinated isomer analysis.
GC Column Selection
The choice of the stationary phase is paramount for achieving selectivity.[3][4]
| Compound Class | Recommended Stationary Phase(s) | Rationale |
| PCBs | 50% Phenyl Polysilphenylene-siloxane, Specialized phases | These phases offer unique selectivity for PCB congeners based on their planarity and chlorine substitution pattern.[7][8] |
| Chlorinated Pesticides | 5% Phenyl-methylpolysiloxane, 35% Phenyl-methylpolysiloxane | A 5% phenyl column is often sufficient for many common pesticides.[6] A mid-polarity 35% phenyl column can provide better resolution for more complex mixtures. |
| Chlorinated Paraffins | Non-polar or slightly polar phases | Due to the complexity of these mixtures, the goal is often to separate by carbon chain length and chlorination degree rather than individual isomers.[2][15] |
| Chlorinated Phenols | Mid- to high-polarity phases, Wax-type phases | The polar hydroxyl group requires a more polar stationary phase for good peak shape and resolution. Derivatization is also a common strategy.[13] |
| Chiral Chlorinated Compounds | Derivatized cyclodextrin phases | For enantiomeric separation, a chiral stationary phase is necessary.[26][27][28] |
Experimental Protocol: Optimizing the Oven Temperature Program
A systematic approach to optimizing the temperature program is essential for resolving complex isomer mixtures.[9][10][29]
-
Scouting Gradient:
-
Refining the Program:
-
Adjust Initial Temperature: If early eluting peaks are poorly resolved, lower the initial temperature.[9][12]
-
Optimize Ramp Rate: If resolution is poor throughout the chromatogram, decrease the ramp rate. For very complex mixtures, a ramp rate of 2-5 °C/min may be necessary.
-
Multi-Ramp Programs: If there are clusters of poorly resolved peaks separated by regions of good resolution, a multi-ramp program can be beneficial. Use a slower ramp rate through the regions of interest and a faster ramp rate through the other parts of the chromatogram.
-
Derivatization for Enhanced Separation
For some classes of chlorinated isomers, particularly those with active hydrogens like chlorinated phenols, derivatization can significantly improve chromatographic performance.[30][31]
Protocol: Silylation of Chlorinated Phenols
Silylation replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar.[30][32][33]
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., acetone) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[32][33]
-
Reaction: Cap the vial and heat at 60-70 °C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.
Note: Silylating reagents are sensitive to moisture, so ensure all glassware and solvents are dry.[30]
Advanced MS Techniques for Isomer Differentiation
When chromatographic separation is incomplete, advanced MS techniques can provide an additional dimension of separation.
-
Negative Chemical Ionization (NCI): As mentioned, NCI can enhance the selectivity for chlorinated compounds.[1][13][14] The fragmentation patterns in NCI can be more informative for isomer differentiation than those in EI.[13]
-
Tandem Mass Spectrometry (MS/MS): GC-MS/MS can be used to isolate a precursor ion and fragment it, which can help to differentiate between co-eluting isomers that produce different fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): The ability of HRMS to provide accurate mass data allows for the confident identification of analytes even in the presence of interfering matrix components.[1][15][34]
Workflow for Method Development
Caption: A systematic workflow for GC-MS method development.
References
-
Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry - Agilent. (2017, October 9). Retrieved January 14, 2026, from [Link]
-
Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC International. (2020, March 1). Retrieved January 14, 2026, from [Link]
-
Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography | LCGC International. (2020, March 1). Retrieved January 14, 2026, from [Link]
-
Detecting chlorinated paraffins in food using HRAM GC-MS. (2017, September 9). Retrieved January 14, 2026, from [Link]
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
(a) Derivatization techniques available for the analysis of chlorinated phenols by GC–MS - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Secrets of Successful Temperature Programming | LCGC International. (2017, August 1). Retrieved January 14, 2026, from [Link]
-
Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
-
Temperature Programming for Better GC Results | Phenomenex. (2025, August 12). Retrieved January 14, 2026, from [Link]
-
Optimizing Splitless GC Injections | LCGC International. (2018, August 13). Retrieved January 14, 2026, from [Link]
-
Analysis of Chlorinated Pesticides by GC/MS - cromlab-instruments.es. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). Retrieved January 14, 2026, from [Link]
-
Split, Splitless, and Beyond—Getting the Most From Your Inlet | LCGC International. (n.d.). Retrieved January 14, 2026, from [Link]
-
Effect of flow rate and temperature on peak resolution in gas chromatography - Reddit. (2023, November 2). Retrieved January 14, 2026, from [Link]
-
Split Vs. Splitless Injection in GC: Key Differences - Phenomenex. (2025, April 8). Retrieved January 14, 2026, from [Link]
-
A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level - ResearchGate. (2025, January 29). Retrieved January 14, 2026, from [Link]
-
Split/Splitless Injector Gas Chromatography - SCION Instruments. (n.d.). Retrieved January 14, 2026, from [Link]
-
Split vs. Splitless Injection - YouTube. (2020, April 28). Retrieved January 14, 2026, from [Link]
-
What Is Temperature Programming In Gas Chromatography? - Chemistry For Everyone. (2025, February 8). Retrieved January 14, 2026, from [Link]
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Effects of carrier gas flow rate on peak parameters from the CR sensors... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Agilent J&W GC Column Selection Guide - Postnova Analytics GmbH. (n.d.). Retrieved January 14, 2026, from [Link]
-
GC Derivatization. (n.d.). Retrieved January 14, 2026, from [Link]
-
Guide to GC Column Selection and Optimizing Separations - Restek Resource Hub. (2021, January 28). Retrieved January 14, 2026, from [Link]
-
Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples. (n.d.). Retrieved January 14, 2026, from [Link]
-
On-line dechlorination-hydrogenation of chlorinated paraffin mixtures using GC and GC/MS. (2025, August 10). Retrieved January 14, 2026, from [Link]
-
[PDF] Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals | Request PDF - ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]
-
PCB-GC-MS analysis- Congeners obtained in my analysis are not following the order and retention time mentioned in Calibration standard package? | ResearchGate. (2016, May 18). Retrieved January 14, 2026, from [Link]
-
Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Supercritical fluid chromatography separation of chiral pesticides: Unique capabilities to study cyhalothrin and metalaxyl as examples - PubMed. (2020, June 7). Retrieved January 14, 2026, from [Link]
-
PCB analysis GC/MS - Chromatography Forum. (2009, June 26). Retrieved January 14, 2026, from [Link]
-
A Look at Matrix Effects | LCGC International. (2017, December 1). Retrieved January 14, 2026, from [Link]
-
Replacing Aroclor Methods with Congener-Based Approaches for PCBs - SGS North America. (2020, March 16). Retrieved January 14, 2026, from [Link]
-
(PDF) PCB Determination in a Contaminated Site: A Comparative Analytical Approach between High- and Low-Resolution GC/MS - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Herbicidal Efficacy of Picolinic Acid and Phenoxyacetic Acid Herbicides: A Case Study of Picloram and 2,4-D
This guide provides an in-depth, objective comparison of the herbicidal performance of two major classes of synthetic auxin herbicides: the picolinic acids and the phenoxyacetic acids, represented by Picloram and 2,4-Dichlorophenoxyacetic acid (2,4-D), respectively.
While the initial topic of interest was 3,4,5-Trichloro-6-hydroxypicolinic acid, a comprehensive review of publicly available scientific literature reveals a scarcity of experimental data on this specific compound. To provide a robust, data-driven comparison as requested, this guide will focus on Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) . Picloram is a well-characterized, structurally related trichlorinated picolinic acid herbicide, allowing for a scientifically rigorous and relevant comparison with the widely used phenoxyacetic acid herbicide, 2,4-D.
This document is intended for researchers, scientists, and professionals in weed science and herbicide development. It synthesizes technical data with field-proven insights to explain the causality behind experimental observations and provide a framework for evaluating herbicidal efficacy.
Introduction to Synthetic Auxin Herbicides
Synthetic auxin herbicides were among the first selective organic herbicides developed, revolutionizing weed control in the 1940s.[1] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by susceptible plants. This leads to an overload of the auxin signaling pathway, causing uncontrolled, disorganized growth and ultimately, plant death.[2][3] Both 2,4-D and Picloram belong to this mode of action group (HRAC Group O), but their distinct chemical structures lead to differences in their efficacy, weed spectrum, and environmental behavior.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of these herbicides is crucial for predicting their behavior in application and in the environment.
| Property | Picloram | 2,4-D (Acid Form) |
| Chemical Structure | ||
| Chemical Formula | C₆H₃Cl₃N₂O₂ | C₈H₆Cl₂O₃ |
| Molar Mass | 241.46 g/mol | 221.04 g/mol |
| Chemical Family | Picolinic Acid | Phenoxyacetic Acid |
| Water Solubility | 430 mg/L (at 25°C) | 900 mg/L (at 25°C)[2] |
| Mode of Action | Synthetic Auxin | Synthetic Auxin[4] |
| Primary Use | Control of woody plants and deep-rooted perennial broadleaf weeds.[5] | Selective control of broadleaf weeds in grass crops, turf, and aquatic settings.[4][6] |
Mechanism of Action: A Shared Pathway with Different Affinities
Both herbicides function by binding to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[7][8] This binding event targets Aux/IAA transcriptional repressor proteins for degradation. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, triggering a cascade of physiological disruptions.
These disruptions include:
-
Cell Wall Acidification: Increased proton pump activity acidifies the cell wall, causing uncontrolled cell elongation.[9]
-
Ethylene Production: A surge in ethylene synthesis contributes to senescence and epinastic responses (twisting and curling of stems and leaves).[10][11]
-
Nucleic Acid and Protein Synthesis: Altered synthesis pathways lead to disorganized and unsustainable growth in vascular tissues.[11]
The result is a suite of symptoms characteristic of auxin herbicide phytotoxicity: stem and petiole twisting (epinasty), leaf cupping, brittleness, and eventual tissue necrosis and plant death.[1]
Caption: Molecular mechanism of synthetic auxin herbicides.
While the core mechanism is shared, research suggests that different chemical classes of auxin herbicides can exhibit varying binding affinities for different members of the TIR1/AFB receptor family.[7] These subtle differences in the "lock and key" fit may contribute to the observed variations in weed control spectrum and efficacy between picolinic acids like Picloram and phenoxy-carboxylates like 2,4-D.[7][8]
Comparative Herbicidal Efficacy and Spectrum
The most significant practical distinction between Picloram and 2,4-D lies in their spectrum of controlled weeds and their persistence.
-
2,4-D is renowned for its selective control of annual and perennial broadleaf weeds in monocot crops like corn, wheat, and rice, as well as in turfgrass.[2][4] It is generally fast-acting but has limited soil residual activity, breaking down in the soil over a period of days to weeks.[10]
-
Picloram is significantly more potent and persistent. It is highly effective against deep-rooted perennial broadleaf weeds, vines, and especially woody plants and brush, making it a staple in range and pasture management, industrial sites, and forestry.[5] Its greater soil persistence provides longer-term control but also necessitates careful management to avoid injury to subsequent sensitive crops.
Table 1: Comparative Efficacy on Select Weed Species
| Weed Species (Common Name) | Target Type | Typical Efficacy of 2,4-D | Typical Efficacy of Picloram |
| Lambsquarters (Chenopodium album) | Annual Broadleaf | Good to Excellent | Excellent |
| Common Ragweed (Ambrosia artemisiifolia) | Annual Broadleaf | Good to Excellent | Excellent |
| Canada Thistle (Cirsium arvense) | Perennial Broadleaf | Fair to Good (Suppression) | Excellent (Control) |
| Field Bindweed (Convolvulus arvensis) | Perennial Broadleaf | Fair (Suppression) | Excellent (Control) |
| Multiflora Rose (Rosa multiflora) | Woody Perennial | Poor to Fair | Excellent |
| Kochia (Bassia scoparia) | Annual Broadleaf | Variable (Resistance is common) | Good to Excellent |
| Grasses (e.g., Poa annua) | Monocot | Not effective | Not effective |
Note: Efficacy can be highly dependent on application rate, timing, environmental conditions, and the presence of herbicide-resistant biotypes.[12]
Environmental Fate and Toxicology
The environmental characteristics of these herbicides are critical considerations for their safe and effective use.
| Parameter | Picloram | 2,4-D |
| Soil Half-Life | More persistent; typically 90 days, but can range from 20 to 300 days depending on conditions. | Less persistent; typically 6-10 days in soil.[10][13] |
| Mobility in Soil | High mobility, particularly in sandy soils with low organic matter. Potential to leach into groundwater. | Moderate mobility. The anionic form is water-soluble but degradation is typically rapid.[13] |
| Primary Degradation | Primarily microbial degradation; slow photolysis. | Rapid microbial degradation.[10] |
| Mammalian Toxicity (Oral LD₅₀, Rat) | Low (~8200 mg/kg) | Low to Moderate (699 mg/kg)[13] |
| Aquatic Toxicity | Slightly to moderately toxic to fish and aquatic invertebrates. | Ester formulations can be highly toxic to fish and aquatic life; salt formulations are generally less so.[2][14] |
Disclaimer: Toxicological and environmental fate data can vary based on the specific formulation (e.g., acid, salt, or ester) and environmental conditions.
Standardized Protocol: Greenhouse Whole-Plant Bioassay for Efficacy Comparison
To generate reliable comparative data, a standardized dose-response bioassay is essential. This protocol outlines a self-validating system for assessing herbicidal efficacy in a controlled greenhouse environment.
Protocol Steps
-
Plant Propagation:
-
Select seeds of a target broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti) and a known susceptible reference population.[15]
-
Sow seeds in trays filled with a commercial potting medium. After germination, transplant individual seedlings at a uniform growth stage (e.g., two true leaves) into 10 cm pots.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach the 3-4 true leaf stage, ensuring they are not under environmental stress.[15]
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of analytical-grade Picloram and 2,4-D. Perform serial dilutions to create a range of at least five non-zero application rates for each herbicide, designed to bracket the expected 50% growth reduction (GR₅₀) level.[16] Include a non-treated control.
-
Formulate spray solutions with appropriate adjuvants as recommended for commercial products.
-
Apply herbicides using a calibrated laboratory spray chamber equipped with a flat-fan nozzle to ensure uniform coverage at a set volume (e.g., 200 L/ha).[15]
-
-
Experimental Design and Data Collection:
-
Arrange the pots in a randomized complete block design with at least four replications for each treatment.
-
Return plants to the greenhouse post-application.
-
At 21 days after treatment (DAT), perform efficacy assessments:
-
Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (complete death) relative to the non-treated control.
-
Biomass Reduction: Harvest the above-ground portion of each plant, record the fresh weight, then dry in an oven at 70°C for 72 hours and record the dry weight.[15]
-
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each treated plant relative to the mean biomass of the non-treated controls.
-
Analyze the data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model).
-
From the regression model, determine the GR₅₀ value for each herbicide, which represents the dose required to inhibit plant growth by 50%. This provides a quantitative measure for comparing herbicide potency.
-
Caption: Experimental workflow for a herbicide efficacy bioassay.
Conclusion for the Research Professional
The choice between a picolinic acid herbicide like Picloram and a phenoxyacetic acid herbicide like 2,4-D is dictated by the target weed spectrum, the desired longevity of control, and the environmental context.
-
2,4-D remains a highly effective and economical option for selective, short-term control of annual and susceptible perennial broadleaf weeds in many cropping and turf systems. Its rapid degradation minimizes risks to subsequent crops.[10]
-
Picloram offers a more potent and persistent solution required for managing difficult-to-control perennial weeds and woody species.[5] Its systemic activity and soil longevity are advantageous for long-term vegetation management in non-crop areas. However, this persistence demands rigorous stewardship to prevent off-target injury and groundwater contamination.
For the researcher, understanding the subtle differences in their molecular interactions with auxin receptors, coupled with their distinct physicochemical properties, provides a fertile ground for investigating weed resistance mechanisms and designing novel herbicidal molecules with improved efficacy and environmental profiles.[7][8]
References
- Vertex AI Search. 2,4-Dichlorophenoxyacetic acid.
- National Pesticide Information Center. 2,4-D Technical Fact Sheet.
- Wikipedia. 2,4-Dichlorophenoxyacetic acid.
- PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- BYJU'S. 2,4-Dichlorophenoxyacetic acid.
- Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- Vertex AI Search. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- Tuftonboro NH.
- NIH. Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- Benchchem.
- Aquatic Plant Management Society. General guidelines for sound, small-scale herbicide efficacy research.
- NIH. The differential binding and biological efficacy of auxin herbicides.
- The Ohio State University Pressbooks. 17.
- ResearchGate. Synthetic auxin herbicides: finding the lock and key to weed resistance.
- Australian Herbicide Resistance Initiative (AHRI) - University of Western Australia. Weed resistance to synthetic auxin herbicides.
- PubMed. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide.
- Wikipedia. Triclopyr.
- US EPA. 2,4-D.
- PubChem - NIH. Picloram.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3,4,5-Trichloro-6-hydroxypicolinic Acid in Water
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3,4,5-trichloro-6-hydroxypicolinic acid in aqueous matrices. As no standardized, publicly available validated method for this specific analyte currently exists, this document will detail a robust validation strategy, drawing upon established principles for structurally related compounds such as chlorinated phenols and picolinic acid derivatives. The methodologies and validation parameters are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Environmental Protection Agency (EPA).[1][2][3][4][5][6][7]
The primary focus will be on developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized for its superior sensitivity and selectivity for trace-level analysis of complex environmental samples. Comparative insights into alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), will also be provided to offer a broader analytical perspective.
The Analyte: this compound
This compound is a halogenated aromatic compound. Its structure, characterized by a pyridine ring with chlorine, hydroxyl, and carboxylic acid functional groups, suggests properties that make it amenable to reversed-phase liquid chromatography. The presence of chlorine atoms also makes it a candidate for sensitive detection by mass spectrometry.
dot
graph "chemical_structure" { layout=neato; node [shape=plaintext]; "C6H2Cl3NO3" [pos="0,2.5!"]; "node1" [label="", shape=none, width=0, height=0, pos="0,0!"]; "node2" [label="N", pos="-1.5,0!"]; "node3" [label="C", pos="-0.75,1.3!"]; "node4" [label="C", pos="0.75,1.3!"]; "node5" [label="C", pos="1.5,0!"]; "node6" [label="C", pos="0.75,-1.3!"]; "node7" [label="C", pos="-0.75,-1.3!"]; "node8" [label="Cl", pos="-1.25,2.5!"]; "node9" [label="Cl", pos="1.25,2.5!"]; "node10" [label="Cl", pos="2.75,0!"]; "node11" [label="OH", pos="1.25,-2.5!"]; "node12" [label="C(=O)OH", pos="-2.75,-1.3!"]; "node1" -- "node2" -- "node3" -- "node4" -- "node5" -- "node6" -- "node7" -- "node2"; "node3" -- "node8"; "node4" -- "node9"; "node5" -- "node10"; "node6" -- "node11"; "node7" -- "node12"; }
Caption: Chemical structure of this compound.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile/derivatized compounds by boiling point and mass-to-charge ratio.[8][9] | Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.[9][10][11] |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization to enhance volatility and thermal stability.[12] | Often requires solid-phase extraction (SPE) for sample clean-up and concentration. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information from mass spectra. | Very High; tandem MS (MS/MS) minimizes matrix interference. |
| Sensitivity | Lower (µg/mL to high ng/mL range). | High (low ng/mL to pg/mL range). | Highest (pg/mL to fg/mL range). |
| Throughput | High. | Moderate, due to potential derivatization steps. | High, with modern UPLC systems. |
| Cost | Low. | Moderate. | High. |
| Recommendation | Suitable for screening or analysis of less complex matrices where high sensitivity is not required. | A robust technique, but the need for derivatization for a polar, acidic compound can be a drawback.[8] | The gold standard for trace quantitative analysis in complex matrices like environmental water.[13][14] |
Validation of an LC-MS/MS Method: An Experimental Protocol
The following protocol outlines the steps for validating an LC-MS/MS method for the quantification of this compound in water, in accordance with ICH Q2(R1) guidelines.[1][6]
Method Development and Optimization
a. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid to promote protonation and improve peak shape, is recommended.[11][14]
-
Flow Rate: Typically 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
b. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is predicted to be most effective due to the presence of the acidic carboxylic acid and hydroxyl groups.
-
Tuning: The analyte is infused directly into the mass spectrometer to optimize parameters such as capillary voltage, source temperature, and gas flows.
-
MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) should be identified to ensure selectivity. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) and fragmenting it to produce characteristic product ions.
Validation Parameters and Acceptance Criteria
The following validation characteristics must be assessed as per ICH Q2(R1) guidelines.[1][6]
a. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze blank water samples from at least six different sources to assess for interferences at the retention time of the analyte.
-
Analyze a spiked sample and a blank sample to ensure no interfering peaks are present at the analyte's retention time in the blank.
-
-
Acceptance Criteria: No significant interfering peaks (e.g., >20% of the LLOQ response) should be observed in the blank samples at the retention time of the analyte for the selected MRM transitions.
b. Linearity:
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five calibration standards by spiking blank water with known concentrations of the analyte.
-
Analyze the standards and plot the peak area response versus the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.
c. Accuracy:
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration range.
-
The analysis should be performed on at least three separate days.
-
-
Acceptance Criteria: The mean recovery should be within 80-120% of the nominal concentration.
d. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure:
-
Repeatability: Analyze at least six replicates of the low, medium, and high QC samples on the same day.
-
Intermediate Precision: Analyze the same QC samples on at least three different days.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% for all QC levels, and ≤ 20% for the LLOQ.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected and quantified with acceptable accuracy and precision.
-
Procedure:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (80-120% recovery).
-
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with the defined precision and accuracy.
f. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to critical method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze a mid-level QC sample under these varied conditions.
-
-
Acceptance Criteria: The results should not be significantly affected by these minor changes, demonstrating the method's reliability during routine use.
dot
Caption: A typical workflow for analytical method validation.
Trustworthiness Through a Self-Validating System
The described protocol is designed to be a self-validating system. Each validation parameter builds upon the others to create a comprehensive picture of the method's performance. For instance, a linear calibration curve is meaningless without the demonstration of specificity, as interferences could artificially inflate the signal. Similarly, accuracy and precision data are only reliable within the validated linear range. By systematically evaluating each of these interconnected parameters, we build confidence in the method's ability to produce reliable and reproducible data. The inclusion of QC samples in every analytical run further ensures the ongoing validity of the method.
This comprehensive approach, grounded in internationally recognized guidelines, ensures that the developed method is robust, reliable, and fit for its intended purpose of quantifying this compound in water.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
Method Validation and Peer Review Policies and Guidelines | US EPA. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Method Validation and Peer Review Policies and Guidelines | US EPA. [Link]
-
Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alter. [Link]
-
Guide to Method Flexibility and Approval of EPA Water Methods - California Water Boards. [Link]
-
Methods Approved to Analyze Drinking Water Samples to Ensure Compliance with Regulations | US EPA. [Link]
-
Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS | Spectroscopy Online. [Link]
-
The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. [Link]
-
3-Hydroxypicolinic Acid Analysis Service - Mtoz Biolabs. [Link]
-
High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - NIH. [Link]
-
Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. [Link]
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - NIH. [Link]
-
PESTICIDE ANALYSIS IN WATER SAMPLES USING GC-MS PULSED SPLITLESS INJECTION - CORE. [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. [Link]
-
This compound | C6H2Cl3NO3 | CID 26339028 - PubChem. [Link]
-
P-005 - Picolinic Acid by HPLC - Issue 3 | PDF - Scribd. [Link]
-
Analysis of Chlorinated Pesticides by GC/MS - cromlab-instruments.es. [Link]
-
Clinical LC-MS/MS Systems: Analytical Capabilities - Waters Corporation. [Link]
-
Analytical Method Validation & Common Problem 1 - NPRA. [Link]
-
hplc assay method: Topics by Science.gov. [Link]
-
HPLC-MS/MS of Highly Polar Compounds - BiblioBoard. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
Sources
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- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. fda.gov [fda.gov]
- 5. epa.gov [epa.gov]
- 6. database.ich.org [database.ich.org]
- 7. epa.gov [epa.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxypicolinic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wrc.org.za [wrc.org.za]
- 14. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of 3,4,5-Trichloro-6-hydroxypicolinic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profiles of a compound. This guide provides a comprehensive comparison of the spectroscopic data for 3,4,5-trichloro-6-hydroxypicolinic acid and its key isomers, offering a practical framework for their differentiation using common analytical techniques.
In the synthesis of this compound, a compound of interest in medicinal chemistry, the potential for the formation of positional isomers is a critical consideration. Variations in the substitution pattern of the chlorine and hydroxyl groups on the picolinic acid scaffold can lead to the co-elution of closely related isomers, making their individual characterization challenging. This guide will focus on the spectroscopic distinctions between this compound and two of its most probable isomers: 3,4,6-trichloro-5-hydroxypicolinic acid and 3,5,6-trichloro-4-hydroxypicolinic acid.
Due to the limited availability of experimental spectroscopic data for these specific trichlorinated hydroxypicolinic acids in the public domain, this guide will leverage predicted spectroscopic data. This approach is a common and valuable tool in modern analytical chemistry, enabling researchers to anticipate the spectral features of novel or uncharacterized compounds. The predicted data presented herein is generated based on well-established computational models and provides a robust foundation for the principles of spectroscopic differentiation.
The Isomers in Focus
The three isomers that will be compared in this guide are:
-
Isomer 1: this compound
-
Isomer 2: 3,4,6-Trichloro-5-hydroxypicolinic acid
-
Isomer 3: 3,5,6-Trichloro-4-hydroxypicolinic acid
Caption: Molecular structures of the three trichloro-hydroxypicolinic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, as it provides detailed information about the chemical environment of individual atoms. For the isomers , both ¹H and ¹³C NMR will exhibit distinct patterns.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are expected to be relatively simple, with the most significant differences arising from the chemical shift of the single aromatic proton and the acidic protons of the hydroxyl and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Isomer 1 (3,4,5-Trichloro-6-hydroxy) | Isomer 2 (3,4,6-Trichloro-5-hydroxy) | Isomer 3 (3,5,6-Trichloro-4-hydroxy) | Key Differentiating Features |
| Pyridine-H | No aromatic proton | ~7.8-8.2 | No aromatic proton | Presence of a signal for Isomer 2. |
| -OH | ~10.0-12.0 | ~9.5-11.5 | ~10.5-12.5 | Subtle shifts due to electronic environment. |
| -COOH | ~13.0-14.0 | ~13.0-14.0 | ~13.0-14.0 | Broad signals, may be difficult to distinguish. |
The most striking difference will be the presence of an aromatic proton signal for Isomer 2 , which is absent in Isomers 1 and 3 due to full substitution of the pyridine ring. This makes ¹H NMR a definitive tool for identifying Isomer 2. Distinguishing between Isomer 1 and Isomer 3 will rely on more subtle differences, potentially observable in the ¹³C NMR spectrum.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy will provide a unique fingerprint for each isomer based on the chemical shifts of the carbon atoms in the pyridine ring and the carboxyl group. The electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl group will cause distinct shifts in the carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | Isomer 1 (3,4,5-Trichloro-6-hydroxy) | Isomer 2 (3,4,6-Trichloro-5-hydroxy) | Isomer 3 (3,5,6-Trichloro-4-hydroxy) |
| C2 (-COOH) | ~165-170 | ~164-169 | ~166-171 |
| C3 | ~130-135 | ~128-133 | ~132-137 |
| C4 | ~140-145 | ~142-147 | ~150-155 (-OH) |
| C5 | ~125-130 | ~145-150 (-OH) | ~120-125 |
| C6 | ~155-160 (-OH) | ~153-158 | ~158-163 |
The key to differentiating these isomers using ¹³C NMR lies in the distinct chemical shifts of the carbon atoms bearing the hydroxyl group and the pattern of the chlorinated carbons. For instance, the C4 in Isomer 3 is expected to be significantly downfield due to the attached hydroxyl group compared to the chlorinated C4 in Isomers 1 and 2.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While all three isomers share the same functional groups (carboxylic acid, hydroxyl, and chloro-pyridine), the position of these groups will influence the vibrational frequencies of the bonds, leading to subtle but measurable differences in their IR spectra.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Isomer 1 (3,4,5-Trichloro-6-hydroxy) | Isomer 2 (3,4,6-Trichloro-5-hydroxy) | Isomer 3 (3,5,6-Trichloro-4-hydroxy) |
| O-H Stretch (acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| O-H Stretch (phenol) | 3200-3600 | 3200-3600 | 3200-3600 |
| C=O Stretch (acid) | 1700-1730 | 1690-1720 | 1710-1740 |
| C=C, C=N Stretch | 1400-1600 | 1400-1600 | 1400-1600 |
| C-Cl Stretch | 600-800 | 600-800 | 600-800 |
The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is expected to show the most significant differences between the isomers. The pattern of C-Cl stretching vibrations and the pyridine ring deformations will be unique for each substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the compounds and can provide structural information through the analysis of fragmentation patterns. All three isomers have the same molecular formula (C₆H₂Cl₃NO₃) and therefore the same nominal molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
The fragmentation patterns in electron ionization (EI) mass spectrometry will be influenced by the positions of the substituents. The loss of CO₂, H₂O, Cl, and HCl are all expected fragmentation pathways. The relative intensities of the fragment ions will likely differ between the isomers, providing another layer of evidence for their differentiation. For instance, the proximity of the hydroxyl and carboxylic acid groups in certain isomers might favor specific fragmentation pathways.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy (¹H and ¹³C)
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy (FTIR-ATR)
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (HRMS-ESI)
An In-Depth Guide to Inter-Laboratory Validation of Synthetic Auxin Quantification Methods
Introduction
Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba, are widely used as herbicides in modern agriculture. Their potent biological activity necessitates precise and accurate quantification for various applications, including regulatory compliance, environmental monitoring, and developmental research. A single-laboratory validated method provides a degree of confidence, but to establish a method as a robust, reliable standard, it must undergo a rigorous inter-laboratory validation, also known as a collaborative study or ring test.
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory validation study for the quantification of synthetic auxins. It is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish standardized methods with proven reproducibility across different laboratories, instruments, and operators.
Part 1: Foundational Principles of Method Validation
Before embarking on a multi-laboratory study, it is crucial to understand the distinction between single-laboratory validation and inter-laboratory validation.
-
Single-Laboratory Validation: This process establishes the performance characteristics of a method within one laboratory. Key parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is further divided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.[1]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
-
Inter-Laboratory Validation (Collaborative Study): This is the critical next step to assess the reproducibility of the method—the precision between laboratories.[2][3] An inter-laboratory study provides an objective measure of how well the method performs in the hands of different analysts using different equipment in various locations.[3] Authoritative bodies like AOAC International and IUPAC have established comprehensive guidelines for conducting these studies.[4][5]
The primary goal is to determine if a method is "fit for purpose," meaning its performance characteristics are acceptable for its intended use.[6][7]
Part 2: Designing a Robust Inter-Laboratory Study
A successful inter-laboratory study is built on meticulous planning and a harmonized protocol. The overall workflow can be visualized as follows:
Caption: Workflow for an inter-laboratory validation study.
Key Causality Behind Experimental Choices:
-
Harmonized Protocol: Providing a single, detailed analytical procedure is paramount. Ambiguity is the enemy of reproducibility. Every step, from sample weighing to data processing, must be clearly defined to ensure all laboratories are testing the method, not their interpretation of it.
-
Homogeneous Test Materials: The variability in the test samples must be negligible compared to the expected analytical variability. Any inhomogeneity can falsely inflate the calculated reproducibility standard deviation, leading to an incorrect assessment of the method's performance.[8][9]
-
Blind-Coded Samples: To prevent conscious or unconscious bias, the identity and expected concentration of the analytes in the test materials should be unknown to the analysts performing the tests.[10]
-
Sufficient Number of Laboratories: A minimum of eight participating laboratories reporting valid data is generally required to achieve statistically significant estimates of the method's performance characteristics.[4][5] Fewer laboratories may be acceptable in special cases but will result in a wider confidence interval for the precision estimates.[5]
Part 3: A Comparative Protocol: LC-MS/MS for Synthetic Auxin Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of synthetic auxins due to its exceptional sensitivity and selectivity.[11][12][13]
Rationale for Key Protocol Steps:
-
Extraction (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is often chosen for its efficiency in extracting a wide range of analytes from complex matrices like soil or plant tissue while minimizing solvent usage.
-
Internal Standards: The use of stable isotope-labeled (e.g., ¹³C- or ²H-labeled) versions of the target auxins as internal standards is critical. These compounds co-elute and have nearly identical chemical properties and ionization efficiencies to the native analytes, allowing them to compensate for variations in sample preparation, matrix effects, and instrument response.
-
Matrix-Matched Calibration: Synthetic auxins are often analyzed in complex matrices (e.g., soil, produce). Matrix components can suppress or enhance the ionization of the analyte in the MS source, a phenomenon known as the "matrix effect." To compensate for this, calibration standards should be prepared in a blank matrix extract that is representative of the samples being analyzed.[14]
Detailed Experimental Protocol
1. Sample Preparation (Modified QuEChERS)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the internal standard working solution.
-
Add 10 mL of water and 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).
-
Cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE (dispersive solid-phase extraction) tube containing cleanup sorbents (e.g., MgSO₄, PSA, C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target auxins (e.g., starting at 10% B, ramping to 95% B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for each auxin and its labeled internal standard must be used.[12]
Part 4: Data Analysis and Interpretation
The statistical analysis of inter-laboratory data is governed by international standards such as ISO 5725.[15]
Caption: Statistical analysis workflow for inter-laboratory data.
Key Performance Metrics:
-
Repeatability Standard Deviation (s_r): The standard deviation of test results obtained under repeatability conditions. The relative standard deviation for repeatability is RSD_r .
-
Reproducibility Standard Deviation (s_R): The standard deviation of test results obtained under reproducibility conditions (i.e., between laboratories). The relative standard deviation for reproducibility is RSD_R .
The Horwitz Ratio (HorRat): A Key Acceptability Criterion
A critical tool for interpreting the results of a collaborative study is the Horwitz Ratio (HorRat).[8][9][16][17] It is a normalized performance parameter that compares the observed reproducibility (RSD_R) with a predicted value (PRSDR) derived from the Horwitz equation.[8][9][16][17]
PRSDR (%) = 2 * C^(-0.15)
Where C is the concentration expressed as a mass fraction (e.g., 1 mg/kg = 10⁻⁶).[8][18]
The HorRat value is calculated as: HorRat = RSD_R / PRSDR [8][9]
-
Interpretation of HorRat Values:
-
HorRat ≈ 1.0: The method's reproducibility is as expected for a method at that concentration level.
-
HorRat < 0.5: May indicate excellent precision, but could also suggest unreported averaging or a study design that did not capture all sources of variability.[8][9]
-
HorRat > 2.0: Suggests the method has poor reproducibility and may be unsuitable for its intended purpose.[8][9] Potential causes include sample inhomogeneity, an insufficiently detailed protocol, or the method being operated below its limit of determination.[8][9][16]
-
Hypothetical Data Presentation
The following table summarizes hypothetical but realistic results from an inter-laboratory study for the quantification of 2,4-D in a soil matrix.
Table 1: Hypothetical Inter-Laboratory Comparison for 2,4-D in Soil (Assigned Value = 50 µg/kg)
| Performance Parameter | Value | Acceptance Criteria |
| Number of Laboratories | 8 | ≥ 8 |
| Mean Concentration (µg/kg) | 49.5 | - |
| Repeatability (RSD_r) | 6.5% | Method Dependent |
| Reproducibility (RSD_R) | 14.8% | Method Dependent |
| Predicted RSDR (PRSDR) | 16.0% | Calculated |
| Horwitz Ratio (HorRat) | 0.93 | 0.5 - 2.0 |
In this example, the HorRat value of 0.93 falls comfortably within the acceptable range, indicating that the LC-MS/MS method demonstrates satisfactory reproducibility for quantifying 2,4-D at this concentration level.
Part 5: Common Challenges and Best Practices
-
Challenge: Data Integrity and Management
-
Challenge: Outlier Management
-
Problem: Deciding whether a result is a statistical outlier or indicative of a flaw in the method requires careful judgment.
-
Best Practice: Use internationally recognized statistical tests (e.g., Cochran's, Grubbs') to identify potential outliers.[21] However, always investigate the technical reasons for a potential outlier before exclusion. Was there a protocol deviation? An instrument malfunction? Statistical removal should be the last resort and must be fully documented.
-
-
Challenge: Method Transfer
-
Problem: A method that works perfectly in the developing lab may fail in another due to subtle differences in instrumentation, reagents, or environmental conditions.
-
Best Practice: The analytical protocol must be exceptionally detailed. Include system suitability tests (SSTs) that each laboratory must pass before analyzing the test samples. SSTs (e.g., minimum peak resolution, signal-to-noise ratio) ensure that the analytical system is performing adequately.
-
Conclusion
An inter-laboratory validation study is the pinnacle of analytical method validation. It provides the ultimate test of a method's transferability and reproducibility, which are essential for its adoption as a standard or reference method. By following a well-structured design based on international guidelines, employing robust analytical techniques like LC-MS/MS, and performing a rigorous statistical evaluation, organizations can establish quantification methods for synthetic auxins that are truly fit for purpose, ensuring reliable and comparable results across the scientific community.
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A Senior Application Scientist's Guide to Assessing the Binding Affinity of Picolinate-Based Compounds to Auxin Receptors
This guide provides a comprehensive, in-depth comparison of methodologies for assessing the binding affinity of synthetic auxin candidates, with a focus on 3,4,5-Trichloro-6-hydroxypicolinic acid, to the TIR1/AFB family of auxin co-receptors. We will delve into the mechanistic underpinnings of the primary biophysical techniques, provide field-proven experimental protocols, and present comparative data to ground our discussion in real-world applications for researchers, scientists, and drug development professionals.
Introduction: The Auxin Co-Receptor System and the Quest for Selective Ligands
The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant growth and development. Its signaling pathway is elegantly simple in its core components yet capable of generating a vast complexity of responses. The perception of auxin occurs through a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[1][2] Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins.[1] This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1][3] The removal of the Aux/IAA protein liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.[2][4]
The existence of multiple TIR1/AFB proteins (six in the model plant Arabidopsis thaliana) and numerous Aux/IAA repressors allows for a combinatorial system of co-receptors, each potentially having distinct auxin sensing properties.[5][6] This diversity is a key target for agrochemical development. Synthetic auxins, used for decades as herbicides, function by overwhelming this natural regulatory system. Their efficacy and species selectivity often depend on their differential binding affinity for specific TIR1/AFB-Aux/IAA co-receptor pairs.[2][7]
The compound this compound, also known as 3,5,6-trichloro-2-pyridinol (TCP), is the primary metabolite of the herbicide Triclopyr and the insecticide Chlorpyrifos.[8][9] While its direct binding to auxin receptors is not extensively documented in publicly available literature, its structural similarity to picolinate-based herbicides like Picloram makes it a compound of interest. Picloram is well-characterized to exhibit selective high-affinity binding to the AFB5 receptor.[2][5][10][11] Therefore, accurately quantifying the binding affinity of novel compounds like TCP to the various TIR1/AFB receptors is a critical step in discovering new herbicides and understanding their mode of action.
This guide will compare the two gold-standard, label-free techniques for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
The Auxin Signaling Pathway
The core of auxin signaling is a transcriptional derepression mechanism. In the absence of auxin, Aux/IAA proteins bind to and inhibit ARF transcription factors. The arrival of auxin creates a binding surface on the TIR1/AFB protein, which then recruits an Aux/IAA protein, leading to its degradation and the activation of ARF-mediated gene expression.
Caption: The TIR1/AFB-mediated auxin signaling pathway.
Chapter 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is an optical technique that allows for the real-time, label-free analysis of biomolecular interactions.[12][13] It has been used extensively to characterize the binding of auxins to the TIR1/AFB receptors.[14][15]
Principle and Causality
The core of an SPR experiment involves immobilizing one interacting partner, the "ligand" (in our case, the TIR1/AFB receptor protein), onto a sensor chip with a thin gold film.[16][17] A solution containing the other partner, the "analyte" (e.g., this compound), is then flowed over this surface. When the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the local refractive index.[18][16] This change is detected by monitoring the reflection of polarized light off the gold film, which is reported in real-time as a change in Resonance Units (RU).[18]
The resulting plot of RU versus time is called a sensorgram. The "association phase" shows the binding as analyte flows over the surface, and the "dissociation phase" shows the release of the analyte when it is replaced by a flow of buffer alone.[16][19]
Why choose SPR? The primary advantage of SPR is its ability to provide detailed kinetic information. By fitting the association and dissociation curves, one can determine not only the equilibrium dissociation constant (KD), which reflects the affinity, but also the individual rate constants for binding (ka) and unbinding (kd). This provides a deeper mechanistic understanding of the interaction. For instance, two compounds could have the same affinity (KD) but achieve it through very different kinetics—one binding and unbinding rapidly, the other slowly. This can have significant biological implications.
SPR Experimental Workflow Diagram
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side-by-side comparison of different synthesis routes for chlorinated picolinic acids
Introduction
Chlorinated picolinic acids are a cornerstone of modern agrochemistry, forming the structural basis for a class of high-potency, selective herbicides known as synthetic auxins.[1] Molecules like 3,6-dichloropicolinic acid (clopyralid) and 4-amino-3,6-dichloropicolinic acid (aminopyralid) are critical for controlling broadleaf weeds in various crops and managed lands.[2][3] Their efficacy stems from their ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.
The industrial-scale production of these compounds is a subject of continuous research and development, driven by the need for processes that are not only economically viable but also safe, scalable, and environmentally sustainable. The choice of a synthetic route has profound implications, impacting everything from raw material cost and catalyst selection to waste stream management and operator safety.
This guide provides a side-by-side comparison of the principal synthesis routes for clopyralid and aminopyralid. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to offer researchers, chemists, and drug development professionals a comprehensive understanding of the available methodologies. Our analysis will focus on the causality behind experimental choices, emphasizing the shift from older routes reliant on hazardous reagents to modern, cleaner technologies.
I. Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid)
Clopyralid is a selective herbicide widely used for the control of perennial and annual broadleaf weeds. Its synthesis has evolved significantly, moving from multi-step chemical processes to more streamlined and efficient electrochemical methods.
Route 1: Electrochemical Reduction of 3,4,5,6-Tetrachloropicolinic Acid (Modern Industrial Route)
This approach represents the current state-of-the-art for industrial clopyralid production, prized for its high yield, purity, and avoidance of toxic reagents.[2] The core of this process is the selective electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid (TCP) to remove the chlorine atoms at the 4- and 5-positions.
Causality and Mechanistic Insights: The choice of an electrochemical pathway is driven by its high selectivity and cleaner profile. Unlike chemical reduction methods that may require hazardous materials like hydrazine, this process uses electrons as the "reagent" for dechlorination. The reaction is typically conducted in an undivided electrolytic cell. A silver cathode is often chosen for its excellent performance in such reductions.[4] The process is carefully staged by controlling the pH. An initial reaction at a moderately alkaline pH (8.5–11) facilitates the removal of the first chlorine, forming a trichloropicolinate intermediate. The pH is then raised significantly (13–13.5) to complete the reduction to the desired 3,6-dichloro product.[5] This pH control is crucial to manage the solubility of the reactant and to prevent side reactions, such as hydroxylation at elevated temperatures.[5]
Experimental Protocol: Industrial Electrochemical Synthesis [4]
-
Cell Setup: An undivided tank-type electrolytic cell equipped with a silver cathode is used.
-
Electrolyte Preparation: An aqueous solution of sodium hydroxide (8% by mass) is prepared as the electrolyte. 3,4,5,6-tetrachloropicolinic acid (TCP) is dissolved in this solution to a concentration of 5% by mass.
-
Electrolysis: The electrolyte is circulated through the cell at a flow rate of 6 cm/s, and the temperature is maintained at 313 K (40°C). A cathode current density of 600 A/m² is applied.
-
Reaction Monitoring: The reaction is monitored until the conversion of TCP is complete (typically >99%).
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 3,6-dichloropicolinic acid.
-
Purification: The precipitated solid is collected by filtration, washed, and dried to yield the final product with a purity of >95%.
Workflow Diagram:
Caption: Synthesis of Clopyralid via dehydrazination.
Route 3: Hydrolysis of 3,6-Dichloro-2-(trichloromethyl)pyridine
This method involves the hydrolysis of a trichloromethyl group at the 2-position of the pyridine ring to form the carboxylic acid. It is a conceptually straightforward route but requires harsh conditions and handling of strong acids.
Causality and Mechanistic Insights: The trichloromethyl group is a synthetic equivalent of a carboxylic acid. Its conversion is typically achieved by heating with a strong mineral acid, such as sulfuric acid. [6]The reaction proceeds via a series of hydrolysis steps, likely involving dichlorocarbene intermediates, ultimately forming the carboxylic acid and releasing hydrogen chloride. The high cost of the starting material and the corrosive nature of the reaction make it less favorable for commercial production compared to the electrochemical route. [2] Experimental Protocol: General Procedure for Trichloromethyl Group Hydrolysis [6]1. Reaction Setup: In a flask equipped for gas evolution, dissolve the 2-trichloromethyl pyridine derivative in concentrated sulfuric acid (e.g., 98%). 2. Heating: Heat the solution to between 110°C and 120°C. Vigorous evolution of hydrogen chloride gas will be observed. 3. Reaction Time: Maintain the temperature for approximately 2 hours or until gas evolution ceases. 4. Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. 5. Isolation: The precipitated chlorinated picolinic acid is collected by filtration, washed with cold water, and dried.
Comparative Summary: Clopyralid Synthesis Routes
| Feature | Electrochemical Reduction | Dehydrazination | Hydrolysis of -CCl₃ |
| Starting Material | 3,4,5,6-Tetrachloropicolinic Acid | 3,5,6-Trichloro-4-hydrazinopicolinic Acid | 3,6-Dichloro-2-(trichloromethyl)pyridine |
| Key Reagents | NaOH, Electricity | NaOH, Hydrazine, HCl | Concentrated H₂SO₄ |
| Reported Yield | >90% [4] | ~62-78% [7][8] | High (Specific data varies) |
| Product Purity | >95% [4] | ~90% [7] | Good, requires purification |
| Safety Concerns | Electrical hazards, handling of NaOH | High: Hydrazine is toxic and flammable [9] | High: Use of hot, concentrated acid |
| Environmental | Cleaner, avoids toxic reagents | Use of hazardous hydrazine | Corrosive acid waste |
| Scalability | Proven for industrial scale [4] | Limited by safety concerns | Feasible but challenging |
| Overall Assessment | Preferred industrial method: Efficient, clean, high-yield | Largely obsolete: Significant safety risks | Alternative route: High cost and harsh conditions |
II. Synthesis of 4-Amino-3,6-dichloropicolinic Acid (Aminopyralid)
Aminopyralid is a highly effective herbicide for controlling invasive broadleaf weeds, particularly in pastures and rangeland. [3]Its synthesis is dominated by a clean, selective catalytic hydrogenation process.
Route 1: Selective Catalytic Hydrogenation (Preferred Industrial Route)
This route is the primary method for producing aminopyralid. It involves the selective catalytic hydrodechlorination of 4-amino-3,5,6-trichloropicolinic acid, removing only the chlorine atom at the 5-position.
Causality and Mechanistic Insights: The key to this synthesis is selectivity. The chlorine atom at the 5-position is sterically more accessible and electronically different from those at the 3- and 6-positions, allowing for its preferential removal. A palladium-on-carbon (Pd/C) catalyst is highly effective for this transformation. [10]The reaction is run in a basic aqueous solution, which is necessary to dissolve the starting material. Hydrogen gas is the reducing agent, making this a "green" chemical process that avoids the use of stoichiometric, toxic reducing agents. [3]The process is carried out under moderate pressure and temperature, making it well-suited for industrial production.
Experimental Protocol: Catalytic Hydrogenation [10]1. Precursor Solubilization: Dissolve 4-amino-3,5,6-trichloropyridine-2-carboxylic acid in water by adding sodium hydroxide solution. 2. Reactor Charging: Filter the solution and transfer it to a high-pressure reactor. Add a 5% Pd/C catalyst. 3. Inerting and Pressurizing: Purge the reactor with nitrogen gas, then pressurize with hydrogen gas to an initial pressure (e.g., 0.2 MPa). 4. Reaction Conditions: Heat the mixture to 50°C and increase the hydrogen pressure (e.g., to 0.3 MPa). Maintain stirring for approximately 20 hours. 5. Reaction Monitoring: Monitor the reaction for completion using a suitable analytical method like HPLC. 6. Catalyst Removal: After cooling, depressurize the reactor and remove the Pd/C catalyst by filtration. 7. Product Isolation: Acidify the filtrate to a pH of 1-2 with hydrochloric acid. 8. Purification: Cool the solution to induce crystallization. Collect the solid product by centrifugation, wash with water, and dry to yield aminopyralid.
Workflow Diagram:
Caption: Synthesis of Aminopyralid via catalytic hydrogenation.
Comparative Summary: Aminopyralid Synthesis Routes
While other methods like electrochemical reduction have been used for synthesizing labeled aminopyralid, catalytic hydrogenation is the dominant industrial route. [3][11]
| Feature | Selective Catalytic Hydrogenation |
|---|---|
| Starting Material | 4-Amino-3,5,6-trichloropicolinic Acid |
| Key Reagents | H₂, Pd/C catalyst, NaOH, HCl |
| Reported Yield | High (e.g., 91.4% mentioned in a patent) |
| Product Purity | High (e.g., 97.5% mentioned in a patent) |
| Safety Concerns | Handling of hydrogen gas under pressure, flammable catalyst |
| Environmental | Clean process, avoids toxic reagents, water as solvent |
| Scalability | Well-established for industrial production |
| Overall Assessment | Preferred industrial method: Clean, selective, and efficient |
Conclusion
The synthesis of chlorinated picolinic acids provides a clear case study in the evolution of industrial chemical manufacturing. For clopyralid , the transition from hazardous routes involving hydrazine or harsh acids to a cleaner, high-yield electrochemical process highlights the industry's move towards sustainable technology. The electrochemical route is superior in terms of safety, yield, and environmental impact.
For aminopyralid , the elegance of selective catalytic hydrogenation stands out. This method provides a clean, efficient, and highly selective pathway to the final product, avoiding the use of toxic reducing agents and underscoring the power of catalysis in modern synthesis.
For researchers and professionals in the field, understanding the nuances of these synthetic routes is paramount. The choice of synthesis not only dictates the efficiency and cost of production but also reflects a commitment to safety and environmental stewardship. The methods detailed in this guide represent a spectrum of chemical ingenuity, from traditional stoichiometric reactions to modern catalytic and electrochemical solutions.
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A Comparative Guide to the Photostability of Synthetic Auxins: A Focus on 3,4,5-Trichloro-6-hydroxypicolinic Acid
For researchers, scientists, and professionals in drug and herbicide development, the environmental fate of bioactive molecules is a critical consideration. Among these, synthetic auxins, which are pivotal in agriculture and plant research, exhibit a wide range of persistence and efficacy, significantly influenced by their photostability. This guide provides a detailed comparative analysis of the photostability of 3,4,5-Trichloro-6-hydroxypicolinic acid against other widely used natural and synthetic auxins, including indole-3-acetic acid (IAA), 1-naphthaleneacetic acid (NAA), and dicamba. We will delve into the underlying chemical principles, present a robust experimental protocol for evaluation, and discuss the implications of photostability on the biological activity of these compounds.
The Significance of Photostability in Auxin Function
Auxins are a class of plant hormones that regulate various aspects of plant growth and development.[1] Synthetic auxins are designed to mimic the action of the primary natural auxin, indole-3-acetic acid (IAA), but often with greater stability and selective toxicity, making them effective herbicides.[2] However, the stability of these compounds when exposed to light—their photostability—is a double-edged sword. While a certain level of stability is required for the compound to exert its biological effect, excessive persistence can lead to undesirable environmental consequences, including damage to non-target crops and ecosystem disruption.[3] Therefore, a thorough understanding and evaluation of auxin photostability are paramount for the development of effective and environmentally benign agrochemicals.
A Comparative Overview of Auxin Structures
The photostability of an auxin is intrinsically linked to its chemical structure. The presence of chromophores, such as aromatic rings, and the nature and position of substituents dictate the molecule's susceptibility to photodegradation. Below are the structures of the auxins discussed in this guide.
-
Indole-3-acetic acid (IAA): The primary natural auxin in plants, characterized by an indole ring. It is known for its relatively low photostability.
-
1-Naphthaleneacetic acid (NAA): A synthetic auxin with a naphthalene backbone, generally more stable than IAA.[4]
-
Dicamba: A benzoic acid derivative, this synthetic auxin is known for its persistence in the environment.
-
This compound: A member of the picolinic acid family of synthetic auxins. Its photostability is the central focus of this guide. Picolinic acid-based herbicides are a significant class of synthetic auxins.[5][6]
Experimental Protocol for Comparative Photostability Assessment
To objectively evaluate the photostability of different auxins, a standardized and self-validating experimental protocol is essential. The following methodology is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing and incorporates modern analytical techniques for accurate quantification.[7]
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, IAA, NAA, and dicamba at a concentration of 1 mg/mL in a suitable solvent that does not absorb light in the UV-Vis range of the light source (e.g., acetonitrile or methanol).
-
Working Solutions: Dilute the stock solutions with an appropriate buffer (e.g., phosphate buffer, pH 7) to a final concentration suitable for analysis by High-Performance Liquid Chromatography (HPLC), typically in the range of 1-10 µg/mL.
-
Controls: For each auxin, prepare a "dark control" by wrapping the sample container in aluminum foil to protect it from light. These controls will be subjected to the same temperature conditions as the irradiated samples to account for any thermal degradation.[8]
Irradiation Conditions
-
Light Source: Utilize a photostability chamber equipped with a light source that mimics the UV and visible light spectrum of sunlight, such as a xenon arc lamp or a D65/ID65 standard lamp. The light source should have a significant output in the near-UV range (320-400 nm).[7]
-
Exposure Levels: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]
-
Sample Presentation: Place the working solutions in chemically inert and transparent containers, such as quartz cuvettes or borosilicate glass vials, to ensure maximum light exposure.
-
Temperature Control: Maintain a constant temperature throughout the experiment to minimize thermal degradation.
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): The concentration of each auxin at different time points of light exposure is quantified using a validated HPLC method.[9][10]
-
Column: A C18 reverse-phase column is typically suitable for separating these compounds.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: A UV detector set at the wavelength of maximum absorbance for each auxin is used for quantification. For more complex mixtures or lower concentrations, a diode-array detector (DAD) or mass spectrometry (MS) detector can be employed for enhanced selectivity and sensitivity.[9]
-
-
Data Analysis: The percentage of degradation for each auxin is calculated by comparing its concentration in the irradiated sample to that in the dark control at each time point. The photostability is then ranked based on the degradation rate.
Comparative Photostability Data
| Auxin | Chemical Class | Expected Relative Photostability | Key Structural Features Influencing Stability |
| Indole-3-acetic acid (IAA) | Indole | Low | The indole ring is susceptible to photo-oxidation. |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene | Moderate | The naphthalene ring system is more stable than the indole ring of IAA.[4] |
| Dicamba | Benzoic Acid | High | The substituted benzene ring is relatively resistant to photodegradation. |
| This compound | Picolinic Acid | High to Very High (Predicted) | The pyridine ring with multiple electron-withdrawing chlorine atoms and a hydroxyl group is expected to be highly stable. Halogenation often increases the photostability of aromatic compounds. |
Mechanisms of Photodegradation
The photodegradation of auxins can proceed through several mechanisms, primarily direct photolysis and indirect photolysis (photosensitization).
-
Direct Photolysis: The auxin molecule directly absorbs a photon of light, leading to an excited state. This excess energy can cause bond cleavage and subsequent degradation. For example, IAA is known to undergo decarboxylation and oxidation upon UV irradiation.
-
Indirect Photolysis: Other molecules in the environment, known as photosensitizers, absorb light and transfer the energy to the auxin molecule, leading to its degradation. This is particularly relevant in complex environmental matrices like soil and water.
The high predicted photostability of this compound is attributed to the strong carbon-chlorine bonds and the overall electronic stability of the substituted pyridine ring. Halogen atoms are electron-withdrawing, which can decrease the electron density of the aromatic ring and make it less susceptible to electrophilic attack by photochemically generated reactive oxygen species.
Conclusion and Implications
Based on the principles of photochemistry and the known stability of related compounds, it is predicted that this compound exhibits high photostability, likely superior to that of IAA and NAA, and comparable to or exceeding that of dicamba. This high stability ensures its persistence in the field, allowing for a longer window of biological activity. However, this persistence also necessitates careful consideration of its environmental fate and potential for carryover to subsequent crops.
For researchers developing new herbicides or other bioactive compounds, the experimental framework presented here provides a robust methodology for assessing photostability. By understanding the relationship between chemical structure and photostability, scientists can rationally design next-generation molecules with optimized efficacy and environmental profiles. The high photostability of the picolinic acid scaffold, particularly when halogenated, makes it an attractive starting point for the development of potent and persistent agrochemicals.
References
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Lu, Q., Chen, L., Lu, M., Chen, G., & Zhang, L. (2010). Extraction and analysis of auxins in plants using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography with fluorescence detection. Journal of Agricultural and Food Chemistry, 58(5), 2763–2770. Available at: [Link]
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Porfírio, S., et al. (2016). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Forests, 7(12), 304. Available at: [Link]
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Frankenberger, W. T., & Poth, M. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse-Phase HPLC. Chromatographia, 32(9-10), 416-420. Available at: [Link]
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Lu, Q., Chen, L., Lu, M., Chen, G., & Zhang, L. (2010). Extraction and analysis of auxins in plants using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography with fluorescence detection. Journal of Agricultural and Food Chemistry, 58(5), 2763-70. Available at: [Link]
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Kowalczyk, M., & Sandberg, G. (2015). Current analytical methods for plant auxin quantification - A review. Analytica Chimica Acta, 891, 1-13. Available at: [Link]
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Taylor, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
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Durán, M., et al. (2014). Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C. Journal of Physics: Conference Series, 542, 012012. Available at: [Link]
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Reed, R. A. (2012). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 36(10). Available at: [Link]
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LABOAO. (2025). Principle And Application Of UV Comprehensive Pharmaceutical Photostability Test Chamber. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
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Jasper, J. T., & Sedlak, D. L. (2013). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Environmental Science & Technology, 47(20), 11403–11410. Available at: [Link]
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Jasper, J. T., & Sedlak, D. L. (2013). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 15(11), 2059-2066. Available at: [Link]
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Meng, L., et al. (2022). Main photolysis mechanism of herbicides. ResearchGate. Available at: [Link]
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Kowalczyk, M., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159269. Available at: [Link]
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Pavek, P. (n.d.). Picolinic acid family of herbicides - management of invasive plants in the western usa. Available at: [Link]
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Al-Mayahi, A. M. W. (2016). Genotoxicity assessment of high concentrations of 2,4-D, NAA and Dicamba on date palm callus (Phoenix dactylifera L.) using protein profile and RAPD markers. Journal of Genetic Engineering and Biotechnology, 14(2), 237-243. Available at: [Link]
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Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. Available at: [Link]
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Feng, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]
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Agostinetto, D., et al. (2021). The influence of 2,4-D and dicamba on the physiology of olive seedlings. Revista Brasileira de Engenharia Agrícola e Ambiental, 25(1), 3-8. Available at: [Link]
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Al-Mayahi, A. M. W. (2016). Genotoxicity assessment of high concentrations of 2,4-D, NAA and Dicamba on date palm callus (Phoenix dactylifera L.) using protein profile and RAPD markers. Journal of Genetic Engineering and Biotechnology, 14(2), 237-243. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4,5-Trichloro-6-hydroxypicolinic Acid
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. 3,4,5-Trichloro-6-hydroxypicolinic acid, a chlorinated pyridine derivative, demands meticulous handling from bench to disposal due to its chemical properties and potential environmental impact. As organochlorine compounds are noted for their persistence and potential toxicity, ensuring their complete and contained elimination is not just a matter of regulatory compliance, but a cornerstone of responsible science.[1]
This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each step. Our objective is to empower you, the researcher, with the knowledge to manage this chemical waste stream with confidence and scientific integrity.
Hazard Profile and Risk Assessment: Know Your Compound
The primary concerns associated with this class of chemicals include:
-
Aquatic Toxicity: Many chlorinated organic compounds are very toxic to aquatic life, with potentially long-lasting effects.[2]
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation.[3][4][5]
-
Persistence: Organochlorine compounds can resist environmental degradation, leading to bioaccumulation.[1]
-
Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[5][6]
| Potential Hazard Classification | Description | Primary Safety Concern |
| Acute Aquatic Toxicity | Likely toxic or very toxic to aquatic organisms.[2] | Prevents contamination of waterways; wastewater drains are not an acceptable disposal route. |
| Skin/Eye Irritant | May cause skin irritation and serious eye irritation.[3][4][5] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Environmental Persistence | As an organochlorine, it may resist natural degradation.[1] | Reinforces the need for complete destruction via high-temperature incineration. |
| Hazardous Waste | Must be classified as a hazardous chemical waste. | Mandates adherence to strict local, state, and federal disposal regulations. |
Immediate Safety & Spill Management
Proper disposal begins with safe handling during the accumulation and segregation process.
Personal Protective Equipment (PPE): Always wear the following when handling the compound or its waste containers:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber). Inspect gloves before use.[7]
-
Body Protection: A fully-buttoned laboratory coat.
Small Spill Protocol: In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Restrict Access: Cordon off the affected area.
-
Ensure Ventilation: Work within a certified chemical fume hood if possible. Avoid breathing dust or vapors.[4]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container.[3][5] Use non-sparking tools if a flammable solvent is involved.[8]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate must also be collected as hazardous waste.
-
Dispose: Package and label all contaminated materials for hazardous waste disposal according to the procedures outlined below.
The Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [4][7][9]
The following diagram illustrates the decision-making process for segregating different waste streams containing this compound.
Caption: Waste Segregation and Disposal Workflow.
Protocol 1: Solid Waste Disposal
This stream includes the pure chemical powder, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials.
-
Containment: Place all solid waste into a durable, leak-proof container with a secure lid that is compatible with the chemical. Avoid overfilling.
-
Labeling: Affix a hazardous waste label to the container immediately upon adding the first piece of waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be secure and well-ventilated.
Protocol 2: Liquid Waste Disposal
This stream includes any solutions containing the compound, whether in organic solvents or aqueous buffers, as well as rinsate from decontaminating non-disposable equipment.
-
Segregation: It is critical to use a dedicated waste container for halogenated organic liquid waste . Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.
-
Containment: Collect all liquid waste in a sealable, chemical-resistant container. Do not fill the container to more than 75% capacity to allow for vapor expansion.[10]
-
Labeling: Label the container clearly as "Halogenated Organic Liquid Waste" and include the specific chemical name and its approximate concentration.
-
Storage: Store the container in secondary containment (such as a spill tray) within the satellite accumulation area.
Protocol 3: Empty Container Disposal
Due to the persistent and potentially toxic nature of chlorinated compounds, empty containers must be managed with care.
-
Do Not Rinse: Do not attempt to rinse the container for reuse. Rinsate would have to be collected as hazardous waste, and improper rinsing could lead to environmental contamination.[9]
-
Treat as Solid Waste: The empty, unrinsed container is considered hazardous waste.[11]
-
Procedure: Secure the cap. Deface the original product label to avoid confusion. Place the container in the designated solid hazardous waste stream.
The Scientific Rationale: Why Incineration is the Standard
The recommended and most environmentally sound disposal method for chlorinated compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[12]
-
Causality: Organochlorine compounds are characterized by strong carbon-chlorine bonds, which make them resistant to many forms of chemical and biological degradation.[1] High-temperature incineration (typically >850°C) provides the necessary energy to break these bonds and completely destroy the molecule.
-
Self-Validation: Licensed incinerators are equipped with sophisticated "scrubber" systems that neutralize the hazardous combustion byproducts, such as hydrogen chloride (HCl) gas, preventing their release into the atmosphere.[6] This closed-loop system ensures that the disposal process itself does not create a secondary environmental hazard.
-
Alternatives: While other methods like chemical hydrolysis or oxidation exist for treating organochlorine pollutants in specific contexts (like wastewater treatment), they are not practical or effective for the concentrated, mixed waste streams generated in a laboratory setting.[13][14][15] Incineration remains the only method that guarantees complete destruction.
Regulatory Framework and Final Consultation
All waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets these standards under the Resource Conservation and Recovery Act (RCRA).[16][17]
Crucially, your institution's Environmental Health & Safety (EHS) office is your primary resource. They are responsible for managing the hazardous waste program, providing the correct containers and labels, and contracting with licensed disposal vendors. Always follow their specific procedures.
By adhering to this comprehensive disposal plan, you ensure that your vital research does not come at the cost of environmental health and safety. You fulfill your professional responsibility, demonstrating a commitment to the principles of green chemistry and sustainable scientific practice.
References
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: US Environmental Protection Agency (EPA). [Link]
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Detection, Treatment and Remediation for Organochlorines. Source: MATEC Web of Conferences. [Link]
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Organochlorine pesticides removal from wastewater by pine bark adsorption after activated sludge treatment. Source: Environmental Technology. [Link]
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Organochlorine pesticides removal from wastewater by pine bark adsorption after activated sludge treatment | Request PDF. Source: ResearchGate. [Link]
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MSDS of 3,5,6-Trichloropyridin-2-ol sodium. Source: Capot Chemical. [Link]
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Hazardous Materials Disposal Guide. Source: Nipissing University. [Link]
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Hazardous Materials Disposal Guide. Source: Nipissing University. [Link]
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Safety Data Sheet - Pyridine. Source: Lab Alley. [Link]
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Hazard Summary for Pyridine. Source: New Jersey Department of Health. [Link]
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Hazard Summary for Pyridine. Source: New Jersey Department of Health. [Link]
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Hazard Summary for Pyridine. Source: New Jersey Department of Health. [Link]
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Safety Data Sheet - Pyridine. Source: Lab Alley. [Link]
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Safe Disposal of Pesticides. Source: US Environmental Protection Agency (EPA). [Link]
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Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Source: PubMed Central, National Institutes of Health. [Link]
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PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. Source: US Environmental Protection Agency (EPA). [Link]
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PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. Source: US Environmental Protection Agency (EPA). [Link]
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PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. Source: US Environmental Protection Agency (EPA). [Link]
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Mastering the Handling of 3,4,5-Trichloro-6-hydroxypicolinic Acid: A Guide to Personal Protective Equipment and Safe Disposal
For the diligent researcher navigating the complexities of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing 3,4,5-Trichloro-6-hydroxypicolinic acid (CAS 73455-14-8), focusing on the critical selection and use of Personal Protective Equipment (PPE) and appropriate disposal methods. As a senior application scientist, my aim is to instill a deep understanding of not just what to do, but why these measures are scientifically crucial for ensuring your safety and the integrity of your research.
Hazard Analysis: An Evidence-Based Approach
Based on this and the general hazardous nature of other chlorinated and hydroxypicolinic acid compounds, we must assume that this compound presents the following potential hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Serious Eye Damage: Poses a significant risk of causing irreversible eye damage.[1]
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4]
-
Respiratory Irritation: As a solid powder, it may cause respiratory tract irritation if inhaled.[2]
Therefore, all handling procedures must be designed to prevent any direct contact with the eyes and skin, and to minimize the generation and inhalation of dust.
The Core of Protection: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision process. All handling of this compound should be conducted within a certified chemical fume hood to contain any dust or aerosols.[3][4]
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Mandatory: Safety glasses with side shields are the absolute minimum.
-
Recommended: For any procedure with a risk of splashing or dust generation (e.g., weighing, transferring, or preparing solutions), chemical splash goggles are required. For larger quantities, a full face shield worn over safety glasses provides the most comprehensive protection.[3][5]
The rationale is simple: the eyes are highly permeable, and corrosive chemicals can cause immediate and permanent damage. A face shield protects the entire face from splashes that could otherwise find their way around goggles.
Hand and Body Protection: An Impermeable Barrier
Your skin is the largest organ and a primary route of chemical exposure. The choice of gloves and lab coat is critical.
-
Gloves: Halogenated organic compounds can be aggressive towards many common glove materials.[6][7] Nitrile gloves are a common choice in laboratories but may offer limited protection against certain halogenated solvents.[7][8] For handling solid this compound, double-gloving with nitrile gloves is a practical approach for preventing incidental contact. For prolonged handling or when in solution, consulting a chemical resistance chart is essential. Butyl rubber gloves offer broad protection against many corrosive acids and organic compounds.[8] Always inspect gloves for any signs of degradation or punctures before and during use.
-
Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a cotton/poly blend, should be worn. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Additional Protection: For tasks involving larger quantities, a chemical-resistant apron and sleeve covers provide an additional layer of protection.
The principle of causality here is that multiple layers and appropriate materials significantly reduce the probability of the chemical reaching your skin. Contaminated clothing must be removed immediately, and the affected skin area rinsed thoroughly with water.
Respiratory Protection: Preventing Inhalation
Since this compound is a solid, the primary respiratory hazard is the inhalation of fine dust particles.
-
Standard Operations: All work should be performed in a chemical fume hood to minimize airborne particles.
-
Potential for Dusting: When weighing or transferring the solid, a disposable N95 dust mask is recommended to prevent inhalation of fine powders.[1] This is a crucial step as even small amounts of inhaled irritants can cause significant discomfort and respiratory issues.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is essential for safety and regulatory compliance.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by safety goggles and a face shield if necessary. Don the first pair of gloves, followed by the second pair, ensuring the outer glove covers the cuff of your lab coat. If weighing the solid, put on your N95 mask.
-
Handling: Carefully weigh and transfer the chemical, keeping the container as low as possible within the fume hood to minimize dust. Use tools like spatulas to avoid direct contact.
-
Post-Handling: Once the experimental work is complete, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with your bare skin. Remove the outer gloves first, then the face shield/goggles, lab coat, and finally the inner gloves. Wash your hands thoroughly with soap and water immediately after.
Waste Disposal Plan
As a halogenated organic acid, this compound and its associated waste must be disposed of as hazardous waste.[9][10]
-
Solid Waste: Collect any unused solid chemical and contaminated materials (e.g., weigh boats, paper towels, gloves, masks) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[9][10]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[9][10]
-
Never dispose of this chemical down the drain, as it is potentially toxic to aquatic life.[1]
Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste pickup and disposal.
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring | Chemical Splash Goggles & Face Shield | Double Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat | N95 Dust Mask |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat | In Fume Hood |
| General Handling | Safety Glasses with Side Shields | Nitrile Gloves | Standard Lab Coat | In Fume Hood |
Visual Workflow for PPE and Decontamination
Sources
- 1. 3,5,6-三氯-2-吡啶酚 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
